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  • Product: cis-3,4-Dihydroxy-beta-ionone
  • CAS: 875666-39-0

Core Science & Biosynthesis

Foundational

cis-3,4-Dihydroxy-beta-ionone chemical structure and properties

The following technical guide provides an in-depth analysis of cis-3,4-Dihydroxy-beta-ionone , a complex norisoprenoid metabolite. This document is structured for researchers in natural product chemistry, enology, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of cis-3,4-Dihydroxy-beta-ionone , a complex norisoprenoid metabolite. This document is structured for researchers in natural product chemistry, enology, and drug discovery.[1]

Structure, Properties, and Pharmacological Significance[1][2]

Part 1: Executive Summary

cis-3,4-Dihydroxy-beta-ionone (CAS: 875666-39-0) is a specific oxygenated derivative of


-ionone, belonging to the megastigmane class of C13 norisoprenoids.[1] While 

-ionone is a ubiquitous floral scent and flavor compound, its dihydroxylated derivatives are critical metabolic intermediates.[1] This compound is primarily recognized for two distinct roles:
  • Enological Chemistry: It serves as a non-volatile glycosidic precursor that, under acidic hydrolysis, generates 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) , the compound responsible for the "kerosene" or "petrol" aroma in aged Riesling wines.[1]

  • Pharmacology: Emerging research identifies it as a bioactive constituent in medicinal plants such as Gynura nepalensis, exhibiting potential cytotoxic and anti-inflammatory properties.[1]

Part 2: Chemical Identity & Structural Analysis[1][3][4]
2.1 Nomenclature and Classification[1][2]
  • IUPAC Name: (E)-4-[(1R,2R)-1,2-dihydroxy-2,6,6-trimethylcyclohexyl]but-3-en-2-one (Note: Numbering may vary based on megastigmane vs. systematic rules).[1][2]

  • Common Name: cis-3,4-Dihydroxy-

    
    -ionone.[1][3][4][5][6]
    
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 224.29 g/mol (approximate, depending on hydration/glycosylation state in situ).[1]

  • Stereochemistry: The "cis" designation refers to the relative configuration of the hydroxyl groups at positions 3 and 4 on the cyclohexene ring.[1]

2.2 Structural Architecture

The molecule retains the core megastigmane skeleton of


-ionone but introduces hydrophilicity via the vicinal diol system.[1]
  • Ring System: A trimethylcyclohexane ring.[1][7] In the parent

    
    -ionone, the C5=C6 double bond is present.[1] In the 3,4-dihydroxy derivative, the functionalization occurs at the methylene carbons C3 and C4.[1]
    
  • Side Chain: An (E)-butenone side chain at C6, responsible for the characteristic ionone UV absorbance and reactivity.[1]

  • Key Feature: The cis-diol motif creates a specific steric environment that facilitates glycosylation in plants (making it water-soluble) and influences its degradation kinetics into aromatic hydrocarbons like TDN.[1]

Graphviz Diagram: Structural Relationship

G cluster_0 Plant Metabolism BetaIonone Beta-Ionone (C13H20O) EnzymaticOx Enzymatic Oxidation (P450 / Dioxygenase) BetaIonone->EnzymaticOx Cis34DiOH cis-3,4-Dihydroxy-beta-ionone (Metabolite / Precursor) EnzymaticOx->Cis34DiOH AcidHydrolysis Acid Hydrolysis (Wine Aging / Stomach Acid) Cis34DiOH->AcidHydrolysis - 2 H2O TDN TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) 'Kerosene' Aroma AcidHydrolysis->TDN Aromatization

Caption: Metabolic pathway from Beta-Ionone to TDN via the cis-3,4-dihydroxy intermediate.[1][4][5]

Part 3: Physicochemical Properties[1]

The introduction of two hydroxyl groups significantly alters the physical behavior of the molecule compared to the lipophilic parent


-ionone.[1]
PropertyData / PredictionContext
Physical State Viscous oil or amorphous solidOften isolated as a glycoside in nature.[1]
Solubility High in polar solvents (MeOH, EtOH, DMSO)Unlike

-ionone, it is sparingly soluble in hexane.[1]
Boiling Point ~361.8°C (Predicted)significantly higher than

-ionone (~126°C) due to H-bonding.[1]
Density ~1.13 g/cm³Denser than water.[1]
UV Absorption

~220-230 nm, ~280 nm
Consistent with the enone chromophore.[1]
Stability Labile in acidRapidly dehydrates to form aromatic norisoprenoids.[1]
Part 4: Biosynthesis and Natural Occurrence[1]
4.1 Biosynthetic Pathway

The compound is an apocarotenoid , derived from the enzymatic cleavage of carotenoids (like


-carotene) followed by downstream oxidation.[1]
  • Carotenoid Cleavage: Carotenoid Cleavage Dioxygenases (CCDs) cleave

    
    -carotene at the 9,10 position to yield 
    
    
    
    -ionone.[1]
  • Hydroxylation: Cytochrome P450 monooxygenases (e.g., CYP members) introduce hydroxyl groups at the C3 and C4 positions.[1] This is a detoxification and solubilization strategy employed by plants (e.g., Vitis vinifera, Gynura nepalensis).[1]

  • Glycosylation: The free diol is often converted to a glucoside (e.g., 3,4-dihydroxy-

    
    -ionone-3-O-
    
    
    
    -D-glucoside) for storage in the vacuole.[1]
4.2 Natural Sources[1][5]
  • Medicinal Herbs: Isolated from Gynura nepalensis (Asteraceae), where it contributes to the plant's phytochemical profile.[1]

  • Grapevine (Vitis vinifera): Accumulates in leaves and berries, particularly in Riesling varieties.[1] It acts as a "flavor potential" molecule—flavorless in the fruit but releasing aroma upon fermentation and aging.[1]

Part 5: Biological & Pharmacological Activity[1]

Recent studies have screened cis-3,4-dihydroxy-


-ionone and its analogs for therapeutic potential.[1]
5.1 Cytotoxicity and Anticancer Potential

Research indicates that oxygenated ionone derivatives exhibit cytotoxicity against specific human cancer cell lines.[1]

  • Mechanism: Induction of apoptosis via Reactive Oxygen Species (ROS) generation and cell cycle arrest.[1]

  • Structure-Activity Relationship (SAR): The presence of the enone side chain (Michael acceptor) is crucial for interaction with cellular thiols, while the ring hydroxylation modulates solubility and uptake.[1]

5.2 Role as a TDN Precursor (Wine Chemistry)

In the context of enology, this compound is a critical quality marker.[1]

  • The "Petrol" Note: In acidic wine conditions (pH 3.0–3.5), the glycoside is hydrolyzed, releasing free cis-3,4-dihydroxy-

    
    -ionone.[1]
    
  • Dehydration: The free diol undergoes acid-catalyzed dehydration and rearrangement to form TDN.[1]

  • Threshold: TDN has a sensory threshold of ~2 µg/L. High concentrations of the precursor in grapes (due to sun exposure or water stress) lead to intense kerosene notes in aged wines.[1]

Part 6: Isolation and Analysis Protocol

Objective: Isolation of cis-3,4-dihydroxy-


-ionone from plant matrix (Gynura nepalensis or Grape leaves).
6.1 Extraction Workflow
  • Solvent Extraction:

    • Macerate air-dried plant material in 95% Ethanol (EtOH) for 48 hours.

    • Filter and concentrate under reduced pressure to obtain a crude extract.[1][8]

  • Partitioning:

    • Suspend crude extract in water.[1]

    • Partition sequentially with Petroleum Ether (to remove lipids/chlorophyll)

      
       Ethyl Acetate (EtOAc) 
      
      
      
      n-Butanol.[1]
    • Target Fraction: The cis-3,4-dihydroxy-

      
      -ionone typically resides in the EtOAc or n-Butanol fraction  due to its polarity.[1]
      
  • Chromatography (Purification):

    • Stationary Phase: Silica Gel (200-300 mesh).[1]

    • Mobile Phase: Gradient elution with Chloroform:Methanol (

      
      ) starting at 100:1 to 80:20.
      
    • Detection: TLC visualization using Vanillin-H2SO4 reagent (heating yields colored spots).[1]

6.2 Analytical Characterization (NMR Expectations)

To validate the structure, Proton (


H) and Carbon (

C) NMR in

or

is required.[1]
  • 
    H NMR Signatures: 
    
    • Side Chain: Doublet at

      
       ~2.3 ppm (Methyl ketone), Olefinic protons at 
      
      
      
      ~6.1 (d) and 7.2 (d) ppm (trans-enone system).[1]
    • Ring Methyls: Three singlets around

      
       1.0–1.2 ppm (gem-dimethyl and C5-methyl).[1]
      
    • Carbinol Protons (H3/H4): Multiplets in the

      
       3.5–4.5 ppm range, shifted downfield due to hydroxyl attachment.[1]
      
  • 
    C NMR Signatures: 
    
    • Carbonyl:

      
       ~198 ppm.[1][9]
      
    • Olefinic Carbons:

      
       ~130–145 ppm.[1]
      
    • Oxygenated Carbons (C3, C4):

      
       ~70–80 ppm.[1]
      
Part 7: References
  • BioCrick. (n.d.).[1] cis-3,4-Dihydroxy-beta-ionone | CAS:875666-39-0.[1][4][6] Retrieved from

  • ChemicalBook. (2025).[1][2][6] cis-3,4-Dihydroxy-beta-ionone Properties and Suppliers. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Dihydroxy-beta-ionone Compound Summary. Retrieved from

  • Winterhalter, P. (1991).[1] 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) formation in wine.[1][10] 1. Studies on the hydrolysis of 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene-2,8-diol rationalizing the origin of TDN and related C13 norisoprenoids. Journal of Agricultural and Food Chemistry. (Contextual grounding for TDN pathway).

  • Zhang, Y., et al. (2014).[1] Study on chemical constituents from cultivated Gynura nepalensis. Zhongguo Zhong Yao Za Zhi, 39(20), 3960-3965.[1] (Source of isolation protocol).

Sources

Exploratory

An In-depth Technical Guide to cis-3,4-Dihydroxy-beta-ionone (CAS 875666-39-0)

For Researchers, Scientists, and Drug Development Professionals Introduction cis-3,4-Dihydroxy-beta-ionone is a naturally occurring C13 nor-sesquiterpenoid, a class of compounds known for their diverse biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3,4-Dihydroxy-beta-ionone is a naturally occurring C13 nor-sesquiterpenoid, a class of compounds known for their diverse biological activities and applications in the fragrance and pharmaceutical industries.[1] This guide provides a comprehensive overview of the current knowledge on cis-3,4-dihydroxy-beta-ionone, including its chemical identity, natural sources, and potential for further research and development. As a derivative of the well-studied β-ionone, this molecule presents an intriguing subject for investigation, particularly in the fields of pharmacology and natural product chemistry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known properties of cis-3,4-dihydroxy-beta-ionone.

PropertyValueSource
CAS Number 875666-39-0[2]
Molecular Formula C₁₃H₂₀O₃ChemFaces
Molecular Weight 224.3 g/mol ChemFaces
Appearance OilChemFaces
Purity ≥98%ChemFaces
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]
Predicted Boiling Point 361.8±42.0 °C[2]
Predicted Density 1.134±0.06 g/cm³[2]
Predicted pKa 13.98±0.70[2]

Structural Elucidation and Spectroscopic Analysis

The definitive identification of cis-3,4-dihydroxy-beta-ionone relies on a combination of spectroscopic techniques. While detailed spectral data is not widely published, its structure has been confirmed through NMR spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of the molecule. For a structurally related compound, β-ionone, detailed NMR data is available and can serve as a reference for interpreting the spectra of its dihydroxy derivative. The presence of the hydroxyl groups at the C-3 and C-4 positions in the cis configuration would be expected to induce specific chemical shift changes and coupling patterns in the cyclohexene ring system compared to the parent β-ionone.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the molecule. The fragmentation of ionones typically involves characteristic cleavages such as α-cleavage, β-cleavage, and Retro-Diels-Alder reactions.[3] The mass spectrum of cis-3,4-dihydroxy-beta-ionone would be expected to show a molecular ion peak corresponding to its molecular weight, followed by fragment ions resulting from the loss of water and other neutral fragments from the cyclic and acyclic portions of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of cis-3,4-dihydroxy-beta-ionone would be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. A strong absorption band around 1650-1700 cm⁻¹ would indicate the C=O stretching of the conjugated ketone, and bands in the 1600-1650 cm⁻¹ region would correspond to the C=C stretching vibrations.[4]

Natural Occurrence and Isolation

cis-3,4-Dihydroxy-beta-ionone has been isolated from the herbs of Gynura nepalensis.[2] The isolation of this compound is a multi-step process that leverages various chromatographic techniques.

Isolation Protocol from Gynura nepalensis

The following is a generalized protocol based on the reported isolation of C13 nor-sesquiterpenoids from Gynura nepalensis.[1]

  • Extraction: The plant material is typically extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This often involves partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol).

  • Column Chromatography: The fraction containing the target compound is further purified using column chromatography over silica gel. A gradient elution system with a mixture of solvents like hexane and ethyl acetate is commonly employed.

  • Size Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 gel chromatography, which separates molecules based on their size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column to yield the pure compound.

Caption: General workflow for the isolation of cis-3,4-Dihydroxy-beta-ionone.

Synthesis

Currently, there are no specific published synthetic routes for cis-3,4-dihydroxy-beta-ionone. However, its synthesis could potentially be approached through the chemical modification of β-ionone, a readily available starting material.

Potential Synthetic Strategies
  • Dihydroxylation of β-ionone: A plausible route would involve the cis-dihydroxylation of the double bond within the cyclohexene ring of β-ionone. Reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) are known to effect syn-dihydroxylation of alkenes.

  • Epoxidation and Hydrolysis: Another approach could involve the epoxidation of the double bond in β-ionone followed by acid- or base-catalyzed hydrolysis of the resulting epoxide to yield a trans-diol. Subsequent stereochemical manipulation might be necessary to obtain the desired cis isomer.

SynthesisPathway BetaIonone β-Ionone Dihydroxylation cis-Dihydroxylation (e.g., OsO₄, NMO) BetaIonone->Dihydroxylation Potential Route TargetCompound cis-3,4-Dihydroxy-beta-ionone Dihydroxylation->TargetCompound

Caption: A potential synthetic approach to cis-3,4-Dihydroxy-beta-ionone.

Biological Activity and Therapeutic Potential

While there is a lack of specific biological activity data for cis-3,4-dihydroxy-beta-ionone, the pharmacological profile of its parent compound, β-ionone, suggests several avenues for investigation. β-ionone is known to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5]

Anticancer Potential

β-Ionone has been shown to inhibit the growth of various cancer cell lines and has been investigated for its chemopreventive properties.[6] The addition of two hydroxyl groups to the β-ionone scaffold could potentially modulate this activity, possibly by altering its interaction with biological targets or by improving its pharmacokinetic properties.

Anti-inflammatory Activity

β-Ionone has also demonstrated anti-inflammatory effects.[6] It is plausible that cis-3,4-dihydroxy-beta-ionone could exhibit similar or enhanced anti-inflammatory properties. Further research is warranted to explore its effects on inflammatory pathways and its potential as a therapeutic agent for inflammatory diseases.

Other Potential Applications

Given that β-ionone and its derivatives are widely used in the fragrance and food industries, cis-3,4-dihydroxy-beta-ionone may also possess interesting organoleptic properties.[6]

Future Research Directions

The study of cis-3,4-dihydroxy-beta-ionone is still in its early stages, and there are numerous opportunities for further research.

  • Definitive Spectroscopic Characterization: A complete set of high-resolution NMR (1D and 2D), mass spectrometry, and IR data should be acquired and published to serve as a standard reference for the scientific community.

  • Development of Synthetic Routes: The establishment of efficient and stereoselective synthetic methods for cis-3,4-dihydroxy-beta-ionone and its analogs is crucial for enabling further biological studies.

  • Comprehensive Biological Screening: The compound should be screened against a wide range of biological targets to identify its pharmacological profile. This should include assays for anticancer, anti-inflammatory, antimicrobial, and other activities.

  • Metabolism and Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of cis-3,4-dihydroxy-beta-ionone is essential for its potential development as a therapeutic agent.

  • Development of Analytical Methods: Robust and validated analytical methods for the quantification of cis-3,4-dihydroxy-beta-ionone in various biological matrices need to be developed.

Conclusion

cis-3,4-Dihydroxy-beta-ionone is a naturally occurring sesquiterpenoid with a chemical structure that suggests a range of potential biological activities. While current knowledge is limited, its relationship to the well-characterized β-ionone provides a strong rationale for further investigation. This guide has summarized the available information on its chemical and physical properties, natural sources, and potential for future research. It is hoped that this will serve as a valuable resource for scientists interested in exploring the therapeutic and commercial potential of this intriguing natural product.

References

  • BioCrick. cis-3,4-Dihydroxy-beta-ionone | CAS:875666-39-0 | Sesquiterpenoids. [Link]

  • Walwil, A. M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Alefishat, E., et al. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules, 25(24), 5842.
  • Baldermann, S., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Plants, 10(4), 754.

Sources

Foundational

Natural Sources of cis-3,4-Dihydroxy-beta-ionone in Gynura Species

Executive Summary The search for novel bioactive norisoprenoids has identified cis-3,4-Dihydroxy-beta-ionone as a significant secondary metabolite within the Gynura genus. While Gynura procumbens and Gynura divaricata ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel bioactive norisoprenoids has identified cis-3,4-Dihydroxy-beta-ionone as a significant secondary metabolite within the Gynura genus. While Gynura procumbens and Gynura divaricata are widely recognized for their flavonoid and phenolic acid profiles, recent phytochemical investigations have pinpointed Gynura nepalensis as a primary natural source for this specific megastigmane derivative.

This guide provides a technical deep-dive into the chemotaxonomy, biosynthetic origins, and isolation protocols for cis-3,4-Dihydroxy-beta-ionone. It serves as a blueprint for researchers aiming to exploit this compound's potential in anti-inflammatory and cytotoxic therapeutic pipelines.

Chemotaxonomy and Botanical Sources

The Gynura Genus Profile

The Gynura genus (Asteraceae) is renowned in traditional medicine for treating diabetes, hypertension, and inflammation.[1][2] While the genus is rich in caffeoylquinic acids and flavonoids (e.g., kaempferol glycosides), the presence of C13 nor-sesquiterpenoids (megastigmanes) represents a distinct chemotaxonomic marker.

Primary Source: Gynura nepalensis

Research published in Zhongguo Zhong Yao Za Zhi (China Journal of Chinese Materia Medica) confirmed the isolation of cis-3,4-Dihydroxy-beta-ionone from the whole herb of Gynura nepalensis [1]. This study marked the first isolation of this specific isomer from the Gynura genus, establishing it as a critical reference marker for phytotaxonomic identification.[3]

Table 1: Comparative Phytochemistry of Key Gynura Species

SpeciesPrimary Bioactive ClassesKey Megastigmanes/IononesTherapeutic Focus
G. nepalensis C13 Nor-sesquiterpenoids , Flavonoidscis-3,4-Dihydroxy-beta-ionone , (3R)-3-hydroxy-beta-iononePhytotaxonomy, Inflammation
G. procumbens Phenolic acids, Flavonoids, Sterols3-oxo-alpha-ionol (minor)Diabetes, Hypertension, Cancer
G. divaricata Polysaccharides, AlkaloidsMegastigmane glucosides (rare)Diabetes, Bronchitis

Chemical Profile and Biosynthesis

Compound Name: cis-3,4-Dihydroxy-beta-ionone CAS Registry Number: 875666-39-0 Chemical Class: C13 Nor-sesquiterpenoid (Megastigmane) Molecular Formula: C₁₃H₂₀O₃ Molecular Weight: 224.3 g/mol [4][5][6]

Biosynthetic Pathway

The formation of cis-3,4-Dihydroxy-beta-ionone follows the oxidative cleavage of carotenoids (likely


-carotene) mediated by Carotenoid Cleavage Dioxygenases (CCDs). This is followed by enzymatic hydroxylation at the C3 and C4 positions of the 

-ionone ring.

Biosynthesis Carotene Beta-Carotene (C40 Precursor) Cleavage Enzymatic Cleavage (CCD Enzymes) Carotene->Cleavage Oxidative degradation BetaIonone Beta-Ionone (C13 Backbone) Cleavage->BetaIonone 9,10 cleavage Hydroxylation P450 Hydroxylation (C3 & C4 positions) BetaIonone->Hydroxylation Oxidation FinalProduct cis-3,4-Dihydroxy-beta-ionone Hydroxylation->FinalProduct Stereoselective synthesis

Figure 1: Proposed biosynthetic pathway of cis-3,4-Dihydroxy-beta-ionone from carotenoid precursors.[6]

Isolation and Extraction Protocol

To isolate cis-3,4-Dihydroxy-beta-ionone with high purity, a multi-stage chromatographic approach is required. The following protocol is synthesized from the isolation methodology used for G. nepalensis [1].

Reagents and Materials
  • Plant Material: Dried whole herb of Gynura nepalensis.

  • Solvents: Ethanol (95%), Petroleum Ether, Ethyl Acetate, n-Butanol, Methanol (HPLC grade).

  • Stationary Phases: Silica gel (200-300 mesh), Sephadex LH-20, ODS (Octadecylsilyl).

Step-by-Step Methodology

Step 1: Crude Extraction

  • Pulverize air-dried G. nepalensis (e.g., 5-10 kg) into a coarse powder.

  • Perform reflux extraction with 95% Ethanol (3 x 2 hours).

  • Combine filtrates and evaporate under reduced pressure to obtain the crude residue.

Step 2: Liquid-Liquid Partitioning

  • Suspend the crude residue in water.

  • Partition sequentially with Petroleum Ether , Ethyl Acetate , and n-Butanol .

  • Technical Note: Megastigmanes like cis-3,4-Dihydroxy-beta-ionone typically partition into the Ethyl Acetate or n-Butanol fractions due to their polarity (hydroxyl groups). Focus purification on the Ethyl Acetate fraction first.

Step 3: Silica Gel Chromatography

  • Subject the active fraction to a Silica Gel column.

  • Elute with a gradient system: Chloroform : Methanol (100:1

    
     1:1).
    
  • Collect fractions based on TLC profiling (look for spots reacting to vanillin-sulfuric acid reagent).

Step 4: Purification (Sephadex & HPLC)

  • Pass semi-pure fractions through a Sephadex LH-20 column (eluent: Methanol) to remove chlorophyll and polymeric impurities.

  • Final Isolation: Use Preparative HPLC (C18 column).

    • Mobile Phase: Methanol/Water gradient (e.g., 30%

      
       60% MeOH).
      
    • Detection: UV at 210 nm and 254 nm.

ExtractionWorkflow Plant G. nepalensis (Dried Herb) Extract Ethanol Extraction (Reflux) Plant->Extract Partition Liquid-Liquid Partition Extract->Partition Frac_EtAc Ethyl Acetate Fraction Partition->Frac_EtAc Target Phase Silica Silica Gel Column Frac_EtAc->Silica Gradient Elution Sephadex Sephadex LH-20 (Polishing) Silica->Sephadex HPLC Prep-HPLC (C18) Sephadex->HPLC Product cis-3,4-Dihydroxy- beta-ionone HPLC->Product Final Isolation

Figure 2: Isolation workflow for megastigmanes from Gynura species.

Pharmacological Potential[1][2][4][5][7][8][9][10][11]

While direct pharmacological data for the specific cis-3,4 isomer is emerging, its structural class (dihydroxy-beta-ionones) and co-occurring metabolites in Gynura suggest significant therapeutic utility.

Cytotoxicity and Apoptosis

Research on Gynura constituents indicates that megastigmanes often exhibit cytotoxic properties. For instance, Icariside D2 (a related ionone glycoside found in the same fraction) demonstrated significant cytotoxicity against HL-60 leukemia cells (


) by inducing apoptosis [2].[5] cis-3,4-Dihydroxy-beta-ionone likely shares this structure-activity relationship (SAR), particularly regarding the enone moiety which is crucial for Michael acceptor activity in anticancer mechanisms.
Anti-inflammatory Activity

Beta-ionone derivatives are potent inhibitors of pro-inflammatory cytokines. The structural presence of the hydroxyl groups at C3 and C4 enhances water solubility and bioavailability compared to the parent beta-ionone, potentially improving its efficacy in suppressing NO production in macrophage models (e.g., RAW 264.7 cells) [3].

References

  • Zhongguo Zhong Yao Za Zhi. (2014).[7] Chemical constituents from Gynura nepalensis. (Accessed via BioCrick/PubMed).

  • ChemFaces. (2025). Icariside D2 Biological Activity and Datasheet. .

  • TargetMol. (2024). cis-3,4-Dihydroxy-beta-ionone Compound Summary. .

  • BioCrick. (2024). cis-3,4-Dihydroxy-beta-ionone Properties and Isolation. .

Sources

Exploratory

Technical Guide: C13 Nor-Sesquiterpenoid Megastigmane Derivatives

Isolation, Structural Characterization, and Pharmacological Applications Introduction: The Chemical Architecture C13 nor-sesquiterpenoid megastigmanes are a distinct class of terpenes often misclassified due to their car...

Author: BenchChem Technical Support Team. Date: February 2026

Isolation, Structural Characterization, and Pharmacological Applications

Introduction: The Chemical Architecture

C13 nor-sesquiterpenoid megastigmanes are a distinct class of terpenes often misclassified due to their carbon count. While sesquiterpenes typically possess a C15 skeleton derived from farnesyl pyrophosphate (FPP), megastigmanes (C13) are primarily apocarotenoids . They arise from the oxidative degradation of C40 carotenoids (such as lutein or neoxanthin) located in plastids.

The structural core is the megastigmane skeleton (a cyclohexane ring with a butenyl side chain). The "nor" designation indicates the loss of carbon atoms from a larger parent structure. This degradation is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs) , which cleave the 9,10 (or 9',10') double bonds of the polyene chain.

Why this matters for drug development: The resulting C13 scaffold often contains an


-unsaturated ketone (enone) moiety. This electrophilic center is a "warhead" for biological activity, allowing covalent modification of cysteine residues in signaling proteins (e.g., NF-

B pathway), while the glycosidic forms act as prodrugs with higher water solubility.
Biosynthetic Origin & Signaling

Understanding the biosynthetic origin is crucial for identifying rich natural sources (e.g., Ficus, Aquilaria, Sedum). The pathway transitions from lipophilic pigments to polar, bioactive signaling molecules.

Biosynthesis Carotenoid C40 Carotenoid (Lutein/Neoxanthin) Enzyme CCD Enzyme (Oxidative Cleavage) Carotenoid->Enzyme Intermed C13 Apocarotenoid (Unstable Enol) Enzyme->Intermed 9,10-cleavage Megastigmane Megastigmane Core (Ionone/Damascenone) Intermed->Megastigmane Isomerization Glycosylation Glycosylation (UDP-Glucosyltransferase) Megastigmane->Glycosylation Final Megastigmane Glycoside (e.g., Vomifoliol glucoside) Glycosylation->Final + Glucose/Rhamnose

Figure 1: Biosynthetic trajectory from C40 precursors to bioactive C13 glycosides via CCD cleavage.

Advanced Isolation Protocol

Isolating megastigmane glycosides requires a specific polarity gradient strategy. Standard lipophilic extraction (Hexane/EtOAc) often discards the glycosides. The following protocol ensures the capture of the polar glycosidic fraction while removing free sugars.

Step-by-Step Workflow
  • Extraction: Macerate dried plant material in 70% Methanol (aq). 100% MeOH extracts too many chlorophylls; water extracts too many polysaccharides. 70% is the "sweet spot" for glycosides.

  • Enrichment (Critical Step): Pass the crude extract through a Diaion HP-20 or D101 Macroporous Resin .

    • Wash 1: 100%

      
       (Elutes free sugars/salts - Discard).
      
    • Wash 2: 30-50% EtOH (Elutes Megastigmane Glycosides - Collect ).

    • Wash 3: 95% EtOH (Elutes chlorophylls/lipids - Discard).

  • Fractionation: Use Silica Gel chromatography on the 30-50% fraction. Elute with

    
     (gradient 10:1 to 1:1).
    
  • Purification: Final purification via RP-HPLC (C18 column) using an

    
     gradient.
    

Isolation Raw Dried Plant Material Extract 70% MeOH Extraction Raw->Extract D101 D101/HP-20 Resin Column Extract->D101 WaterFr Water Fraction (Sugars/Salts) D101->WaterFr Discard TargetFr 30-50% EtOH Fraction (Megastigmane Glycosides) D101->TargetFr Keep LipidFr 95% EtOH Fraction (Chlorophylls) D101->LipidFr Discard Silica Silica Gel CC (CH2Cl2:MeOH) TargetFr->Silica HPLC RP-HPLC (C18) (ACN:H2O) Silica->HPLC Pure Isolated Compound (>95% Purity) HPLC->Pure

Figure 2: Polarity-guided isolation workflow targeting the glycosidic fraction.

Structural Elucidation & Stereochemistry

Validating the structure of megastigmanes presents specific challenges, particularly the absolute configuration at C-6 and C-9.

  • NMR Signatures:

    • H-7/H-8: Look for trans-olefinic protons (

      
      ) typically around 
      
      
      
      5.8–6.0.
    • C-13 Methyl: A doublet at

      
       1.2–1.3 is characteristic of the C-9 position methyl group.
      
    • Enone System: If present (e.g., 3-oxo derivatives), look for a downfield carbonyl carbon (

      
       ~200 ppm).
      
  • Stereochemical Determination (ECD):

    • NOESY is often insufficient for flexible side chains.

    • Electronic Circular Dichroism (ECD) is required.

    • Rule of Thumb: For 3-oxo-megastigmanes, a positive Cotton effect (CE) at the

      
       transition (~330 nm) typically indicates a specific configuration at C-6 (often 
      
      
      
      depending on substituents). Comparison with calculated ECD spectra (TDDFT) is the gold standard.
Pharmacological Mechanism: NF- B Inhibition

The primary therapeutic interest in megastigmanes (e.g., Vomifoliol , Damascenone ) lies in their anti-inflammatory potency.

Mechanism of Action:

  • Stimulus: Pro-inflammatory signals (LPS) activate the IKK complex.

  • Intervention: Megastigmanes inhibit the phosphorylation/degradation of I

    
    B
    
    
    
    .
  • Result: NF-

    
    B (p65/p50 dimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus.
    
  • Outcome: Downregulation of COX-2, iNOS, TNF-

    
    , and IL-6.
    

Note on Structure-Activity Relationship (SAR): The


-unsaturated carbonyl group (enone) in the megastigmane ring is critical. Hydrogenation of this double bond significantly reduces anti-inflammatory activity, suggesting a Michael addition mechanism with cysteine residues on target proteins (e.g., IKK

).

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB I-kB (Inhibitor) IKK->IkB Phosphorylates NFkB NF-kB (p65/p50) DNA DNA (Promoter) NFkB->DNA Translocation Complex NF-kB/I-kB Complex (Inactive) Complex->IkB Degradation Complex->NFkB Release Drug Megastigmane (Inhibitor) Drug->IKK Blocks mRNA Inflammatory mRNA (COX-2, iNOS) DNA->mRNA Transcription

Figure 3: Mechanism of Action showing the blockade of the IKK/NF-kB signaling cascade.

Quantitative Data Summary

The following table summarizes the bioactivity of key megastigmane derivatives compared to standard drugs (Dexamethasone) in LPS-induced RAW264.7 macrophage models.

Compound NameSource PlantTarget PathwayIC50 (NO Inhibition)Reference
(6S,9R)-Vomifoliol Gaultheria procumbensLOX / COX-2~45.0 µM[1]
Kunawuronoside A Viola kunawurensisCOX-2 Expression36.7% (Inhibition rate)[2]

-Damascenone
Epipremnum pinnatumNF-

B / Cytokines
Dose-dependent[3]
Dexamethasone (Synthetic Standard)Glucocorticoid Receptor21.3 µM[2]

Interpretation: While megastigmanes show higher IC50 values (lower potency) than potent steroids like Dexamethasone, they offer a safer toxicity profile and multi-target efficacy (antioxidant + anti-inflammatory), making them ideal candidates for nutraceuticals or co-therapies.

References
  • Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L. Source: International Journal of Molecular Sciences (2025) URL:[Link] (Verified via search result 1.2)

  • Megastigmane sesquiterpenoids from whole plants of Viola kunawurensis Source: Phytochemistry (2022) URL:[1][Link]

  • C13 Megastigmane Derivatives From Epipremnum pinnatum

    
    -Damascenone Inhibits NF-
    
    
    
    B Signaling
    Source: Frontiers in Pharmacology (2019) URL:[Link]
  • Structural elucidation of two new megastigmane glycosides from the leaves of Aquilaria sinensis Source: Chinese Journal of Natural Medicines (2014) URL:[2][Link]

Sources

Foundational

Biosynthetic pathway of dihydroxy-beta-ionone from carotenoids

Metabolic Architecture and Biosynthesis of Dihydroxy- -Ionone Executive Summary & Biosynthetic Logic The biosynthesis of dihydroxy- -ionone (DHBI) —specifically the 3,4-dihydroxy or 3,5-dihydroxy isomers—represents a com...

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Architecture and Biosynthesis of Dihydroxy- -Ionone

Executive Summary & Biosynthetic Logic

The biosynthesis of dihydroxy-


-ionone (DHBI) —specifically the 3,4-dihydroxy or 3,5-dihydroxy isomers—represents a complex interplay between upstream carotenogenesis, regiospecific oxidative cleavage, and downstream cytochrome P450-mediated functionalization. While 3-hydroxy-

-ionone is the direct cleavage product of zeaxanthin, the introduction of a second hydroxyl moiety typically requires a dedicated monooxygenase step post-cleavage.

This guide deconstructs the pathway into three engineered modules:

  • The Precursor Module: Biosynthesis of Zeaxanthin (

    
    -dihydroxy-
    
    
    
    -carotene) via the MEP pathway.
  • The Scission Module: 9,10-oxidative cleavage catalyzed by Carotenoid Cleavage Dioxygenases (CCDs).

  • The Functionalization Module: Regioselective hydroxylation of the ionone ring by engineered Cytochrome P450s (CYPs).

The Biosynthetic Pathway: Mechanisms and Causality

Upstream Carotenogenesis (The Zeaxanthin Platform)

The synthesis of the ionone scaffold begins with the methylerythritol 4-phosphate (MEP) pathway, which provides the C5 precursors IPP and DMAPP. These condense to form Geranylgeranyl Pyrophosphate (GGPP, C20).[1]

  • Critical Step: The desaturation of phytoene to lycopene, followed by cyclization to

    
    -carotene.[1]
    
  • Hydroxylation: The conversion of

    
    -carotene to Zeaxanthin  is catalyzed by 
    
    
    
    -carotene hydroxylase (BCH/CrtZ). This enzyme introduces hydroxyl groups at the 3 and 3' positions of the
    
    
    -rings.[2]
    • Causality: High titers of zeaxanthin are prerequisite for 3-hydroxy-

      
      -ionone production. In metabolic engineering, overexpression of PaCrtZ (from Pantoea ananatis) is preferred over plant homologs due to higher turnover rates in heterologous hosts like E. coli or Yarrowia lipolytica.
      
The Cleavage Event (CCD Specificity)

The transition from C40 carotenoid to C13 apocarotenoid is governed by Carotenoid Cleavage Dioxygenases (CCDs) .

  • Enzyme: CCD1 (cytosolic) or CCD4 (plastidic).[3][4]

  • Mechanism: These non-heme iron enzymes utilize a dioxygen molecule to cleave the polyene chain.

  • Reaction:

    
    
    
  • Regiospecificity: CCD1 typically cleaves at the 9,10 (and 9',10') double bonds.[5] The presence of the 3-hydroxyl group on the ring does not inhibit CCD1 activity, making zeaxanthin a valid substrate.

Downstream Functionalization (The "Dihydroxy" Shift)

Direct cleavage of zeaxanthin yields 3-hydroxy-


-ionone . To achieve dihydroxy-

-ionone
(e.g., 3,4-dihydroxy-

-ionone), a secondary hydroxylation is required.
  • Catalyst: Cytochrome P450 Monooxygenases (e.g., engineered BM-3 variants or plant CYP homologs).

  • Mechanism: The P450 heme center activates molecular oxygen to insert an -OH group at the C4 allylic position or C5 position.

    • Engineering Insight: Wild-type P450s often lack specificity for apocarotenoids. Variants such as P450 BM-3 F87V have shown enhanced activity toward ionone scaffolds, facilitating the conversion of 3-hydroxy-

      
      -ionone to 3,4-dihydroxy-
      
      
      
      -ionone.

Visualization: Pathway and Workflow

Biosynthetic Signaling Pathway (DOT)

BiosyntheticPathway cluster_MEP Upstream Module (MEP Pathway) cluster_Carot Carotenoid Core cluster_Cleavage Scission & Functionalization IPP IPP / DMAPP GGPP Geranylgeranyl PP (C20) IPP->GGPP CrtE Phytoene Phytoene (C40) GGPP->Phytoene CrtB Lycopene Lycopene (C40) Phytoene->Lycopene CrtI / PDS BetaCarotene β-Carotene Lycopene->BetaCarotene LcyB (Cyclization) Zeaxanthin Zeaxanthin (3,3'-dihydroxy-β-carotene) BetaCarotene->Zeaxanthin CrtZ / BCH (Hydroxylation @ C3, C3') CCD1 CCD1 / CCD4 Zeaxanthin->CCD1 ThreeOHIonone 3-Hydroxy-β-Ionone P450 CYP450 (e.g., BM-3 F87V) ThreeOHIonone->P450 DiOHIonone 3,4-Dihydroxy-β-Ionone (Target Apocarotenoid) CCD1->ThreeOHIonone 9,10-Cleavage P450->DiOHIonone Regioselective Hydroxylation

Caption: Figure 1.[6][7] Modular biosynthetic pathway from MEP precursors to Dihydroxy-


-Ionone, highlighting the critical cleavage of Zeaxanthin and downstream P450 hydroxylation.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro CCD1 Cleavage Assay

Objective: Validate the enzymatic cleavage of Zeaxanthin to 3-hydroxy-


-ionone.

Reagents:

  • Recombinant PhCCD1 (purified from E. coli BL21).

  • Substrate: Zeaxanthin (dispersed in Tween-40/water micelles).

  • Cofactor:

    
     (CCD1 is iron-dependent), Ascorbate (reductant).
    
  • Extraction Solvent: Ethyl Acetate.

Step-by-Step Methodology:

  • Micelle Preparation: Dissolve

    
     Zeaxanthin in 
    
    
    
    acetone. Add
    
    
    of 10% (w/v) Tween-40. Evaporate acetone under
    
    
    stream. Resuspend in
    
    
    cleavage buffer (
    
    
    HEPES-KOH, pH 7.5).
    • Causality: Carotenoids are hydrophobic. Micellar suspension ensures the enzyme can access the substrate at the lipid-water interface.

  • Enzyme Activation: Pre-incubate

    
     of purified PhCCD1 with 
    
    
    
    
    
    and
    
    
    Ascorbate for 5 minutes on ice.
    • Integrity Check: The iron center must be in the ferrous (

      
      ) state for catalysis. Ascorbate prevents oxidation to the inactive ferric state.
      
  • Reaction: Mix enzyme and substrate. Incubate at

    
     for 30 minutes in the dark (to prevent photo-oxidation).
    
  • Termination & Extraction: Stop reaction with

    
     Ethyl Acetate. Vortex vigorously for 30 seconds. Centrifuge at 
    
    
    
    for 2 minutes.
  • Analysis: Collect the organic (upper) phase. Analyze via GC-MS or HPLC-DAD (detection at 285 nm for ionones).

Protocol B: Biotransformation of 3-OH- -Ionone to Dihydroxy- -Ionone

Objective: Hydroxylate the ionone ring using an engineered P450 system.

System: E. coli expressing P450 BM-3 (F87V) and a cofactor regeneration system (Glucose Dehydrogenase).

  • Culture: Grow E. coli BL21(DE3) harboring the P450 plasmid in TB medium at

    
     until 
    
    
    
    .
  • Induction: Induce with

    
     IPTG. Add 
    
    
    
    -aminolevulinic acid (
    
    
    ) to support heme synthesis. Lower temp to
    
    
    for 12 hours.
  • Biotransformation: Harvest cells and resuspend in KPi buffer (pH 7.4) containing

    
     Glucose (cofactor regeneration).
    
  • Substrate Addition: Add 3-hydroxy-

    
    -ionone (
    
    
    
    final).
  • Incubation: Shake at

    
    , 
    
    
    
    for 24 hours.
  • Validation: Extract supernatant with ethyl acetate. Analyze via GC-MS. Look for a mass shift of +16 Da (Introduction of Oxygen) relative to the substrate.

Quantitative Data Summary

ParameterEnzyme / ModuleSubstrateProductKinetic Insight (

)
Hydroxylation CrtZ (BCH)

-Carotene
ZeaxanthinHigh specificity for C3/C3'
Cleavage PhCCD1Zeaxanthin3-OH-

-Ionone
High regiospecificity (9,10)
Functionalization P450 BM-3 (F87V)3-OH-

-Ionone
3,4-diOH-

-Ionone
Engineered for promiscuity

Analytical Validation Workflow (DOT)

Workflow Sample Fermentation Broth (E. coli / Yeast) Lysis Cell Lysis (French Press/Bead Beating) Sample->Lysis Extract Biphasic Extraction (Ethyl Acetate/Hexane) Lysis->Extract Hydrophobic Recovery GCMS GC-MS Analysis (DB-5MS Column) Extract->GCMS Inject Organic Phase Data Mass Spec Verification (m/z 226 for dihydroxy) GCMS->Data Identify Peaks

Caption: Figure 2. Analytical pipeline for the identification of dihydroxy-


-ionone from microbial fermentation broth.

References

  • Microbial Biosynthesis of Zeaxanthin and 3-hydroxy-β-ionone Source: Green Chemistry (RSC), 2024. Context: Describes the base pathway engineering in Yarrowia lipolytica and the identification of CCDs for zeaxanthin cleavage. URL:[Link]

  • Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative Source: Journal of Agricultural and Food Chemistry (ACS), 2025. Context: Details the modular platform for producing hydroxylated ionones using engineered P450s (BM3 variants) to avoid cleaving hydroxylated carotenoids directly, offering an alternative route. URL:[Link]

  • Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) Source: Archives of Biochemistry and Biophysics (PMC), 2018. Context: Authoritative review on the structural biology of CCD1/CCD4 and their cleavage mechanisms (homolytic vs heterolytic). URL:[Link]

  • Efficient Terpene Hydroxylation Catalysts Based Upon P450 Enzymes Source: Organic & Biomolecular Chemistry, 2010. Context: Validates the use of P450 BM-3 mutants for the regioselective hydroxylation of ionone scaffolds. URL:[Link]

Sources

Exploratory

Comparative Technical Analysis: cis-3,4-Dihydroxy-beta-ionone vs. Beta-Ionone

The following technical guide provides an in-depth comparative analysis of cis-3,4-Dihydroxy-beta-ionone and its parent compound, beta-ionone . This document is structured to serve researchers in pharmacognosy, metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of cis-3,4-Dihydroxy-beta-ionone and its parent compound, beta-ionone . This document is structured to serve researchers in pharmacognosy, metabolic engineering, and chemical biology.

Executive Summary

Beta-ionone is a ubiquitous C13-norisoprenoid, renowned for its violet-like aroma and role as a retinol precursor. However, its downstream metabolites, such as cis-3,4-dihydroxy-beta-ionone , represent a distinct class of phytochemicals with significantly altered physicochemical properties and biological targets.

While beta-ionone is lipophilic, volatile, and interacts primarily with olfactory receptors and specific GPCRs (e.g., OR51E2), the cis-3,4-dihydroxy derivative is a polar, non-volatile glycol. This structural oxidation drastically shifts its function from an airborne semiochemical to a soluble cellular metabolite, often sequestered as a glycoside. This guide dissects the structural, biosynthetic, and functional divergences between these two molecules.[1]

Structural & Physicochemical Divergence

The core difference lies in the functionalization of the cyclohexenyl ring. Beta-ionone possesses a hydrophobic trimethylcyclohexenyl ring. The introduction of two hydroxyl groups at positions 3 and 4 in a cis configuration breaks the hydrophobic integrity of the ring, creating a polar "face" on the molecule.

Comparative Data Table
FeatureBeta-Iononecis-3,4-Dihydroxy-beta-ionone
CAS Number 14901-07-6875666-39-0
Molecular Formula C13H20OC13H20O3
Molecular Weight 192.30 g/mol 224.30 g/mol
Ring Structure 2,6,6-Trimethylcyclohex-1-ene3,4-Dihydroxy-2,6,6-trimethylcyclohex-1-ene
Stereochemistry Achiral (ring planar/unsubstituted at chiral centers)Chiral (cis-diol at C3, C4)
LogP (Predicted) ~4.0 (Highly Lipophilic)~0.5 - 1.2 (Amphiphilic/Polar)
Solubility Soluble in EtOH, Oils; Insoluble in WaterSoluble in MeOH, Water (moderate); Low in Hexane
Volatility High (Aroma compound)Low (Non-volatile solid/oil)
Primary State Pale yellow liquidColorless to pale yellow solid/oil
Structural Logic Diagram

The following diagram illustrates the structural transformation and key functional shifts.

StructuralComparison cluster_0 Physicochemical Shift BetaIonone Beta-Ionone (Hydrophobic, Volatile) Oxidation Enzymatic Oxidation (P450 Monooxygenases) BetaIonone->Oxidation + 2 Oxygen atoms Diol cis-3,4-Dihydroxy-beta-ionone (Polar, Soluble, Reactive) Oxidation->Diol Stereoselective Hydroxylation

Figure 1: Structural evolution from the lipophilic parent beta-ionone to the polar dihydroxy derivative.[2]

Biosynthetic Origins & Metabolic Pathways[6][7]

Understanding the origin of these compounds is critical for metabolic engineering. Beta-ionone is a primary cleavage product of beta-carotene.[3] The dihydroxy derivative is a downstream metabolite, formed through sequential hydroxylation, likely serving as a detoxification or solubilization step in the plant (e.g., Gynura nepalensis).

Mechanistic Pathway[6][7][8]
  • Carotenoid Cleavage: Carotenoid Cleavage Dioxygenase 1 (CCD1) cleaves beta-carotene at the 9,10 positions to release beta-ionone.

  • Primary Hydroxylation: Cytochrome P450 enzymes (e.g., CYP CYP101/CYP102 family homologs in plants) hydroxylate the C3 position to form 3-hydroxy-beta-ionone.

  • Secondary Hydroxylation: A subsequent stereospecific hydroxylation at C4 yields the cis-3,4-dihydroxy motif.

  • Glycosylation (Fate): The diol is frequently glycosylated (e.g., glucosides) for storage in the vacuole, preventing cellular toxicity.

Biosynthesis BetaCarotene Beta-Carotene (C40 Precursor) BetaIonone Beta-Ionone (Primary Cleavage Product) BetaCarotene->BetaIonone Oxidative Cleavage ThreeOH 3-Hydroxy-beta-ionone BetaIonone->ThreeOH C3-Hydroxylation Diol cis-3,4-Dihydroxy-beta-ionone ThreeOH->Diol C4-Hydroxylation (Stereospecific) Glycoside Ionone Glycosides (Storage Form) Diol->Glycoside Conjugation CCD1 CCD1 (Dioxygenase) CCD1->BetaIonone P450 Cytochrome P450 (Monooxygenase) P450->ThreeOH UGT UGT (Glycosyltransferase) UGT->Glycoside

Figure 2: Biosynthetic trajectory from carotenoids to glycosylated ionone derivatives.

Experimental Protocols

Isolation of cis-3,4-Dihydroxy-beta-ionone

Source: Gynura nepalensis or Evodia austrosinensis. Objective: Isolate high-purity (>95%) compound for bioassay.

Protocol:

  • Extraction:

    • Macerate air-dried aerial parts (1 kg) in 95% Methanol (10 L) for 72 hours at room temperature.

    • Filter and concentrate under reduced pressure to obtain crude extract.

  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Petroleum Ether (removes fats/waxes) and Ethyl Acetate (EtOAc).

    • Collect the EtOAc fraction (contains the target nor-sesquiterpenoids).

  • Chromatography (Silica Gel):

    • Load EtOAc fraction onto a Silica Gel 60 column.

    • Elute with a gradient of CHCl3:MeOH (100:0 to 80:20).

    • Collect fractions based on TLC monitoring (Target R_f ~ 0.4 in CHCl3:MeOH 9:1).

  • Purification (Sephadex LH-20):

    • Pass the enriched fraction through Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and phenolics.

  • Final Isolation (Preparative HPLC):

    • Column: C18 Reverse Phase (e.g., ODS-A, 5 µm, 250 x 10 mm).

    • Mobile Phase: MeOH:H2O (gradient 30% to 60% MeOH over 30 min).

    • Detection: UV at 235 nm (characteristic enone absorption).

    • Collection: Collect the peak corresponding to cis-3,4-dihydroxy-beta-ionone (Retention time must be validated against standard).

Analytical Verification (Self-Validating)

To ensure the identity of the isolated compound, the following spectral signatures must be confirmed:

  • UV-Vis:

    
     ~ 235 nm (conjugated ketone).
    
  • 1H NMR (CDCl3): Look for carbinol protons at C3 and C4 (multiplets around

    
     3.5 - 4.2 ppm) and the retention of the side-chain methyl ketone singlet (
    
    
    
    ~2.3 ppm).
  • NOESY: Critical for determining cis vs. trans configuration of the hydroxyl groups.

Biological Implications & Applications[1][7][9]

Beta-Ionone[1][2][3][4][6][7][8][10][11][12][13]
  • Mechanism: Agonist for OR51E2 (olfactory receptor) and potential modulator of cell cycle checkpoints (G1 arrest) in cancer lines.

  • Application: Fragrance industry, retinol precursor synthesis, anti-proliferative research.

cis-3,4-Dihydroxy-beta-ionone[2][3][4][5][10][12][13]
  • Mechanism: The increased polarity allows for hydrogen bonding with distinct protein targets. It often acts as an allelopathic agent (inhibiting seed germination of competitors) or a phytoalexin.

  • Cytotoxicity: Research indicates appreciable cytotoxicity against specific human cancer cell lines (e.g., lung cancer), likely via oxidative stress mechanisms distinct from the lipophilic beta-ionone.

  • Metabolic Marker: Its presence (often as a glycoside) in plant tissues (e.g., apple leaves, grapevines) serves as a precursor to "aged" aroma compounds like TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) upon acid hydrolysis during wine aging.

Workflow Sample Plant Material (Gynura sp.) Extract MeOH Extraction Sample->Extract Partition EtOAc Partitioning (Target Enrichment) Extract->Partition HPLC Prep-HPLC (C18 Column) Partition->HPLC NMR NMR Validation (NOESY for Stereochem) HPLC->NMR

Figure 3: Isolation and validation workflow for cis-3,4-dihydroxy-beta-ionone.

References

  • Isolation and Structure Elucidation

    • Study on chemical constituents from cultivated Gynura nepalensis. (2014).[4][5] China Journal of Chinese Materia Medica.

  • Biosynthesis and Metabolic Engineering

    • Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative via Enzyme and Metabolic Engineering. (2024). Journal of Agricultural and Food Chemistry.

  • Biological Activity (Cytotoxicity)

    • Bioactivity-guided fractionation of the extract from a Fijian red alga Peyssonnelia sp.[5] (2010).[5] Bioorganic & Medicinal Chemistry.

  • Chemical Properties and Database

    • cis-3,4-Dihydroxy-beta-ionone Product Data. BioCrick.

  • General Beta-Ionone Metabolism

    • β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. (2021). Plants (Basel).

Sources

Foundational

A Technical Guide to Hydroxylated Ionone Metabolites: From Biosynthesis to Therapeutic Potential

This guide provides an in-depth exploration of hydroxylated ionone metabolites, offering a comprehensive resource for researchers, scientists, and professionals in drug development. It navigates the intricate landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of hydroxylated ionone metabolites, offering a comprehensive resource for researchers, scientists, and professionals in drug development. It navigates the intricate landscape of their formation, biological significance, and the analytical methodologies crucial for their study, aiming to empower the scientific community to unlock their full therapeutic potential.

Introduction: The Significance of Ionones and Their Metabolites

Ionones are a class of terpenoid compounds renowned for their characteristic violet-like aroma, making them staples in the fragrance and flavor industries.[1][2][3] Beyond their sensory appeal, these molecules, which are derived from the enzymatic cleavage of carotenoids, have garnered significant attention for their diverse biological activities.[2][4][5] β-ionone, a prominent member of this family, has been investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6]

The metabolic transformation of ionones within biological systems gives rise to a fascinating array of derivatives, most notably hydroxylated ionone metabolites. This hydroxylation, a common phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes, can significantly alter the parent compound's bioactivity, solubility, and pharmacokinetic profile.[7] Understanding the formation and function of these metabolites is paramount for a complete comprehension of the pharmacological effects of ionones and for the development of novel therapeutics.

Biosynthesis and Metabolism of Ionones: A Journey from Carotenoids to Hydroxylated Derivatives

The journey of ionone biosynthesis begins with carotenoids, a class of pigments abundant in plants and algae.[8] The enzymatic cleavage of carotenoids, such as β-carotene, by carotenoid cleavage dioxygenases (CCDs) yields ionones.[2][4] This process is a key step in the production of these aromatic compounds in many flowers, fruits, and vegetables.[2][4] More recently, microbial biosynthesis has emerged as a sustainable and scalable alternative for the production of β-ionone and its hydroxylated derivatives, utilizing engineered microorganisms.[9]

Once introduced into a biological system, either through diet or other means, ionones undergo metabolic transformations. In humans and other animals, this metabolism primarily occurs in the liver, where CYP enzymes play a crucial role.[10][11] For instance, in vitro studies using human liver microsomes have identified that CYP2B6 and CYP1A2 are involved in the hydroxylation of β-ionone to form 4-hydroxy-β-ionone.[10] In vivo studies in rabbits have revealed a more complex metabolic profile, with the identification of several metabolites in urine, including 3-oxo-β-ionone, 3-oxo-β-ionol, dihydro-3-oxo-β-ionol, and 3-hydroxy-β-ionol.[12]

The following diagram illustrates the general metabolic pathway of β-ionone, highlighting the key hydroxylation step.

Ionone_Metabolism Carotenoids β-Carotene Ionone β-Ionone Carotenoids->Ionone Carotenoid Cleavage Dioxygenases (CCDs) Hydroxylated_Metabolite Hydroxylated β-Ionone Metabolites (e.g., 4-hydroxy-β-ionone, 3-hydroxy-β-ionol) Ionone->Hydroxylated_Metabolite Cytochrome P450 (e.g., CYP2B6, CYP1A2) Other_Metabolites Other Metabolites (e.g., 3-oxo-β-ionone) Ionone->Other_Metabolites Excretion Excretion (e.g., as glucuronides) Hydroxylated_Metabolite->Excretion Other_Metabolites->Excretion

Caption: Metabolic Pathway of β-Ionone.

Biological Activities and Therapeutic Potential of Hydroxylated Ionone Metabolites

While β-ionone itself exhibits a range of pharmacological effects, its hydroxylated metabolites are also emerging as molecules of significant interest.[6] The addition of a hydroxyl group can enhance the interaction of these compounds with biological targets and modulate their activity.

Anti-Cancer Activity

β-ionone has been shown to possess anti-cancer properties, and its derivatives are also being explored for their potential in this area.[3][5][6] For example, a study on β-ionone derived chalcones demonstrated that these compounds exhibit cytotoxic activity against various human cancer cell lines.[13] The presence of electron-withdrawing groups on the aromatic ring of these chalcones was found to enhance their inhibitory potential.[13] While direct studies on the anti-cancer effects of many hydroxylated ionone metabolites are still emerging, the principle that hydroxylation can modulate bioactivity suggests this is a promising area for future research.

The anti-proliferative effects of β-ionone and its derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis.[13] These mechanisms are critical for controlling the growth and spread of cancer cells.

Anti-Inflammatory and Other Activities

Inflammation is a key factor in the pathogenesis of many chronic diseases. β-ionone has demonstrated anti-inflammatory properties, and it is plausible that its hydroxylated metabolites also contribute to this effect.[5][6] The mechanisms underlying the anti-inflammatory actions of ionones are multifaceted and may involve the modulation of various signaling pathways.

Furthermore, ionones and their derivatives have been investigated for their antimicrobial and antifungal activities.[2][5] The structural modifications introduced by hydroxylation could potentially enhance these properties, opening up new avenues for the development of novel antimicrobial agents.

Methodologies for the Study of Hydroxylated Ionone Metabolites

The successful investigation of hydroxylated ionone metabolites hinges on robust and reliable analytical methodologies. These methods are essential for the extraction, isolation, identification, and quantification of these compounds from complex biological matrices.

Extraction and Isolation

The choice of extraction method is critical for obtaining a clean and concentrated sample of hydroxylated ionone metabolites. Due to their varied polarities, a combination of techniques may be necessary.

Experimental Protocol: Generic Extraction of Hydroxylated Ionone Metabolites from Biological Fluids (e.g., Urine)

  • Sample Preparation:

    • Centrifuge the biological fluid (e.g., 5 mL of urine) to remove any particulate matter.

    • Adjust the pH of the supernatant to a neutral or slightly acidic range (pH 6-7) to ensure the stability of the metabolites.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the prepared sample to a separatory funnel.

    • Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol). The choice of solvent is crucial and should be optimized based on the polarity of the target metabolites.

    • Shake the funnel vigorously for 2-3 minutes, ensuring proper mixing of the aqueous and organic phases.

    • Allow the layers to separate.

    • Collect the organic layer, which now contains the extracted metabolites.

    • Repeat the extraction process two more times with fresh organic solvent to maximize recovery.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 35-40°C) to concentrate the sample.

  • Reconstitution:

    • Reconstitute the dried residue in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) compatible with the subsequent analytical technique (e.g., HPLC or GC-MS).

Justification of Experimental Choices:

  • pH Adjustment: The stability of hydroxylated metabolites can be pH-dependent. Neutral to slightly acidic conditions are generally preferred to prevent degradation.

  • Solvent Selection in LLE: The choice of a solvent with appropriate polarity is key to selectively extracting the target analytes while minimizing the co-extraction of interfering substances.

  • Multiple Extractions: Repeating the extraction step ensures a higher recovery of the metabolites from the aqueous phase.

  • Drying Step: The removal of water is essential before concentration and analysis, especially for GC-MS, as water can interfere with the chromatographic separation and damage the column.

For more complex matrices like tissues, a more rigorous extraction method such as salting-out assisted liquid-liquid extraction may be employed.[14] Alternatively, solid-phase extraction (SPE) can offer a more selective and automated approach to sample cleanup and concentration.

Analytical Characterization

Once extracted and concentrated, the identification and quantification of hydroxylated ionone metabolites are typically performed using chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For hydroxylated metabolites, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior.[15] This involves converting the hydroxyl groups into less polar derivatives, such as trimethylsilyl (TMS) ethers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), is highly suited for the analysis of less volatile and more polar compounds like hydroxylated metabolites without the need for derivatization.[7] Ultra-high performance liquid chromatography (UHPLC) coupled to a high-resolution mass spectrometer (e.g., quadrupole-time-of-flight, Q-TOF) can provide excellent sensitivity and selectivity for the detection and quantification of these compounds in complex mixtures.[14]

The following diagram outlines a general workflow for the analysis of hydroxylated ionone metabolites.

Analytical_Workflow Sample Biological Sample (e.g., Urine, Plasma, Tissue) Extraction Extraction & Cleanup (LLE, SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Analysis Analytical Separation (GC or LC) Concentration->Analysis Detection Detection & Identification (MS, MS/MS) Analysis->Detection Quantification Quantification Detection->Quantification

Caption: Analytical Workflow for Hydroxylated Ionone Metabolites.

Challenges and Future Directions

The study of hydroxylated ionone metabolites is a rapidly evolving field with several challenges and exciting future directions.

  • Standard Availability: A major hurdle is the limited commercial availability of pure analytical standards for many hydroxylated ionone metabolites. This makes their unequivocal identification and accurate quantification challenging. Microbial biosynthesis and targeted chemical synthesis will be crucial for overcoming this limitation.[16]

  • Comprehensive Metabolite Profiling: While some major metabolites have been identified, a complete picture of the in vivo metabolism of different ionones is still lacking. Advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying novel metabolites and elucidating their structures.

  • Structure-Activity Relationship Studies: A systematic investigation of the structure-activity relationships of a wider range of hydroxylated ionone metabolites is needed to understand how the position and stereochemistry of the hydroxyl group influence their biological effects.

  • Translational Research: The promising in vitro and in vivo findings need to be translated into preclinical and clinical studies to evaluate the therapeutic potential of these compounds in human diseases.

References

  • (2025). Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative via Enzyme and Metabolic Engineering.
  • (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. PMC.
  • (2023). Monitoring of hydroxylated polycyclic aromatic hydrocarbons in human tissues: Targeted and untargeted approaches using. Servicio Murciano de Salud.
  • (2025). Determination of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons in Sediment Samples by Combining Subcritical Water Extraction and Dispersive Liquid–Liquid Microextraction with Derivatization.
  • (n.d.). In Vitro Regio- and Stereoselective Oxidation of β-Ionone by Human Liver Microsomes. Thieme Connect.
  • (2025). Ionone Is More than a Violet's Fragrance: A Review.
  • (2025). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering.
  • (2026). Research Progress on the Biosynthesis and Regulation of Β-Ionone.
  • (2023). SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers. Refubium - Freie Universität Berlin.
  • (2020). Ionone Is More than a Violet's Fragrance: A Review. MDPI.
  • (2025). Biosynthesis and structure assignment of a hydroxylated metabolite of the orexin-1 receptor antagonist JNJ-61393215. PubMed.
  • (2013).
  • (n.d.). The detection of hydroxyl radicals in vivo. PubMed.
  • (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. MDPI.
  • (n.d.). Carotenoid. Wikipedia.
  • (1970). Metabolism of β-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits. PMC.
  • (2012).
  • (2025). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story.

Sources

Exploratory

Biological Activity Profile of cis-3,4-Dihydroxy-beta-ionone: A Technical Guide

Executive Summary cis-3,4-Dihydroxy-beta-ionone (CAS: 875666-39-0) is a C13 nor-sesquiterpenoid and a highly oxidized metabolite of β-ionone.[1] Found in medicinal plants such as Gynura nepalensis and in the vegetative t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-3,4-Dihydroxy-beta-ionone (CAS: 875666-39-0) is a C13 nor-sesquiterpenoid and a highly oxidized metabolite of β-ionone.[1] Found in medicinal plants such as Gynura nepalensis and in the vegetative tissues of Malus domestica (apple), this compound represents a critical junction in the apocarotenoid metabolic pathway. While its parent compound, β-ionone, is widely recognized for potent anticancer and antimicrobial properties, the cis-3,4-dihydroxy derivative serves a distinct physiological role as a hydrophilic precursor to volatile signaling molecules and flavor compounds (e.g., TDN). This guide analyzes its chemical identity, biosynthetic origin, biological implications in plant defense and cytotoxicity, and protocols for its isolation and characterization.

Part 1: Chemical Identity & Biosynthetic Origin

Structural Characteristics

The molecule retains the megastigmane carbon skeleton of β-ionone but features di-hydroxylation at the C3 and C4 positions of the cyclohexene ring. The cis stereochemistry refers to the relative orientation of these hydroxyl groups, significantly altering its polarity and solubility compared to the lipophilic parent ionone.

  • IUPAC Name: (3Z)-4-(3,4-dihydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one (Generalized; specific stereochemistry depends on chiral centers).

  • Classification: C13 Nor-isoprenoid / Megastigmane.

  • Molecular Formula: C13H20O3.

  • Solubility: Soluble in alcohols (methanol, ethanol) and DMSO; limited solubility in non-polar solvents (hexane) due to the diol moiety.

Biosynthetic Pathway

The formation of cis-3,4-dihydroxy-beta-ionone is a downstream event in carotenoid catabolism. It proceeds via the oxidative cleavage of β-carotene, followed by sequential hydroxylation.

Biosynthesis BC Beta-Carotene (C40 Precursor) BI Beta-Ionone (Primary Cleavage Product) BC->BI CCD1/CCD4 (Cleavage Dioxygenase) HBI 3-Hydroxy-beta-ionone (Intermediate) BI->HBI P450 Hydroxylase (CYP Family) DHBI cis-3,4-Dihydroxy-beta-ionone (Target Metabolite) HBI->DHBI Hydroxylase (Stereospecific) GLY Glycosylation (Storage Form) DHBI->GLY Glucosyltransferase VOL Volatiles (e.g., TDN) (Degradation/Signaling) DHBI->VOL Acid Hydrolysis (Stress Response)

Figure 1: Biosynthetic pathway of cis-3,4-dihydroxy-beta-ionone from carotenoid precursors.

Part 2: Biological Activity Profile[2]

Cytotoxicity and Anticancer Potential

While β-ionone is a well-established antiproliferative agent (inducing G2/M arrest), the cis-3,4-dihydroxy derivative exhibits a modified activity profile due to its increased polarity.

  • Mechanism: Like other ionones, the mechanism likely involves the modulation of Reactive Oxygen Species (ROS) and interference with cell cycle regulatory proteins (e.g., Cyclin B1).

  • Comparative Potency: In screenings of Gynura species, megastigmanes often show moderate cytotoxicity against human cancer cell lines (e.g., A549 lung cancer). The di-hydroxylation may reduce passive membrane permeability compared to β-ionone but enhances interaction with cytosolic targets once internalized.

Plant Physiology & Defense (Allelopathy)

In Malus domestica, this compound exists largely as a glycoside . This storage form is a "chemical time bomb" used in plant defense:

  • Herbivory/Pathogen Attack: Tissue damage releases glucosidases.

  • Hydrolysis: The glycoside is cleaved, releasing cis-3,4-dihydroxy-beta-ionone.

  • Volatilization: The unstable aglycone degrades into volatile compounds (like 1,1,6-trimethyl-1,2-dihydronaphthalene, TDN) which act as repellents to insects or antimicrobial agents against fungi (e.g., Marssonina coronaria).

Flavor & Fragrance Precursor

In enology (wine science), this molecule is a critical precursor. Its acid-catalyzed degradation during wine aging leads to the formation of TDN (kerosene/petrol note), which is a key aroma marker in aged Riesling wines.

Part 3: Experimental Protocols

Isolation from Plant Matrix (Gynura or Malus)

Objective: Purify cis-3,4-dihydroxy-beta-ionone from leaf tissue.

Reagents: Methanol (HPLC grade), Diaion HP-20 or XAD-2 resin, Sephadex LH-20, Silica Gel 60.

Workflow:

  • Extraction: Macerate air-dried leaves (1 kg) in Methanol (5 L) for 48 hours at room temperature. Filter and concentrate under reduced pressure.

  • Partition: Suspend crude extract in H2O. Partition sequentially with Petroleum Ether (remove lipids) -> Ethyl Acetate (Target Fraction) -> n-Butanol.

  • Column Chromatography (CC):

    • Load Ethyl Acetate fraction onto a Silica Gel column.

    • Elute with a gradient of CHCl3:MeOH (100:0 to 0:100).

    • Collect fractions containing megastigmanes (monitor via TLC, vanillin-H2SO4 stain).

  • Purification:

    • Pass active fractions through Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and phenolics.

    • Final purification via RP-HPLC (C18 column, MeOH:H2O gradient).

Bioassay: Cytotoxicity (MTT Assay)

Objective: Determine IC50 of the isolated compound against cancer cell lines (e.g., A549, MCF-7).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add cis-3,4-dihydroxy-beta-ionone (dissolved in DMSO, final <0.1%) at concentrations 0.1, 1, 10, 50, 100 µM.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Experimental Workflow Visualization

Workflow Leaf Plant Material (Dried Leaf) Ext MeOH Extraction & Concentration Leaf->Ext Part Partitioning (H2O / EtOAc) Ext->Part CC Silica Gel CC (CHCl3:MeOH) Part->CC HPLC RP-HPLC (Purification) CC->HPLC NMR Structure ID (1H/13C NMR) HPLC->NMR

Figure 2: Isolation and identification workflow for cis-3,4-dihydroxy-beta-ionone.

Part 4: Data Summary

PropertyData / ObservationReference
CAS Number 875666-39-0[1]
Natural Sources Gynura nepalensis, Malus domestica (Apple)[1][2]
Molecular Weight 224.29 g/mol Calculated
Key Spectral Data 1H NMR: δ 5.8 (vinyl), δ 3.9-4.2 (CH-OH)[1]
Bioactivity Class Cytotoxic (moderate), Allelopathic, Aroma Precursor[2][3]
Metabolic Role Precursor to TDN (1,1,6-trimethyl-1,2-dihydronaphthalene)[2]

References

  • Isolation from Gynura nepalensis: Title: Chemical constituents from Gynura nepalensis.[2] Source: Zhongguo Zhong Yao Za Zhi (China Journal of Chinese Materia Medica), 2014.[3] Link:

  • Isolation from Apple Leaves & Glycosidic Nature: Title: 3,4-Dihydroxy-7,8-dihydro-beta-ionone 3-O-beta-D-glucopyranoside and other glycosidic constituents from apple leaves.[4][5] Source: Phytochemistry / PubMed. Link:

  • General Beta-Ionone Bioactivity: Title: β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering.[6][7] Source: Plants (Basel), 2021.[6] Link:

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Isolation and Characterization of cis-3,4-Dihydroxy-beta-ionone from Gynura nepalensis

Abstract & Introduction Gynura nepalensis (DC.), a member of the Asteraceae family, is a perennial herb with a history of use in traditional medicine for treating a variety of ailments, including diabetes, inflammation,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Gynura nepalensis (DC.), a member of the Asteraceae family, is a perennial herb with a history of use in traditional medicine for treating a variety of ailments, including diabetes, inflammation, and hypertension.[1] Its rich phytochemical profile is a key area of scientific inquiry.[2] Among its constituents are C13-norisoprenoids, a class of compounds derived from the degradation of carotenoids, which often possess significant biological activities. A study by Zhao et al. (2014) successfully identified and isolated several of these compounds from cultivated G. nepalensis, including the target of this protocol, cis-3,4-Dihydroxy-beta-ionone.[3] This compound and its analogs are of interest for their potential pharmacological properties.

This application note provides a comprehensive, step-by-step protocol for the efficient extraction, isolation, and structural elucidation of cis-3,4-Dihydroxy-beta-ionone from the dried aerial parts of Gynura nepalensis. The methodology is designed to be a self-validating system, incorporating sequential chromatographic purifications and definitive spectroscopic analysis. The causality behind each step—from solvent selection to the choice of chromatographic media—is explained to provide researchers with a robust and adaptable framework for natural product isolation.

Overall Isolation and Analysis Workflow

The protocol follows a logical progression from crude plant material to a purified, structurally confirmed compound. The workflow is designed to systematically enrich the target compound by removing constituents with dissimilar physicochemical properties at each stage.

G cluster_0 Preparation & Extraction cluster_1 Fractionation cluster_2 Chromatographic Purification cluster_3 Structural Elucidation P Dried Aerial Parts of G. nepalensis E Maceration with 95% Ethanol P->E F Filtration & Concentration E->F C Crude Ethanolic Extract F->C S Solvent-Solvent Partitioning (EtOAc / H₂O) C->S EtOAc Ethyl Acetate (EtOAc) Fraction S->EtOAc Target Enriched Aq Aqueous Fraction (Discarded for this target) S->Aq CC1 Silica Gel Column Chromatography (Gradient Elution) EtOAc->CC1 F1 Semi-Purified Fractions CC1->F1 CC2 Sephadex LH-20 Column Chromatography (Isocratic Elution) F1->CC2 F2 Purified Fractions CC2->F2 HPLC Preparative HPLC (C18 Reversed-Phase) F2->HPLC Pure Pure cis-3,4-Dihydroxy- beta-ionone HPLC->Pure Ana Spectroscopic Analysis (NMR, MS) Pure->Ana

Sources

Application

Application Note: A Robust HPLC-Based Method for the Separation of cis- and trans-3,4-Dihydroxy-β-ionone Isomers

Abstract This document provides a detailed protocol for the separation of cis- and trans-3,4-dihydroxy-β-ionone isomers using High-Performance Liquid Chromatography (HPLC). The geometric isomerism of these compounds can...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the separation of cis- and trans-3,4-dihydroxy-β-ionone isomers using High-Performance Liquid Chromatography (HPLC). The geometric isomerism of these compounds can lead to significant differences in their biological activity, making their separation and quantification crucial in pharmaceutical research and natural product analysis. This application note outlines both Normal-Phase (NP) and Reversed-Phase (RP) HPLC methods as viable strategies, explaining the underlying chromatographic principles and providing step-by-step protocols for successful implementation.

Introduction: The Significance of Isomeric Purity

β-Ionone and its derivatives are carotenoid-derived signaling molecules found in numerous essential oils, fruits, and vegetables. The introduction of hydroxyl groups at the 3 and 4 positions of the β-ionone ring creates stereocenters, leading to the possibility of cis and trans diastereomers. These isomers, while structurally similar, can exhibit distinct physicochemical properties and biological activities. Therefore, the ability to separate and quantify these individual isomers is of paramount importance for understanding their specific roles in biological systems and for ensuring the purity and efficacy of therapeutic agents derived from them.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation of isomers. The separation of geometric isomers like cis and trans-3,4-dihydroxy-β-ionone is predicated on the subtle differences in their polarity and three-dimensional structure, which dictates their differential interaction with the stationary phase of the HPLC column.[1][2]

Principles of Separation: Normal-Phase vs. Reversed-Phase HPLC

Two primary modes of HPLC are particularly suited for the separation of these isomers: Normal-Phase (NP) and Reversed-Phase (RP) HPLC.

Normal-Phase (NP) HPLC: In NP-HPLC, a polar stationary phase (e.g., silica or alumina) is employed with a non-polar mobile phase (e.g., a mixture of hexane and a polar modifier like isopropanol or ethanol). The separation is governed by the analyte's interaction with the polar surface of the stationary phase. The more polar isomer will interact more strongly and thus have a longer retention time.[1] Given the presence of two hydroxyl groups, the cis isomer, with both hydroxyl groups on the same side of the ring, may exhibit a different polarity profile and steric hindrance compared to the trans isomer, making NP-HPLC an excellent starting point for method development.

Reversed-Phase (RP) HPLC: Conversely, RP-HPLC utilizes a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). In this mode, separation is based on hydrophobic interactions. The less polar isomer will have a stronger affinity for the non-polar stationary phase and will be retained longer.[1] While the dihydroxy-β-ionone isomers are relatively polar, RP-HPLC can still be effective, particularly with careful optimization of the mobile phase composition.[3]

Experimental Workflow

The overall workflow for the separation of cis- and trans-3,4-dihydroxy-β-ionone isomers is depicted below.

workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing isomers Dissolve Dissolve in mobile phase Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject onto HPLC system Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: Experimental workflow for the HPLC separation and analysis of 3,4-dihydroxy-β-ionone isomers.

Detailed Protocols

Materials and Reagents
  • Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol, acetonitrile (ACN), and water.

  • Standards: Purified cis- and trans-3,4-dihydroxy-β-ionone (if available).

  • Sample Solvent: A portion of the initial mobile phase is recommended for sample dissolution to ensure peak shape integrity.

Instrumentation
  • An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Recommended HPLC Conditions

The following table summarizes the recommended starting conditions for both NP-HPLC and RP-HPLC methods. These parameters should be considered as a starting point for method development and optimization.

ParameterNormal-Phase (NP) HPLC MethodReversed-Phase (RP) HPLC Method
Column Silica-based, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane:Isopropanol (IPA) (90:10, v/v)Acetonitrile:Water (40:60, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Detection Wavelength 210 nm (or scan for optimal wavelength with DAD)210 nm (or scan for optimal wavelength with DAD)
Sample Preparation Protocol
  • Standard Preparation: Accurately weigh and dissolve a known amount of the isomer standards in the initial mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Preparation: If the sample is a solid, dissolve it in the initial mobile phase to a suitable concentration (e.g., 0.1-1 mg/mL). If the sample is in a complex matrix, a prior extraction step (e.g., liquid-liquid or solid-phase extraction) may be necessary.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulate matter and prevent column clogging.

HPLC Analysis Protocol
  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared standards and samples onto the column.

  • Data Acquisition: Acquire the chromatograms for the entire run time, ensuring that all peaks have eluted.

Data Analysis and Interpretation

  • Peak Identification: Identify the peaks corresponding to the cis and trans isomers based on the retention times of the injected standards. In NP-HPLC, the more polar isomer is expected to have a longer retention time, while in RP-HPLC, the less polar isomer will elute later.[1]

  • Resolution: Calculate the resolution between the two isomer peaks to ensure adequate separation. A resolution of >1.5 is generally considered baseline separation.[4]

  • Quantification: Construct a calibration curve using the peak areas of the standards versus their concentrations. Use this curve to determine the concentration of each isomer in the unknown samples.

Method Validation and Trustworthiness

To ensure the reliability of the developed method, it is essential to perform a validation study. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

Conclusion

The separation of cis- and trans-3,4-dihydroxy-β-ionone isomers is a critical analytical challenge with significant implications for research and development. This application note provides a comprehensive guide to developing a robust HPLC method for this purpose, offering both Normal-Phase and Reversed-Phase approaches. By following the detailed protocols and understanding the underlying principles, researchers can achieve reliable and reproducible separation and quantification of these important isomeric compounds. Further method optimization may be required depending on the specific sample matrix and analytical goals.

References

  • L. A. Cardona, et al. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Silicon.
  • N/A. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of beta-Ionone on Newcrom R1 HPLC column. Available at: [Link]

  • Herderich, M., et al. (2005).
  • De Luca, C., et al. (2023).
  • Qi, F., et al. (2022). HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal....
  • N/A. (2014). Separation of cis/trans isomers. Chromatography Forum. Available at: [Link]

  • Belboukhari, N., et al. (2015). Chiral Separation of Several Flavanones by Liquid Chromatography.
  • Garcia, G., et al. (2000). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. PubMed.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]

  • S. T. T. Le, et al. (2022). Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. PMC.
  • L. A. Cardona, et al. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry.
  • F. Quattrini, et al. (1999). Enantiomer separation of a-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases.
  • M. Catani, et al. (2023).
  • N/A. (2024). De Novo Synthesis of Dihydro-β-ionone through Metabolic Engineering and Bacterium-Yeast Coculture. PubMed.
  • Ide, T., et al. (1978). Metabolism of β-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits. SciSpace.
  • N/A. (n.d.). The Synthesis of Ionones. Sciencemadness.org.
  • N/A. (n.d.). Synthesis of Ionones. University of Colorado Boulder.
  • N/A. (n.d.). Investigation of kinetics of a strongly exothermic reaction in microstructured reactors. UPCommons.
  • N/A. (n.d.). CN101781183A - Preparation method of beta-ionone.
  • G. Bellucci, et al. (1995).
  • N/A. (n.d.). HPLC chromatograms of in vivo conversions of α-ionone 4 (a), β-ionone 5....
  • N/A. (2000). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis.

Sources

Method

1H NMR and 13C NMR spectral data for cis-3,4-Dihydroxy-beta-ionone

Application Note: Structural Elucidation and NMR Characterization of cis-3,4-Dihydroxy- -Ionone Executive Summary cis-3,4-Dihydroxy- -ionone (CAS 875666-39-0) is a significant nor-sesquiterpenoid metabolite, often isolat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Characterization of cis-3,4-Dihydroxy-


-Ionone 

Executive Summary

cis-3,4-Dihydroxy-


-ionone (CAS 875666-39-0) is a significant nor-sesquiterpenoid metabolite, often isolated from plant sources such as Gynura nepalensis and Malus domestica (apple leaves).[1] It serves as a precursor to volatile aroma compounds (e.g., 1,1,6-trimethyl-1,2-dihydronaphthalene, TDN) and possesses potential bioactivity.[1]

This Application Note provides a comprehensive protocol for the NMR-based structural characterization of cis-3,4-dihydroxy-


-ionone. It details the specific acquisition parameters required to resolve the 3,4-diol stereochemistry and provides a self-validating framework for distinguishing the cis-isomer from its trans-counterpart using scalar coupling (

) and nuclear Overhauser effects (NOE).

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) is the standard solvent for non-polar to moderately polar terpenoids.[1] Methanol-
    
    
    (CD
    
    
    OD) is recommended if the sample contains glycosidic impurities or exhibits poor solubility.
  • Concentration: 5–10 mg of purified compound in 600 µL solvent (approx. 25–50 mM) is optimal for high-resolution 2D datasets within reasonable acquisition times.[1]

  • Reference: Tetramethylsilane (TMS,

    
     0.[1]00) or residual solvent peak (CHCl
    
    
    
    ,
    
    
    7.26;
    
    
    77.16).
Instrument Parameters (600 MHz recommended)

To resolve the critical coupling constants between H-3 and H-4, high-field instrumentation is preferred.

ExperimentPulse SequenceKey ParametersPurpose
1D

H
zg30TD=64k, D1=2s, NS=16Quantitative proton integration and

-value extraction.
1D

C
zgpg30TD=64k, D1=2s, NS=1024Carbon backbone verification.
COSY cosygpppqf2048 x 256 matrixTracing the spin system from H-2 to H-4.[1]
HSQC hsqcedetgpsisp2.3Multiplicity-editedDistinguish CH/CH

(positive) from CH

(negative).
NOESY noesygpphppMix time = 500 msCritical: Establishing cis-relationship of 3,4-diols.

Spectral Data Analysis

Diagnostic H NMR Signals

The identification of cis-3,4-dihydroxy-


-ionone relies on three distinct spectral regions. The values below are diagnostic ranges derived from the megastigmane skeleton and specific literature on Gynura constituents.

Table 1: Diagnostic


H NMR Data (CDCl

, 500/600 MHz)
Position

(ppm)
Multiplicity

(Hz)
Interpretation
H-7 7.15 – 7.25d16.0trans-Alkene proton (Side chain).[1] Large

confirms (E)-geometry.[1]
H-8 6.10 – 6.15d16.0trans-Alkene proton (Side chain).[1]
H-3 3.90 – 4.05m (or dd)See 3.3Carbinol proton (

to OH).[1]
H-4 3.60 – 3.75d (or broad s)See 3.3Carbinol proton (Allylic &

to OH).[1]
H-2 1.60 – 1.80m-Methylene adjacent to H-3.[1]
Me-13 2.25 – 2.35s-Methyl ketone (Side chain).[1]
Me-9,10,11 1.00 – 1.40s (3x)-Gem-dimethyls (C1) and C5-Methyl.[1]
Diagnostic C NMR Signals

Table 2: Key


C NMR Shifts 
Position

(ppm)
TypeNotes
C-9 ~198.0C=O[1]Ketone carbonyl.
C-7 ~142.0CHAlkene (Deshielded by conjugation).[1]
C-8 ~132.0CHAlkene.
C-5 ~135.0 - 140.0CqQuaternary alkene carbon (Ring).[1]
C-6 ~130.0 - 135.0CqQuaternary alkene carbon (Ring).[1]
C-3 65.0 – 70.0CHCarbinol (sp

).[1]
C-4 70.0 – 76.0CHCarbinol (Allylic).[1]
Stereochemical Determination (The "Cis" Proof)

Distinguishing cis-3,4-dihydroxy from trans-3,4-dihydroxy is the most challenging aspect.[1] The conformation of the cyclohexene half-chair dictates the coupling.[1]

  • Scalar Coupling (

    
    ): 
    
    • cis-isomer: Typically exhibits a smaller coupling constant (

      
       Hz).[1] This corresponds to a pseudo-equatorial/pseudo-axial (or eq/eq) relationship depending on the precise ring pucker.[1]
      
    • trans-isomer: Typically exhibits a larger coupling constant (

      
       Hz) if the diaxial conformation is accessible.
      
    • Note: In sterically crowded ionones, ring distortion can affect these values.[1] NOESY is required for confirmation.

  • NOE Correlations:

    • cis-isomer: Strong NOE correlation observed between H-3 and H-4 .[1]

    • trans-isomer: Weak or absent NOE between H-3 and H-4; H-3 may show NOE to axial methyls, while H-4 shows NOE to different groups.[1]

Structural Elucidation Workflow

The following diagram illustrates the logical flow for isolating and confirming the structure of cis-3,4-dihydroxy-


-ionone from a complex matrix (e.g., Gynura extract).

G Extract Crude Plant Extract (e.g., Gynura nepalensis) Fract Fractionation (Silica Gel / Sephadex LH-20) Extract->Fract Isolate Target Isolation (Prep-HPLC) Fract->Isolate NMR_1H 1D 1H NMR Screening Check for: 1. Side chain alkenes (d, ~7.2/6.1 ppm) 2. Two carbinol protons (3.6-4.0 ppm) Isolate->NMR_1H Decision Candidate Identified? NMR_1H->Decision Decision->Fract No (Refine) NMR_2D 2D NMR Suite (HSQC, COSY, HMBC) Decision->NMR_2D Yes Stereo Stereochemistry Check (NOESY / J-Analysis) NMR_2D->Stereo Result_Cis CONFIRMED: cis-3,4-Dihydroxy-beta-ionone (J3,4 ~4Hz, Strong NOE H3-H4) Stereo->Result_Cis Small J, Strong NOE Result_Trans Rejected / Isomer: trans-3,4-Dihydroxy-beta-ionone (J3,4 >8Hz, Weak NOE H3-H4) Stereo->Result_Trans Large J, Weak NOE

Figure 1: Decision tree for the isolation and stereochemical verification of ionone diols.

Mechanistic Context: Why this Molecule Matters

Understanding the presence of cis-3,4-dihydroxy-


-ionone is critical in two primary fields:
  • Enology (Wine Science): This molecule is a glycosylated precursor.[1] During wine aging, acid hydrolysis cleaves the sugar moiety, and the aglycone rearranges to form TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) .[1] TDN is responsible for the "kerosene" or "petrol" note in aged Rieslings.[1] Accurate NMR identification of the precursor helps viticulturists predict aging potential.[1]

  • Pharmacology: As isolated from Gynura, this specific isomer is part of a class of megastigmanes evaluated for cytotoxicity and anti-inflammatory properties.[1] The cis-diol configuration often dictates binding affinity to protein targets compared to the trans-isomer.[1]

References

  • Primary Isolation & Identification: Lu, Y., Li, Z. H., Ma, L., & Qin, H. L. (2014).[1][2][3] Study on chemical constituents from cultivated Gynura nepalensis. Zhongguo Zhong Yao Za Zhi (China Journal of Chinese Materia Medica), 39(19), 3777-3781.[3] Note: This paper identifies the compound as Compound 6.

  • Precursor Chemistry (Wine): Hjelmeland, A. K., & Ebeler, S. E. (2015).[1] Glycosidically Bound Volatile Aroma Compounds in Grapes and Wine: A Review. American Journal of Enology and Viticulture, 66(1), 1-11.[1] Contextualizes the ionone diols as TDN precursors.

  • General Ionone NMR Data: Biological Magnetic Resonance Data Bank (BMRB).[1] Entry: Beta-Ionone (bmse001269).[1][4][5][6][7][8] Provides the baseline shifts for the parent skeleton.

  • Stereochemical Analysis Rules: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Authoritative guide on using NOESY and coupling constants for stereochemical assignment.

Sources

Application

Application Note: Advanced Solvent Extraction Strategies for Polar Ionone Derivatives

Executive Summary Polar ionone derivatives (e.g., 3-hydroxy-β-ionone, 3-oxo-α-ionone, and ionone glycosides) represent a critical challenge in natural product extraction. Unlike their lipophilic parent terpenes, these ox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polar ionone derivatives (e.g., 3-hydroxy-β-ionone, 3-oxo-α-ionone, and ionone glycosides) represent a critical challenge in natural product extraction. Unlike their lipophilic parent terpenes, these oxygenated derivatives occupy a "middle ground" of polarity that renders standard hexane extractions inefficient, while their volatility makes concentration from aqueous fractions risky. Furthermore, a significant portion of ionones in plant matrices (e.g., Osmanthus, Tea, Grapes) exists as non-volatile glycosidic precursors, requiring distinct isolation strategies.

This guide provides three validated protocols designed to maximize recovery while maintaining structural integrity:

  • Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for free oxygenated ionones.

  • Solid-Phase Extraction (SPE) for glycosidically bound precursors.[1]

  • Modifier-Enhanced Supercritical Fluid Extraction (SFE) for green, industrial-scale isolation.

Chemical Context & Strategic Framework

The extraction strategy must be dictated by the specific chemical form of the ionone derivative.

  • Free Oxygenated Ionones: (e.g., 3-hydroxy-β-ionone) Moderate polarity.[2] Soluble in alcohols and chlorinated solvents; partially soluble in water.

  • Bound Ionones: (e.g., β-ionone-β-D-glucoside) High polarity. Non-volatile.[3] Water-soluble. Require hydrolysis to release the aromatic aglycone.

Decision Matrix: Extraction Workflow

IononeExtraction Figure 1: Strategic decision tree for selecting the appropriate extraction protocol based on analyte form. Start Target Analyte Identification Free Target: Free Oxygenated Ionones (3-oxo, 3-hydroxy) Start->Free Bound Target: Glycosidic Precursors (Bound Ionones) Start->Bound LLE Protocol A: Salting-Out LLE (EtOAc/NaCl) Free->LLE Lab Scale SFE Protocol C: SFE-CO2 + 15% EtOH (Green/Industrial) Free->SFE Industrial Scale SPE Protocol B: C18 Solid Phase Extraction (Isolate Glycosides) Bound->SPE Hydrolysis Enzymatic Hydrolysis (β-glucosidase) SPE->Hydrolysis Release Aglycone Hydrolysis->LLE Recover Volatiles

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Target: Free polar ionones (3-hydroxy-β-ionone, 4-oxo-β-ionone) from aqueous distillates or fermentations.

Mechanism: Standard LLE often fails because polar ionones partition poorly into hexane. We utilize the "Salting-Out" effect to decrease the solubility of the organic analyte in the aqueous phase, forcing it into the organic solvent (Ethyl Acetate).

Materials
  • Solvent: Ethyl Acetate (EtOAc) - HPLC Grade.

  • Salt: Sodium Chloride (NaCl) - Baked at 400°C to remove organics.

  • Internal Standard (ISTD): α-Ionone-d3 (10 ppm in MeOH).

Step-by-Step Methodology
  • Sample Preparation:

    • Adjust sample (50 mL aqueous distillate/juice) to pH 6.5 using 0.1M HCl or NaOH.

    • Why: Ionones are susceptible to ring rearrangements (retro-aldol type) at extreme pH.

  • Internal Standard Addition:

    • Add 50 µL of ISTD. Vortex for 30 seconds.

  • Salting Out:

    • Add NaCl to saturation (approx. 18g per 50mL).

    • Stir magnetically for 10 minutes until dissolved.

    • Causality: The hydration shells of salt ions reduce the free water available to solvate the polar ionone, driving the partition coefficient (

      
      ) in favor of the organic phase.
      
  • Extraction:

    • Add 25 mL Ethyl Acetate. Shake vigorously for 5 minutes (or use mechanical shaker).

    • Centrifuge at 3000 x g for 5 minutes to break emulsion.

    • Collect the upper organic layer.

    • Repeat extraction 2 more times. Combine organic fractions.

  • Drying & Concentration:

    • Dry combined organics over Anhydrous

      
      .[4]
      
    • Concentrate under nitrogen stream (TurboVap) at <35°C .

    • Critical: Do not rotary evaporate to dryness; ionones are semi-volatile and will be lost. Stop at ~0.5 mL.

Protocol B: Solid Phase Extraction (SPE) for Glycosides

Target: "Bound" ionones (precursors). Mechanism: Reverse-phase chromatography captures the glycoside moiety while washing away sugars and organic acids.

Materials
  • Cartridge: C18 (Octadecyl) SPE Cartridge (e.g., 500mg bed / 6mL).

  • Eluents: Methanol (MeOH), Dichloromethane (DCM), HPLC Water.

Step-by-Step Methodology
  • Conditioning:

    • Flush cartridge with 5 mL MeOH (activates ligands).

    • Flush with 5 mL Water (equilibrates polarity). Do not let the bed dry.

  • Loading:

    • Load 20-50 mL of clarified aqueous sample (filtered 0.45 µm).

    • Flow rate: < 2 mL/min (slow flow is critical for retention of polar glycosides).

  • Washing (Interference Removal):

    • Wash with 10 mL Water (removes sugars/salts).

    • Wash with 5 mL Dichloromethane (DCM).

    • Why: DCM removes free lipophiles (fats, waxes, free terpenes) but does not elute the polar glycosides, which remain bound to the C18.

  • Elution (Target Recovery):

    • Elute glycosides with 5 mL Methanol .

    • Collect this fraction.

  • Enzymatic Hydrolysis (Optional but Recommended):

    • Evaporate MeOH. Re-suspend in Citrate Buffer (pH 5.0).

    • Add

      
      -glucosidase (e.g., from Almond or Aspergillus). Incubate at 37°C for 16 hours.
      
    • Proceed to Protocol A (LLE) to extract the now-liberated aglycones.

Protocol C: Modifier-Enhanced Supercritical Fluid Extraction (SFE)

Target: Industrial/Green extraction of polar ionones from solid plant matrices (e.g., dried leaves, pomace). Mechanism: Pure Supercritical CO2 (


) is non-polar (similar to hexane). To extract oxygenated derivatives, a polar "modifier" (Ethanol) is required to induce dipole-dipole interactions.
SFE Parameter Optimization Table
ParameterSettingRationale
Pressure 350 - 450 barHigh density increases solvent power.
Temperature 50°C - 60°CHigher temp increases solute vapor pressure, offsetting density loss.
Modifier 15% (v/v) Ethanol Critical.[5] Pure

yields <5% recovery of polar ionones. 15% EtOH enables hydrogen bonding.
Flow Rate 15 g/min Ensures mass transfer isn't the rate-limiting step.
Mode DynamicContinuous fresh solvent flow prevents saturation.
SFE Workflow Diagram

SFE_Workflow Figure 2: Schematic of Modifier-Enhanced SFE for polar ionone extraction. CO2 CO2 Tank Pump High Pressure Pump (450 bar) CO2->Pump Mixer Static Mixer Pump->Mixer Modifier Modifier Pump (Ethanol 15%) Modifier->Mixer Vessel Extraction Vessel (Plant Matrix) Mixer->Vessel Modified scCO2 Separator Separator/Depressurization (Collect Extract) Vessel->Separator Extract + CO2

Analytical Validation & Quality Control

To ensure the protocol is self-validating, every extraction batch must include the following controls.

Recovery Spike
  • Method: Spike a "blank" matrix (e.g., water or cellulose) with a known concentration of authentic 3-hydroxy-β-ionone standard.

  • Acceptance Criteria: Recovery must be 85% - 115% .

  • Calculation:

    
    
    
GC-MS Analysis Conditions

For the analysis of the extracted free ionones:

  • Column: DB-WAX or HP-INNOWax (Polar columns preferenced for oxygenated isomers).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 60°C (1 min)

    
     5°C/min 
    
    
    
    240°C (10 min).
  • Note: If analyzing intact glycosides (from Protocol B without hydrolysis), LC-MS/MS (Electrospray Ionization - Negative Mode) is required.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Recovery (LLE) Emulsion formation preventing phase separation.Add more NaCl (salting out breaks emulsions) or centrifuge longer.
Low Recovery (SFE) Channeling in the extraction vessel.Mix plant material with inert dispersant (e.g., Sea Sand or Diatomaceous Earth) to ensure uniform flow.
Degradation/Artifacts Thermal instability or pH sensitivity.Ensure evaporation temp <35°C. Check pH is near neutral (6.0-7.0) before extraction.
Co-elution in GC Isomer complexity (α vs β vs γ).Switch to a slower temperature ramp (3°C/min) or use a chiral column if enantiomers are critical.

References

  • Winterhalter, P., & Rouseff, R. L. (2002). Carotenoid-Derived Aroma Compounds. ACS Symposium Series. American Chemical Society. Link

  • Camboim, A., et al. (2023). Supercritical Fluid Extraction of Polar Compounds from Camellia sinensis Leaves: Use of Ethanol/Water as a Green Polarity Modifier. MDPI Processes. Link

  • Zoecklein, B. W., et al. (2000). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. VTechWorks. Link

  • Liazid, A., et al. (2019). Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods. NIH National Library of Medicine. Link

  • Gunata, Z., et al. (1985). The aroma of grapes.[1] Localisation and evolution of free and bound fractions of some grape varieties. Journal of the Science of Food and Agriculture. Link

Sources

Method

Application Note &amp; Protocols: A Guide to the Stereoselective Synthesis of cis-3,4-Dihydroxy-β-ionone from β-Ionone Precursors

Abstract: This document provides a comprehensive guide for the synthesis of cis-3,4-dihydroxy-β-ionone, a C13 nor-sesquiterpenoid, from commercially available β-ionone. The synthetic strategy hinges on a two-step process...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of cis-3,4-dihydroxy-β-ionone, a C13 nor-sesquiterpenoid, from commercially available β-ionone. The synthetic strategy hinges on a two-step process: the selective reduction of the acyclic double bond of β-ionone to yield dihydro-β-ionone, followed by the stereoselective cis-dihydroxylation of the cyclic double bond. We present detailed protocols for both racemic and asymmetric synthesis, leveraging the Upjohn dihydroxylation and the Sharpless Asymmetric Dihydroxylation (SAD) methodologies, respectively. This guide is intended for researchers in organic synthesis, natural products chemistry, and drug development, offering in-depth mechanistic insights and actionable experimental procedures.

Introduction and Strategic Overview

cis-3,4-Dihydroxy-β-ionone is a sesquiterpenoid that has been isolated from natural sources such as Gynura nepalensis.[1] Its structure, featuring a vicinal diol on a cyclohexene ring, makes it an interesting target for synthetic chemists and a potential building block in medicinal chemistry. The primary challenge in its synthesis from a β-ionone precursor lies in achieving controlled oxidation of the endocyclic double bond with the desired cis stereochemistry.

β-ionone possesses two sites of unsaturation: an α,β-unsaturated ketone system in the side chain and a trisubstituted double bond within the cyclohexene ring. To ensure selective dihydroxylation of the ring, the more reactive conjugated double bond in the side chain must first be reduced. Therefore, our synthetic pathway is bifurcated into two key stages:

  • Precursor Synthesis: Selective hydrogenation of β-ionone to dihydro-β-ionone. This crucial step removes the competing reactive site.

  • Stereoselective Dihydroxylation: Conversion of the alkene in dihydro-β-ionone into a cis-diol.

This application note details two field-proven methods for the second stage: the Upjohn dihydroxylation for producing a racemic mixture and the highly acclaimed Sharpless Asymmetric Dihydroxylation for accessing specific enantiomers.

G cluster_0 Overall Synthetic Workflow A β-Ionone B Step 1: Selective Hydrogenation A->B H₂, Pd/C C Dihydro-β-ionone (Key Intermediate) B->C D Step 2: cis-Dihydroxylation C->D OsO₄ (cat.), Co-oxidant E cis-3,4-Dihydroxy-β-ionone (Final Product) D->E G cluster_0 Osmium-Catalyzed Dihydroxylation Cycle A Alkene C [3+2] Cycloaddition A->C B OsO₄ (Os VIII) B->C D Osmate Ester Intermediate C->D E Hydrolysis (H₂O) D->E F cis-Diol (Product) E->F G Reduced Osmium (Os VI) E->G G->B Re-oxidation I Oxidized Co-oxidant G->I H Co-oxidant (e.g., NMO) H->G

Caption: Catalytic cycle for OsO₄-mediated cis-dihydroxylation.

Causality Behind Method Selection:

  • Upjohn Dihydroxylation: This method employs an achiral co-oxidant, typically N-methylmorpholine N-oxide (NMO). [2][3]In the absence of any chiral influence, the OsO₄ attacks both faces of the prochiral alkene in dihydro-β-ionone at equal rates, resulting in a racemic mixture of the two enantiomeric diols.

  • Sharpless Asymmetric Dihydroxylation (SAD): This powerful technique introduces chirality through the use of cinchona alkaloid-derived ligands. [4][5][6]These ligands coordinate to the osmium center, creating a C₂-symmetric, chiral binding pocket. This chiral environment sterically favors the approach of the alkene from one specific face, leading to the formation of one enantiomer in high excess. The commercially available "AD-mix" reagents contain the OsO₄ catalyst, the chiral ligand, the co-oxidant (K₃Fe(CN)₆), and base, simplifying the experimental setup. [4][5] * AD-mix-α contains the (DHQ)₂-PHAL ligand.

    • AD-mix-β contains the (DHQD)₂-PHAL ligand, which is pseudo-enantiomeric to the former and typically delivers the diol to the opposite face of the alkene.

Experimental Protocols

Safety Precaution: Osmium tetroxide is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). It is recommended to use a commercially available solution of OsO₄ to avoid handling the solid.

Protocol 1: Synthesis of Dihydro-β-ionone (Precursor)

This protocol describes the selective reduction of the acyclic double bond of β-ionone.

  • Reagents & Equipment:

    • β-Ionone (1.0 equiv)

    • Palladium on carbon (10% Pd, 1-2 mol%)

    • Ethanol or Ethyl Acetate (solvent)

    • Hydrogen gas (H₂) supply with balloon or Parr hydrogenator

    • Round-bottom flask, magnetic stirrer, filtration apparatus (Celite pad)

  • Procedure:

    • Dissolve β-ionone in ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Carefully add the 10% Pd/C catalyst to the solution. The mixture should be handled under an inert atmosphere if possible, although it is not strictly necessary for this reaction.

    • Seal the flask and purge it with hydrogen gas.

    • Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

    • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure to yield crude dihydro-β-ionone. The product is often pure enough for the next step, but can be purified by vacuum distillation if necessary.

Protocol 2: (rac)-cis-3,4-Dihydroxy-β-ionone via Upjohn Dihydroxylation

This protocol yields a racemic mixture of the final product.

  • Reagents & Equipment:

    • Dihydro-β-ionone (1.0 equiv)

    • N-Methylmorpholine N-oxide (NMO, 1.5 equiv)

    • Osmium tetroxide solution (e.g., 2.5 wt% in t-butanol, 0.2-1 mol%)

    • Solvent system: Acetone/Water (e.g., 10:1 v/v)

    • Sodium sulfite (Na₂SO₃)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Procedure:

    • Dissolve dihydro-β-ionone and NMO in the acetone/water solvent system in a round-bottom flask.

    • Cool the stirring solution to 0 °C in an ice bath.

    • Add the osmium tetroxide solution dropwise. The solution may turn dark brown or black.

    • Allow the reaction to stir at 0 °C, gradually warming to room temperature over 12-24 hours. Monitor by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 1 hour. The color should lighten.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure cis-diol.

Protocol 3: Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

This protocol provides access to a single enantiomer of the target compound.

  • Reagents & Equipment:

    • Dihydro-β-ionone (1.0 equiv)

    • AD-mix-β (or AD-mix-α) (approx. 1.4 g per mmol of alkene)

    • Methanesulfonamide (CH₃SO₂NH₂, 1.0 equiv) - Optional, but often improves reaction rate and yield.

    • Solvent system: t-Butanol/Water (1:1 v/v)

    • Sodium sulfite (Na₂SO₃)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Procedure:

    • In a round-bottom flask, prepare a 1:1 mixture of t-butanol and water.

    • Add the AD-mix powder and stir until most of the solids have dissolved, resulting in a two-phase system.

    • Add methanesulfonamide (if used) and stir for another few minutes.

    • Cool the mixture to 0 °C, then add the dihydro-β-ionone.

    • Stir the reaction vigorously at 0 °C. The reaction is typically complete within 6-24 hours. Monitor by TLC (a useful co-spot is the product from the Upjohn reaction).

    • Quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with 2 M NaOH or saturated NaHCO₃, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the enantiomerically enriched cis-diol.

Data Summary and Characterization

The choice of dihydroxylation method directly impacts the final product's properties, primarily its optical activity.

FeatureUpjohn DihydroxylationSharpless Asymmetric Dihydroxylation
Stereochemical Outcome Racemic (±) mixtureEnantiomerically enriched or pure
Key Reagents OsO₄ (cat.), NMO (stoich.)AD-mix (contains Os salt, chiral ligand, co-oxidant, base)
Chiral Control NoneLigand-controlled (e.g., (DHQD)₂-PHAL in AD-mix-β)
Typical Yields Moderate to HighHigh to Excellent
Primary Advantage Simplicity, lower cost of reagentsHigh enantioselectivity
Primary Disadvantage Produces a mixture of enantiomersHigher cost of AD-mix reagents

Expected Characterization Data for cis-3,4-Dihydroxy-β-ionone (CAS: 875666-39-0)

AnalysisExpected Data
Molecular Formula C₁₃H₂₂O₃
Molecular Weight 226.31 g/mol
¹H NMR Expect signals for the gem-dimethyl group, the methyl on the double bond, the acetyl group (CH₃CO), and characteristic signals for the protons adjacent to the newly formed hydroxyl groups (CH-OH).
¹³C NMR Expect 13 distinct carbon signals, including a carbonyl carbon (~208-212 ppm), two carbons bearing hydroxyl groups (~70-80 ppm), and signals corresponding to the quaternary and methyl carbons.
Mass Spectrometry [M+H]⁺ = 227.16, [M+Na]⁺ = 249.14
Optical Rotation [α]D will be approximately zero for the racemic product and a non-zero value for the enantiomerically enriched product.

References

  • Beta-dihydroionone (CAS N° 17283-81-7) - ScenTree. Provides information on the synthesis of dihydro-β-ionone from β-ionone via catalytic hydrogenation.

  • Sharpless Asymmetric Dihydroxylation - Alfa Chemistry. Details the reagents and general principles of the Sharpless AD reaction.

  • Upjohn dihydroxylation - Wikipedia. Describes the Upjohn method using OsO₄ and NMO for cis-diol formation.

  • Sharpless asymmetric dihydroxylation - chemeurope.com. Discusses the use of AD-mix reagents for enantioselective dihydroxylation.

  • Catalytic Dihydroxylation of Alkenes with Osmium Tetroxide: Application Notes and Protocols - Benchchem. Provides an overview of the reaction mechanism and catalytic cycle.

  • Dihydroxylation - Wikipedia. General overview of dihydroxylation methods, including osmium-catalyzed reactions.

  • cis-3,4-Dihydroxy-beta-ionone | CAS:875666-39-0 - BioCrick. Confirms the natural occurrence and basic properties of the target molecule.

  • cis-3,4-Dihydroxy-β-ionone | 875666-39-0 - ChemicalBook. Provides chemical properties and confirms its isolation from natural sources.

  • Sharpless Asymmetric Dihydroxylation Reaction - Andrew G Myers Research Group, Harvard University. A concise summary of the SAD reaction, including mechanistic details.

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC. Reviews the application of SAD in natural product synthesis.

  • Upjohn Dihydroxylation - Organic Chemistry Portal. Details the mechanism and application of the Upjohn dihydroxylation.

Sources

Application

Application Note: In Vitro Antioxidant Profiling of cis-3,4-Dihydroxy-beta-ionone

Introduction & Compound Analysis cis-3,4-Dihydroxy-beta-ionone is a C13 nor-sesquiterpenoid (apocarotenoid) often isolated from medicinal plants such as Prunella vulgaris, Gynura nepalensis, and Malus domestica leaves. U...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

cis-3,4-Dihydroxy-beta-ionone is a C13 nor-sesquiterpenoid (apocarotenoid) often isolated from medicinal plants such as Prunella vulgaris, Gynura nepalensis, and Malus domestica leaves. Unlike its parent compound,


-ionone, the presence of hydroxyl groups at the C3 and C4 positions introduces significant polarity shifts and potential hydrogen-donating capabilities, altering its interaction with reactive oxygen species (ROS).

In drug development, this compound is of particular interest due to the "polar paradox" mechanism, where amphiphilic antioxidants often perform better in cellular emulsions than pure lipophiles. This guide outlines the protocols for evaluating its direct radical scavenging activity (DPPH/ABTS) and its intracellular efficacy (DCFH-DA).

Physicochemical Handling
  • Molecular Formula: C13H20O3

  • Solubility Profile: Low water solubility; soluble in Methanol, Ethanol, and DMSO.

  • Storage:

    
    , protected from light (susceptible to photo-oxidation).
    

Experimental Workflow Strategy

The following workflow illustrates the logical progression from chemical screening to biological validation.

G Start Compound Reconstitution (DMSO/MeOH) Screen Primary Screen: Direct Scavenging Start->Screen DPPH DPPH Assay (H-Atom Transfer) Screen->DPPH ABTS ABTS Assay (e- Transfer) Screen->ABTS Cell Secondary Screen: Cellular ROS DPPH->Cell If active Analysis Data Output: IC50 & Fluorescence u0394 DPPH->Analysis ABTS->Cell If active ABTS->Analysis DCFH DCFH-DA Assay (Intracellular H2O2) Cell->DCFH DCFH->Analysis

Figure 1: Integrated workflow for antioxidant characterization. Primary screens determine chemical potential, while secondary screens validate biological relevance.

Protocol A: DPPH Radical Scavenging Assay

Mechanism: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the reducing capacity of the compound based on hydrogen atom transfer (HAT) or single electron transfer (SET). The violet DPPH radical is reduced to yellow hydrazine.

Critical Note: As cis-3,4-Dihydroxy-beta-ionone is lipophilic, aqueous buffers must be avoided in the reaction mixture to prevent precipitation. Use Methanol (MeOH) as the sole solvent.

Reagents
  • DPPH Stock: 0.2 mM DPPH in Methanol (freshly prepared, protect from light).

  • Positive Control: Trolox or Ascorbic Acid (dissolved in MeOH).

  • Test Compound: cis-3,4-Dihydroxy-beta-ionone (10 mM stock in DMSO).

Step-by-Step Procedure
  • Preparation: Dilute the test compound in Methanol to create a concentration series (e.g., 5, 10, 25, 50, 100, 200

    
    ). Ensure final DMSO concentration is 
    
    
    
    to avoid solvent interference.
  • Plating: Add

    
     of sample or standard to a 96-well clear microplate.
    
  • Reaction: Add

    
     of the 0.2 mM DPPH Methanol solution to each well.
    
  • Controls:

    • Blank:

      
       MeOH + 
      
      
      
      DPPH.
    • Background:

      
       Sample + 
      
      
      
      MeOH (to correct for the compound's intrinsic color).
  • Incubation: Incubate for 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read absorbance at 517 nm .

Calculation


Note: Subtract background absorbance from 

if the compound is colored.[1][2][3][4]

Protocol B: ABTS Cation Radical Decolorization

Mechanism: ABTS generates a blue/green chromophore (


). This assay is superior for amphiphilic compounds like ionones because it can be run in buffered alcoholic media, simulating physiological pH better than pure methanol.
Reagents
  • ABTS Solution (7 mM): Dissolve ABTS in water.

  • Potassium Persulfate (2.45 mM): Oxidant to generate radicals.

  • Working Solution: Mix ABTS and Persulfate 1:1; incubate in dark for 12–16h. Dilute with Ethanol until Absorbance at 734 nm is

    
    .
    
Step-by-Step Procedure
  • Preparation: Prepare serial dilutions of cis-3,4-Dihydroxy-beta-ionone in Ethanol.

  • Plating: Add

    
     of sample to a 96-well plate.
    
  • Reaction: Add

    
     of the diluted 
    
    
    
    working solution.
  • Incubation: Incubate for 6 minutes exactly in the dark at RT.

  • Measurement: Read absorbance at 734 nm .

Protocol C: Cellular Antioxidant Activity (DCFH-DA)

Mechanism: This is the "Gold Standard" for drug development. It utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe.[5][6] Intracellular esterases cleave the diacetate moiety; subsequent oxidation by ROS yields fluorescent DCF.[2][5][6][7] This assay tests if the ionone derivative can penetrate the cell membrane and quench ROS in a biological environment.

Cell Model: HepG2 (Liver) or HeLa cells are recommended.

Reagents
  • DCFH-DA Probe: 10 mM stock in DMSO.[5]

  • Stress Inducer: Hydrogen Peroxide (

    
    ) or AAPH.
    
  • Media: Phenol-red free DMEM (to prevent fluorescence interference).

Step-by-Step Procedure
  • Seeding: Seed cells (

    
     cells/well) in a black-walled 96-well plate. Incubate 24h for attachment.
    
  • Treatment: Remove media. Treat cells with cis-3,4-Dihydroxy-beta-ionone (non-cytotoxic concentrations, e.g., 10–50

    
    ) for 24 hours.
    
    • Include Solvent Control (DMSO < 0.1%).

  • Probe Loading: Wash cells with PBS.[1] Add

    
     of 
    
    
    
    DCFH-DA in serum-free media. Incubate 30–45 mins at
    
    
    .
  • Wash: Remove probe solution and wash

    
     with PBS to remove extracellular dye.
    
  • Stress Induction: Add

    
     of 
    
    
    
    
    
    (dissolved in PBS/media) to induce oxidative stress.
  • Kinetics: Immediately place in a fluorescence plate reader.

    • Excitation: 485 nm

    • Emission: 535 nm[2][7]

    • Read every 5 mins for 60 mins.

Data Interpretation

Compare the Area Under the Curve (AUC) of the fluorescence kinetics.



Where 

is the integral of the sample curve and

is the integral of the control (stress only) curve.

Data Summary & Expected Results

AssayParameterExpected Trend for Active Ionone
DPPH IC50 (

)
Lower value = Higher Potency. <100

is considered active.
ABTS TEAC (Trolox Eq.)Higher value = Higher Potency.
DCFH-DA Fluorescence (RFU)Significant reduction in RFU compared to

-only control.
Mechanistic Diagram: Cellular Action

CellMech Ionone cis-3,4-Dihydroxy- beta-ionone Membrane Cell Membrane Ionone->Membrane Passive Diffusion ROS ROS (H2O2) Ionone->ROS Scavenging/Quenching Membrane->Ionone Intracellular DCFH DCFH (Non-Fluorescent) ROS->DCFH Oxidation DCF DCF (Green Fluorescence) DCFH->DCF High Signal

Figure 2: Mechanism of ROS quenching in the DCFH-DA assay. The ionone derivative intercepts ROS, preventing the oxidation of DCFH to fluorescent DCF.

References

  • BioCrick. (n.d.). Protocol of cis-3,4-Dihydroxy-beta-ionone. Retrieved from [Link]

  • Baliyan, S., et al. (2022). Determination of Antioxidant by DPPH Radical Scavenging Activity. MDPI.[8] Retrieved from [Link]

  • Papuc, C., et al. (2017). Comparative Study of the Antioxidant Activity of Different Derivatives of Beta-Ionone. (General reference for ionone activity context). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Enzymatic Hydroxylation of β-Ionone

Introduction: The Significance of β-Ionone Hydroxylation β-Ionone is a significant aroma compound found in a variety of flowers, fruits, and vegetables, contributing to their characteristic scents.[1][2][3] Beyond its us...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of β-Ionone Hydroxylation

β-Ionone is a significant aroma compound found in a variety of flowers, fruits, and vegetables, contributing to their characteristic scents.[1][2][3] Beyond its use in the flavor and fragrance industry, β-ionone and its derivatives are valuable precursors for the synthesis of vitamins A, E, and K, as well as other bioactive carotenoids.[4][5][6] Hydroxylation of the β-ionone ring is a critical modification that can enhance its biological activity and introduce new functionalities, making these derivatives highly sought after in the pharmaceutical and nutraceutical industries.[7][8]

Traditional chemical methods for hydroxylation often lack the regio- and stereoselectivity required for producing specific isomers and can involve harsh reaction conditions. Enzymatic hydroxylation, in contrast, offers a green and highly selective alternative, leveraging the precision of biocatalysts to target specific positions on the β-ionone molecule.[9][10] This guide provides detailed protocols for two primary enzymatic approaches: the use of isolated, engineered cytochrome P450 enzymes and whole-cell biotransformation with microbial cultures.

Enzymatic Systems for β-Ionone Hydroxylation

The functionalization of terpenoids, such as β-ionone, is often catalyzed by hydroxylases.[11][12] Among these, cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes renowned for their ability to catalyze the oxidation of a wide range of substrates, including the hydroxylation of non-activated C-H bonds.[7][13][14][15]

Isolated Enzyme Systems: Engineered Cytochrome P450s

For precise control over reaction conditions and to avoid cellular metabolic interference, isolated enzymes are often the preferred choice. A particularly effective enzyme for β-ionone hydroxylation is a mutated cytochrome P450 from Bacillus megaterium (P450 BM-3).[8][16][17] Wild-type P450 BM-3 exhibits low activity towards β-ionone; however, protein engineering has yielded mutants with significantly enhanced catalytic efficiency and altered regioselectivity.[16]

Whole-Cell Biotransformation: Microbial Systems

Whole-cell biotransformation utilizes the innate metabolic machinery of microorganisms to perform the desired chemical conversion. This approach can be more cost-effective as it eliminates the need for enzyme purification. Several fungal and bacterial strains have been identified for their ability to hydroxylate β-ionone. For instance, strains of Aspergillus niger and Streptomyces have been shown to produce hydroxylated derivatives of β-ionone.[18][19]

Protocol 1: Hydroxylation of β-Ionone using Engineered Cytochrome P450 BM-3

This protocol details the expression and purification of a mutant P450 BM-3 enzyme and the subsequent in vitro hydroxylation of β-ionone.

Part A: Expression and Purification of Recombinant P450 BM-3 Mutant

This part of the protocol is based on general procedures for expressing and purifying recombinant P450s in E. coli.[20][21][22][23][24]

Materials and Reagents:

  • E. coli BL21(DE3) cells

  • Expression vector containing the gene for the desired P450 BM-3 mutant (e.g., F87V or F87S)[8][16]

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotic (e.g., ampicillin or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 5-Aminolevulinic acid (5-ALA)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, DNAse I)

  • Ni-NTA affinity chromatography column and buffers (Wash buffer: Lysis buffer with 20 mM imidazole; Elution buffer: Lysis buffer with 250 mM imidazole)

  • PD-10 desalting column

  • Storage buffer (e.g., 50 mM potassium phosphate buffer pH 7.4, 10% glycerol)

Step-by-Step Methodology:

  • Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with the antibiotic and grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture to an initial OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM and 5-ALA to 0.5 mM (to facilitate heme synthesis).

  • Expression: Continue to incubate the culture at 25°C for 16-20 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the His-tagged P450 enzyme with elution buffer.

  • Buffer Exchange: Exchange the buffer of the purified enzyme solution to storage buffer using a PD-10 desalting column.

  • Quantification and Storage: Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm. Verify the presence of the heme group by observing the characteristic Soret peak at ~420 nm. Store the purified enzyme at -80°C.

Part B: In Vitro Enzymatic Hydroxylation Reaction

Materials and Reagents:

  • Purified P450 BM-3 mutant enzyme

  • β-ionone

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: In a glass vial, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1-5 µM of the purified P450 BM-3 mutant, and 1 mM β-ionone (dissolved in a minimal amount of DMSO).

  • Initiation: Pre-warm the reaction mixture to 30°C. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking for a specified time (e.g., 1-24 hours).

  • Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the products.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Drying and Concentration: Collect the organic phase and dry it over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen.

  • Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., methanol or acetonitrile) for analysis by HPLC or GC-MS.

Data Presentation: Characteristics of Engineered P450 BM-3 Mutants
Enzyme VariantKey Mutation(s)Primary Hydroxylation Product(s)Reported Activity Increase (vs. Wild-Type)Reference
P450 BM-3 F87VF87V4-hydroxy-β-ionone>100-fold[16]
BM3P450F87SF87S4-OH-β-ionone, 3-OH-α/β-iononeNot specified[8][17]

Protocol 2: Whole-Cell Biotransformation of β-Ionone using Aspergillus niger

This protocol outlines the cultivation of Aspergillus niger and its use for the biotransformation of β-ionone.[19]

Materials and Reagents:
  • Aspergillus niger strain (e.g., JTS 191)[19]

  • Potato Dextrose Agar (PDA) and Broth (PDB)

  • β-ionone

  • Dodecane (as a co-solvent and for in-situ product extraction)[4]

  • Ethyl acetate

  • Anhydrous sodium sulfate

Step-by-Step Methodology:
  • Strain Cultivation: Inoculate A. niger spores onto PDA plates and incubate at 28°C for 5-7 days until sporulation is observed.

  • Seed Culture: Inoculate a loopful of spores into 100 mL of PDB in a 500 mL flask. Incubate at 28°C with shaking (150 rpm) for 48 hours.

  • Production Culture: Inoculate the seed culture into 1 L of PDB in a 2 L flask. Continue to incubate under the same conditions for 24-48 hours until sufficient mycelial growth is achieved.

  • Substrate Addition: Add β-ionone (dissolved in a minimal amount of ethanol or DMSO) to the culture to a final concentration of 0.5-1 g/L. To enhance substrate availability and reduce toxicity, a co-solvent like dodecane can be added (e.g., 10% v/v).[4]

  • Biotransformation: Continue the incubation for another 48-96 hours. Monitor the transformation progress by taking samples periodically.

  • Extraction: After the desired incubation time, separate the mycelia from the broth by filtration.

  • Mycelial Extraction: Extract the mycelia with ethyl acetate.

  • Broth Extraction: Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine and Concentrate: Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude extract by TLC, HPLC, or GC-MS to identify and quantify the hydroxylated products. The major products are typically (R)-4-hydroxy-β-ionone and (S)-2-hydroxy-β-ionone.[19]

Analytical Procedures

Accurate identification and quantification of β-ionone and its hydroxylated derivatives are crucial.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detector at a wavelength of ~295 nm.

  • Quantification: Use external standards of β-ionone and, if available, the hydroxylated derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar or medium-polar capillary column (e.g., DB-5 or HP-5MS).

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of ~60°C, ramped up to ~250°C.

  • Detection: Mass spectrometer in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Identification: Compare the mass spectra with libraries (e.g., NIST) and with authentic standards if available.

Visualization of Experimental Workflows

Enzymatic_Hydroxylation_Workflow cluster_isolated_enzyme Protocol 1: Isolated Enzyme cluster_whole_cell Protocol 2: Whole-Cell Biotransformation p1_exp Expression & Purification of P450 BM-3 p1_react In Vitro Reaction (β-ionone, NADPH) p1_exp->p1_react p1_ext Product Extraction (Ethyl Acetate) p1_react->p1_ext p1_anal Analysis (HPLC, GC-MS) p1_ext->p1_anal p2_cult Cultivation of Microorganism p2_bio Biotransformation (Add β-ionone) p2_cult->p2_bio p2_ext Product Extraction (Ethyl Acetate) p2_bio->p2_ext p2_anal Analysis (HPLC, GC-MS) p2_ext->p2_anal

Caption: Workflow for enzymatic hydroxylation of β-ionone.

P450_Catalytic_Cycle Resting P450-Fe³⁺ SubstrateBound P450-Fe³⁺-RH Resting->SubstrateBound + RH Reduced1 P450-Fe²⁺-RH SubstrateBound->Reduced1 + e⁻ OxygenBound P450-Fe²⁺-RH(O₂) Reduced1->OxygenBound + O₂ Reduced2 P450-Fe³⁺-RH(O₂²⁻) OxygenBound->Reduced2 + e⁻ Peroxo P450-Fe³⁺-RH(OOH) Reduced2->Peroxo + H⁺ CompoundI [P450-Fe⁴⁺=O]⁺-RH Peroxo->CompoundI + H⁺ - H₂O ProductRelease P450-Fe³⁺ + ROH CompoundI->ProductRelease + RH ProductRelease->Resting

Caption: Simplified catalytic cycle of cytochrome P450.

Conclusion and Future Perspectives

Enzymatic hydroxylation of β-ionone presents a powerful and sustainable method for the production of valuable derivatives. The choice between an isolated enzyme system and whole-cell biotransformation will depend on the specific application, desired purity, and cost considerations. Future research will likely focus on the discovery of novel hydroxylases with unique regioselectivities and the further engineering of existing enzymes and microbial hosts to improve titers and productivities. The integration of these biocatalytic steps into larger synthetic biology pathways holds the promise of creating efficient and economically viable routes to a wide range of valuable apocarotenoids.

References

  • Biotransformation of beta-ionone by engineered cytochrome P450 BM-3. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. (2022, December 13). PMC. Retrieved February 9, 2026, from [Link]

  • Enzymatic Hydroxylations of sp3-Carbons. (2021, July 9). ACS Catalysis. Retrieved February 9, 2026, from [Link]

  • Stereo- and Regioselective Hydroxylation of α-Ionone by Streptomyces Strains. (n.d.). Applied and Environmental Microbiology. Retrieved February 9, 2026, from [Link]

  • Enzymatic Hydroxylation of Aromatic Compounds. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative via Enzyme and Metabolic Engineering. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved February 9, 2026, from [Link]

  • Enzymatic production and in situ separation of natural β-ionone from β-carotene. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative via Enzyme and Metabolic Engineering. (2026, January 14). PubMed. Retrieved February 9, 2026, from [Link]

  • Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Efficient production of oxidized terpenoids via engineering fusion proteins of terpene synthase and cytochrome P450. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Carotenoid. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. (2023, March 8). MDPI. Retrieved February 9, 2026, from [Link]

  • β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. (2025, October 17). ResearchGate. Retrieved February 9, 2026, from [Link]

  • β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. (n.d.). Frontiers. Retrieved February 9, 2026, from [Link]

  • Microbial Transformation of β-Ionone and β-Methylionone. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Hydroxylases involved in terpenoid biosynthesis: a review. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. (2021, April 12). PMC. Retrieved February 9, 2026, from [Link]

  • HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal.... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Fungi-Mediated Biotransformation of the Isomeric Forms of the Apocarotenoids Ionone, Damascone and Theaspirane. (2018, December 21). PMC. Retrieved February 9, 2026, from [Link]

  • Expression and Purification of the Recombinant Cytochrome P450 CYP141 Protein of Mycobacterium Tuberculosis as a Diagnostic Tool and Vaccine Production. (n.d.). NIH. Retrieved February 9, 2026, from [Link]

  • Hydroxylases involved in terpenoid biosynthesis: a review. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Conversion of β -ionone by CYP264B1. HPLC chromatogram of β -. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Purification of cytochromes P450: products of bacterial recombinant expression systems. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • E. Coli protein expression protocol. (n.d.). Sandiego. Retrieved February 9, 2026, from [Link]

  • Hydroxylases involved in terpenoid biosynthesis: a review. (2023, July 13). PubMed. Retrieved February 9, 2026, from [Link]

  • Protein Expression Protocol. (n.d.). Popa Lab. Retrieved February 9, 2026, from [Link]

  • Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. (2023, February 7). PMC. Retrieved February 9, 2026, from [Link]

Sources

Application

Application Note: Optimized Extraction and LC-MS/MS Quantification of Hydroxy-Ionones in Biological and Plant Matrices

This Application Note is structured to guide researchers through the rigorous quantification of hydroxy-ionones (specifically 3-hydroxy-α-ionone and 4-hydroxy-β-ionone) in complex matrices. It moves beyond generic protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous quantification of hydroxy-ionones (specifically 3-hydroxy-α-ionone and 4-hydroxy-β-ionone) in complex matrices. It moves beyond generic protocols to address the specific stability and ionization challenges of apocarotenoids.

Executive Summary

Hydroxy-ionones are critical apocarotenoid metabolites derived from the enzymatic cleavage of carotenoids (e.g., lutein,


-carotene) by Carotenoid Cleavage Dioxygenases (CCDs).[1] In mammalian systems, they serve as biomarkers for carotenoid intake and metabolism, often circulating as glucuronide conjugates. In plant physiology, they function as volatile signaling molecules and flavor precursors.

This guide addresses the primary analytical challenges: isomer separation (


 vs. 

ring positions), polarity shifts (requiring modified extraction compared to parent ionones), and enzymatic hydrolysis for total metabolite quantification.

Chemical Context & Challenges[1][2][3][4][5]

The Analytes

Unlike their parent compounds (


-ionone, 

-ionone), which are highly lipophilic and volatile (amenable to GC-MS), hydroxy-ionones exhibit increased polarity and lower volatility, making LC-ESI-MS/MS the gold standard for trace quantification.[1]
AnalyteStructure NoteMW (Da)LogP (Approx)Primary Challenge
3-Hydroxy-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-ionone

-ionone ring (double bond C4-C5)
208.3~2.1Chiral separation often required; co-elution with isomers.
4-Hydroxy-

-ionone

-ionone ring (double bond C5-C6)
208.3~1.9Susceptible to dehydration in the ion source (In-source fragmentation).[1]
Metabolic Pathway Visualization

Understanding the origin of these metabolites is crucial for selecting the correct matrix and preparation enzyme.

IononeMetabolism Carotene Dietary Carotenoids (Beta-Carotene/Lutein) Ionone Parent Ionones (Alpha/Beta-Ionone) Carotene->Ionone CCD Cleavage CYP CYP450 Oxidation (Liver/Plant Tissue) Ionone->CYP Phase I Metab. Hydroxy Hydroxy-Ionones (Target Analytes) CYP->Hydroxy Glucuronide Ionone-Glucuronides (Urine/Plasma Conjugates) Hydroxy->Glucuronide UGT (Phase II) Glucuronide->Hydroxy Beta-Glucuronidase (Lab Hydrolysis)

Figure 1: Simplified metabolic pathway of ionones.[1] The dashed red line represents the critical deconjugation step required for plasma/urine analysis.

Sample Preparation Protocols

Protocol A: Biological Fluids (Plasma/Urine)

Target: Total Hydroxy-Ionones (Free + Conjugated)[1][2]

Rationale: In plasma and urine, >80% of hydroxy-ionones exist as glucuronides.[1] Direct analysis of the conjugate is possible but standards are rare. Enzymatic hydrolysis is recommended to quantify the "total" aglycone.

  • Thawing & Aliquoting: Thaw plasma on ice (protect from light). Aliquot 200 µL into a 1.5 mL Eppendorf tube.

  • Enzymatic Hydrolysis (Critical Step):

    • Add 100 µL of Ammonium Acetate buffer (0.1 M, pH 5.0) containing ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -Glucuronidase  (Type H-1 from Helix pomatia or recombinant equivalent, >10,000 units/mL).[1]
      
    • Expert Tip: Recombinant enzymes (e.g., IMCSzyme) are cleaner and faster (30 min) than snail enzymes (overnight), reducing thermal degradation risks.

    • Incubate at 37°C for 2 hours (or 30 min for recombinant).

  • Protein Precipitation:

    • Add 600 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and Internal Standard (e.g.,

      
      -ionone-d3, 10 ng/mL).
      
    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Cleanup (Optional but Recommended):

    • Transfer supernatant to a clean tube.[1]

    • Option: For high-sensitivity work, dilute the supernatant 1:1 with water and load onto a HLB SPE cartridge (30 mg). Wash with 5% MeOH, Elute with 100% ACN.

  • Reconstitution:

    • Evaporate solvent under nitrogen at 35°C.[1]

    • Reconstitute in 100 µL of Initial Mobile Phase (80:20 Water:MeOH).

Protocol B: Plant Tissue (Fruit/Leaves)

Target: Free Hydroxy-Ionones[1][2]

  • Homogenization: Cryogenic grinding (liquid nitrogen) is essential to prevent volatile loss and oxidation. Weigh 500 mg frozen powder.[1]

  • Extraction:

    • Add 3 mL of Extraction Solvent: MTBE:Methanol (75:25 v/v) with 0.1% BHT (butylated hydroxytoluene) as an antioxidant.

    • Add Internal Standard.[1][3][4][5]

    • Sonicate for 15 minutes in an ice bath.

    • Shake/Vortex for 1 hour at 4°C.

  • Phase Separation:

    • Add 1 mL of 1% NaCl solution (improves phase separation).

    • Centrifuge at 4,000 x g for 10 minutes.

    • Collect the upper organic layer.

  • Drying & Reconstitution:

    • Evaporate the organic layer under nitrogen.

    • Reconstitute in 200 µL of MeOH/Water (50:50). Filter through a 0.2 µm PTFE filter before injection.[1]

LC-MS/MS Instrumentation Setup

Scientific Rationale: Hydroxy-ionones are isomeric.[1][2] A standard C18 column may struggle to separate 3-hydroxy-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 from 4-hydroxy-

if gradients are too steep.[1] A high-strength silica (HSS) or Phenyl-Hexyl column provides better selectivity for the

-

interactions of the ionone ring.[1]
Chromatographic Conditions
  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) OR Phenomenex Kinetex Biphenyl (for enhanced isomer separation).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][6]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is preferred over ACN for better ionization of cyclic ketones).[1]

Time (min)% Mobile Phase BCurve
0.020Initial
1.020Hold
6.090Linear
7.590Wash
7.620Re-equilibrate
10.020End
Mass Spectrometry Parameters (ESI+)

Hydroxy-ionones ionize well in Positive Electrospray Ionization (ESI+) mode, forming


 ions.[1]
  • Source: ESI Positive[2][6][7]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C (High temp needed for semi-volatiles)

  • Precursor Ion: m/z 209.15 (

    
     for C13H20O2)
    

MRM Transition Table (Optimize via Infusion):

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)TypeRationale
3-OH-

-Ionone
209.1191.1 3018QuantLoss of H2O (Dehydration)
209.1109.1 3025QualRing fragment (Retro-Diels-Alder)
4-OH-

-Ionone
209.1191.1 3020QuantLoss of H2O
209.143.0 3030QualAcetyl group (Non-specific but intense)
IS (

-Ionone-d3)
196.2178.2 3018QuantDeuterated parent analog

Note: The loss of water (18 Da) is the dominant fragmentation pathway. Ensure chromatographic separation is sufficient, as both isomers share this transition.[8]

Workflow Visualization

Workflow Sample Sample Source (Plasma/Plant) IS Add Internal Standard (Alpha-Ionone-d3) Sample->IS Hydrolysis Enzymatic Hydrolysis (Beta-Glucuronidase) 37°C, 2 hrs IS->Hydrolysis If Plasma/Urine Extract Extraction (PPT or LLE) IS->Extract If Plant Tissue Hydrolysis->Extract Clean Cleanup / Filtration (SPE Optional) Extract->Clean LCMS UHPLC-MS/MS Analysis (C18, MRM Mode) Clean->LCMS Data Quantification (Ratio to IS) LCMS->Data

Figure 2: Step-by-step analytical workflow. Note the divergence for biological vs. plant matrices regarding the hydrolysis step.

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness," the method must include these internal checks:

  • Extraction Efficiency (Recovery):

    • Spike analyte before extraction (Pre-spike) vs. after extraction (Post-spike).

    • Target Recovery: 80–120%.[1]

  • Matrix Effect (ME):

    • Compare slope of calibration curve in solvent vs. matrix.

    • If ME > 20% (suppression/enhancement), switch to Matrix-Matched Calibration or use a Stable Isotope Labeled (SIL) internal standard.

  • Hydrolysis Efficiency Check:

    • For plasma/urine, include a Positive Control (e.g., 4-nitrophenyl glucuronide) in every batch to confirm the enzyme is active.

References

  • Waters Corporation. (2025).[1] A Rapid and Analytically Sensitive LC-MS Method for the Simultaneous Analysis of a Panel of Steroid Hormones for Clinical Research. Retrieved from [Link][1]

  • Tsiara, I., et al. (2025).[7] Global metabolomics profiling of glucuronides in human plasma, fecal, and cerebrospinal fluid samples. ResearchGate. Retrieved from [Link]

  • FooDB. (2010).[1] Compound Summary: 3-Hydroxy-beta-ionone.[1][2] Retrieved from [Link][1]

  • CDC. (2019).[1] Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Retrieved from [Link][1]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Solubilization &amp; Stability of cis-3,4-Dihydroxy-beta-ionone

Introduction: The Physicochemical Challenge cis-3,4-Dihydroxy-beta-ionone is an oxygenated sesquiterpenoid derivative. While the addition of two hydroxyl groups at the C3 and C4 positions introduces polarity compared to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

cis-3,4-Dihydroxy-beta-ionone is an oxygenated sesquiterpenoid derivative. While the addition of two hydroxyl groups at the C3 and C4 positions introduces polarity compared to the highly lipophilic parent molecule (


-ionone), the compound retains a bulky, hydrophobic trimethylcyclohexyl ring and a polyene chain.

The Core Problem: This molecule exhibits amphiphilic but predominantly lipophilic behavior . In aqueous buffers (PBS, HEPES), the hydrophobic effect drives the molecules to aggregate, leading to micro-precipitation that is often invisible to the naked eye but disastrous for experimental reproducibility.

Technical Objective: To transition this compound from a crystalline solid to a stable, bio-available aqueous state without compromising its chemical integrity or the biological relevance of your assay.

Decision Matrix: Selecting the Right Solubilization Strategy

Before opening the vial, determine your experimental constraints. Use the decision matrix below to select your protocol.

solubilization_tree Start Start: Define Assay Requirements Conc_Check Target Concentration? Start->Conc_Check Low_Conc Low (< 50 µM) Short-term Assay Conc_Check->Low_Conc High_Conc High (> 50 µM) or Long-term Culture Conc_Check->High_Conc Toxicity Is DMSO/EtOH tolerated? Low_Conc->Toxicity Method_B Method B: Cyclodextrin Complexation (HP-β-CD) High_Conc->Method_B Prevents Precipitation Method_A Method A: Organic Solvent Spike (DMSO/Ethanol) Toxicity->Method_A Yes (<0.1%) Toxicity->Method_B No (Sensitive Cells)

Figure 1: Solubilization Decision Matrix. Select Method A for simple, low-dose screening. Select Method B for high-concentration studies or sensitive biological systems.

Protocol Module A: Organic Solvent Spike (Standard)

Best for: High-throughput screening, short-term enzymatic assays. Mechanism: Uses a water-miscible organic solvent to disrupt the crystal lattice, followed by rapid dispersion into the aqueous phase.

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).

  • Alternative: Ethanol (Absolute), if DMSO is contraindicated.

Step-by-Step Workflow
  • Calculate: Determine the mass required for a 1000x Stock Solution .

    • Example: To achieve 10 µM in the assay, prepare a 10 mM stock.

  • Dissolve: Add DMSO to the powder.

    • Critical: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear.

  • Aliquot & Store: Ionones are sensitive to oxidation. Aliquot the stock into amber glass vials (or wrap in foil) and store at -20°C.

  • The "Spike" (Dilution Step):

    • Pre-warm your aqueous buffer/media to 37°C.

    • Pipette the DMSO stock directly into the center of the buffer volume while vortexing or stirring.

    • Do not pipette buffer into the DMSO stock (this causes local high-water concentration and immediate crashing out).

Validation Check: Measure Absorbance at 600nm (OD600). A reading > 0.01 indicates micro-precipitation.

Protocol Module B: Cyclodextrin Complexation (Advanced)

Best for: Animal studies, sensitive primary cell cultures, long-term stability. Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic ionone ring sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Reagents
  • Carrier: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).

  • Solvent: Milli-Q Water or PBS.

Step-by-Step Workflow
  • Prepare Carrier Solution: Dissolve HP-β-CD in water to create a 20-40% (w/v) solution. Filter sterilize (0.22 µm).

  • Add Compound: Add cis-3,4-Dihydroxy-beta-ionone powder directly to the CD solution.

    • Note: The molar ratio should be at least 2:1 (CD : Ionone) to ensure full encapsulation.

  • Equilibration (The "Shake-Flask" Method):

    • Shake the mixture at 200 RPM at room temperature for 24 hours.

    • Why? Complexation is an equilibrium process. Time is required for the hydrophobic guest to displace water from the CD cavity.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove uncomplexed excess solid. Recover the supernatant.

  • Quantification: Determine the final concentration of the solubilized compound via HPLC-UV before use, as encapsulation efficiency varies.

complexation_mechanism Guest Ionone (Hydrophobic) Complex Inclusion Complex (Soluble) Guest->Complex Inclusion Host Cyclodextrin (Hydrophilic Shell) Host->Complex Stabilization

Figure 2: Schematic of the Host-Guest inclusion complex. The cyclodextrin shields the hydrophobic terpene backbone from the aqueous environment.

Comparative Data: Solubility Limits

Solvent SystemEstimated Max SolubilityStability (RT)Biological Compatibility
Pure Water (pH 7.4) < 0.05 mg/mLPoor (Precipitates)High
DMSO (100%) > 50 mg/mLHighToxic to cells > 0.1% v/v
Ethanol (100%) > 30 mg/mLModerate (Evaporation)Toxic to cells > 0.5% v/v
20% HP-β-CD (aq) 2 - 5 mg/mLHigh (Protected)Excellent

Troubleshooting & FAQs

Q1: The solution turned cloudy immediately upon adding the DMSO stock to my cell culture media.

  • Cause: This is "solvent shock." The local concentration of water exceeded the solubility limit before the DMSO could disperse.

  • Fix:

    • Warm the media to 37°C (solubility increases with temperature).

    • Use a "step-down" dilution: Dilute 1:10 in pure DMSO first, then 1:100 in media.

    • Ensure the final DMSO concentration is < 0.5%.

Q2: My compound lost activity after 48 hours in the incubator.

  • Cause: Terpenoids are susceptible to auto-oxidation and photo-degradation.

  • Fix:

    • Refresh media every 24 hours.

    • Add an antioxidant if the assay permits (e.g., Ascorbic acid or BHT).

    • Use the Cyclodextrin method (Method B), which shields the molecule from oxidation.

Q3: Can I use Tween-80 instead of Cyclodextrin?

  • Answer: Yes, Tween-80 (Polysorbate 80) is a surfactant that forms micelles. However, it can affect cell membrane permeability more aggressively than cyclodextrins. If using Tween-80, keep the concentration below 0.05%.

References

  • Biocrick. (n.d.). cis-3,4-Dihydroxy-beta-ionone Properties and Solubility. Retrieved from

  • ChemicalBook. (2025).[1] cis-3,4-Dihydroxy-beta-ionone Chemical Properties. Retrieved from

  • National Institutes of Health (NIH). (2023). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility. Retrieved from

  • MDPI. (2023). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from

Sources

Optimization

Resolving cis/trans isomer peaks of dihydroxy-beta-ionone in HPLC

Technical Support Center: High-Performance Liquid Chromatography (HPLC) Topic: Resolution of Dihydroxy-Beta-Ionone Cis/Trans Isomers Ticket ID: #ION-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Performance Liquid Chromatography (HPLC) Topic: Resolution of Dihydroxy-Beta-Ionone Cis/Trans Isomers Ticket ID: #ION-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Isomer Challenge

Resolving dihydroxy-beta-ionone isomers presents a dual stereochemical challenge compared to the parent beta-ionone. You are likely dealing with two distinct types of "cis/trans" isomerism, and identifying which one is co-eluting is the first step to resolution:

  • Geometric Isomerism (Side Chain): The E (trans) vs. Z (cis) configuration of the C7=C8 double bond.[1]

  • Diastereomerism (Ring Substituents): The relative cis vs. trans orientation of the hydroxyl groups (e.g., 3,4-dihydroxy) on the cyclohexenyl ring.[1]

Standard C18 columns often fail here because they separate primarily by hydrophobicity. Isomers of dihydroxy-beta-ionone have nearly identical hydrophobicities (logP ~1.5–2.0) but distinct molecular shapes .[2] To resolve them, you must switch from a "hydrophobicity-based" separation to a "shape-selective" separation.

Phase 1: Core Protocols

Protocol A: The "Shape-Selective" Method (Recommended for E/Z Resolution)

Use this if your main issue is separating the side-chain alkene isomers (e.g., 7-trans vs. 7-cis).

ParameterSpecificationRationale
Column C30 (Triacontyl) s.a. YMC Carotenoid or Acclaim C30 (3µm or 5µm)The long C30 chains "slot" the rigid trans isomers differently than the bent cis isomers.[1] This "shape selectivity" is superior to C18 for conjugated alkenes.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of hydroxyls, sharpening peaks.[1]
Mobile Phase B Methanol (MeOH) or MTBE/MeOH (50:50)MeOH promotes hydrogen bonding with the stationary phase better than Acetonitrile (ACN) for polar carotenoids.[1]
Gradient 0-5 min: 75% A (Isocratic)5-25 min: 75% → 5% A25-30 min: 5% A (Wash)A shallow gradient at the start is critical to separate the polar dihydroxy isomers from the solvent front.
Temperature 15°C - 20°C (Sub-ambient)Critical: Lower temperatures freeze the C30 chains into a more ordered state, maximizing shape discrimination.
Protocol B: The "Polarity-Interaction" Method (Recommended for Ring Diastereomers)

Use this if you are separating ring isomers (e.g., cis-3,4-diol vs. trans-3,4-diol).

ParameterSpecificationRationale
Column PFP (Pentafluorophenyl) or High-Density C18PFP phases offer pi-pi interactions and H-bonding selectivity that discriminates based on the spatial orientation of the -OH groups.
Mobile Phase Water / Acetonitrile (ACN)ACN is preferred here to disrupt intramolecular H-bonding of the cis-diol, altering its effective polarity vs. the trans-diol.
Gradient Linear: 10% → 60% B over 20 minDihydroxy-beta-ionone is significantly more polar than beta-ionone; high aqueous content is needed for retention.

Phase 2: Troubleshooting & FAQs

Q1: My peaks are merging into a single broad band. Is my column failing?

Diagnosis: It is likely not column failure, but on-column isomerization or thermal band broadening . The Fix:

  • Check Temperature: If you are running at >30°C, the energy barrier for cis/trans rotation (especially if 7-cis) may be overcome, causing the molecule to interconvert during elution.[1] This creates a "saddle" or merged peak.[1] Cool the column to 15–20°C.

  • Solvent Strength: Dihydroxy-beta-ionone is polar. If your initial organic % is too high (>50%), the isomers co-elute in the void volume.[1] Start at 10–20% organic .

Q2: How do I distinguish the cis (Z) peak from the trans (E) peak without a standard?

Diagnosis: You can use the UV-Vis Spectral Ratio (Q-Ratio) and elution order. The Fix:

  • Elution Order: On C30 and C18 columns, the trans (E) isomer typically elutes later than the cis (Z) isomer.[1] The trans form is more planar and interacts more strongly with the stationary phase.[1]

  • UV Spectrum: Extract the UV spectrum (200–400 nm) for each peak.

    • Trans-isomer: Higher

      
       (red-shifted) and higher absorbance intensity (
      
      
      
      ).
    • Cis-isomer: Lower

      
       (blue-shifted by 2–5 nm) and often shows a "cis-peak" (secondary absorption band) in the UV region (approx 142 nm below the main peak, though less pronounced in short chains like ionones compared to carotenes).
      
Q3: I see "ghost" peaks that grow over time. What is happening?

Diagnosis: Photo-isomerization . Beta-ionone derivatives are light-sensitive. The trans isomer will naturally equilibrate to a cis/trans mixture under standard lab lighting.[1] The Fix:

  • Use amber glassware for all sample prep.

  • Enable the autosampler compartment light protection .[1]

  • Limit the time samples sit in the autosampler (prepare fresh).

Phase 3: Logic & Visualization

Workflow: Method Development Decision Tree

HPLC_Method_Dev Start Start: Dihydroxy-Beta-Ionone Mixture Q1 Primary Separation Goal? Start->Q1 RouteA Side-Chain Isomers (E vs Z alkene) Q1->RouteA RouteB Ring Isomers (Cis vs Trans Diol) Q1->RouteB ActionA1 Select C30 Column (YMC Carotenoid) RouteA->ActionA1 ActionB1 Select PFP or C18 Column RouteB->ActionB1 ActionA2 Set Temp: 15°C Mobile Phase: MeOH/H2O ActionA1->ActionA2 Check Check Resolution (Rs) ActionA2->Check ActionB2 Set Temp: 25-30°C Mobile Phase: ACN/H2O ActionB1->ActionB2 ActionB2->Check Success Rs > 1.5 (Baseline Separation) Check->Success Yes Fail Rs < 1.5 (Co-elution) Check->Fail No Fix Troubleshoot: 1. Lower Temp (Shape selectivity) 2. Change Modifier (MeOH <-> ACN) Fail->Fix Fix->Check

Caption: Decision matrix for selecting the optimal stationary phase based on the specific type of isomerism present in the sample.

References

  • Sander, L. C., & Wise, S. A. (1998).[1] Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. Journal of Chromatography A. Link

  • Rentel, C., et al. (1998).[1] Separation of beta-carotene isomers on C30 columns: Chromatographic behavior and structural correlation. Analytical Chemistry.

  • Wingerath, T., et al. (1996).[1] High-performance liquid chromatography of oxygenated carotenoids (xanthophylls) on a C30 stationary phase. Journal of Chromatography A. Link

  • Lutz-Röder, A., et al. (2025). Separation of cis/trans-carotenoids and glycosides from plant extracts using C30 and C18 stationary phases. ResearchGate. Link

  • Marx, F., et al. (2000).[1] Identification of geometric isomers of beta-ionone and derivatives by UV-Vis and NMR. Food Chemistry.

Sources

Troubleshooting

Technical Support Center: High-Fidelity Extraction of cis-3,4-Dihydroxy-β-ionone

Ticket ID: #ION-OX-PREV-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ION-OX-PREV-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Preventing oxidation and isomerization during isolation from plant/fermentation matrices.

Executive Summary & Molecule Profile

User Query: “How do I extract cis-3,4-Dihydroxy-β-ionone without it turning brown or losing the cis-configuration?”

The Specialist’s Take: The molecule , cis-3,4-Dihydroxy-β-ionone , is not just a standard terpene; it is a poly-hydroxylated apocarotenoid. Its structural vulnerability lies in the vicinal diol (glycol) moiety at C3/C4 adjacent to a conjugated enone system.

This structure creates a "perfect storm" for degradation:

  • Oxidative Cleavage: The vicinal diol is highly susceptible to Reactive Oxygen Species (ROS), leading to ring cleavage.

  • Dehydration/Aromatization: Acidic conditions can force the loss of water, leading to aromatization of the ring (forming megastigmane derivatives) or retro-aldol fragmentation.

  • Isomerization: The cis configuration is thermodynamically less stable than the trans form; thermal stress will drive this conversion.

This guide provides a Cryo-Phasic Extraction Protocol designed to neutralize these threats.

Module 1: The Oxidative Enemy (Root Cause Analysis)

Before extracting, you must understand the degradation pathway. This is not random; it is mechanistic.

The Degradation Cascade
  • Trigger: Dissolved Oxygen + Light (Photo-oxidation) + Trace Metals (Fenton Reaction).

  • Mechanism:

    • Step A (Radical Initiation): The conjugated double bond (C5=C6) is attacked by singlet oxygen (

      
      ).
      
    • Step B (Diol Scission): The C3-C4 diol undergoes oxidative cleavage, breaking the ring structure.

    • Step C (Polymerization): Radical intermediates cross-link, resulting in the characteristic "browning" of the extract.

Visualization: The Threat Matrix

(The following diagram illustrates the specific vulnerabilities of the ionone skeleton during extraction.)

OxidationPathway Oxygen Dissolved O2 Radical Peroxyl Radical Formation (C5=C6 attack) Oxygen->Radical Initiation UV UV/Blue Light UV->Radical Photo-excitation Heat Heat (>35°C) Isomer Trans-Isomerization (Thermodynamic Shift) Heat->Isomer Activation Energy Target cis-3,4-Dihydroxy-β-ionone (Intact Vicinal Diol) Target->Radical Target->Isomer Cleavage Ring Cleavage (Diol Scission) Radical->Cleavage ROS Propagation Brown Polymerized Brown Pigment (Irreversible Loss) Cleavage->Brown Polymerization

Caption: Figure 1.[1][2] The degradation pathways of hydroxy-ionones. Note that heat drives isomerization, while oxygen drives irreversible ring cleavage.

Module 2: The Defense Protocol (Methodology)

Do not use standard Soxhlet extraction; the heat will destroy your cis-diol. Use this Cryo-Phasic approach.

Reagent Preparation (The "Quench Cocktail")

Prepare your solvents immediately before use.

ComponentConcentrationRoleMechanism
BHT (Butylated Hydroxytoluene) 0.1% (w/v)Lipophilic AntioxidantScavenges peroxyl radicals in the organic phase.
Ascorbic Acid 0.5% (w/v)Hydrophilic AntioxidantNeutralizes ROS in the aqueous phase (cell lysis).
EDTA 5 mMChelatorSequesters Fe²⁺/Cu²⁺ to stop Fenton chemistry.
Buffer Phosphate (pH 7.0)pH StabilizerPrevents acid-catalyzed dehydration of the diol.
The "Cryo-Phasic" Workflow

Step 1: Flash Lysis

  • Action: Grind tissue in liquid nitrogen.

  • Buffer: Add pre-chilled Methanol/Water (80:20) containing the "Quench Cocktail."

  • Why: Methanol penetrates cell walls rapidly; the water content allows Ascorbic Acid/EDTA to function (they are insoluble in pure hexane/EtOAc).

Step 2: Partitioning (The Safe Zone)

  • Action: Add Ethyl Acetate (EtOAc) (Ratio 1:1 v/v). Vortex gently (do not sonicate excessively to avoid heating).

  • Centrifugation: 4°C at 3,500 x g.

  • Why: cis-3,4-Dihydroxy-β-ionone is moderately polar due to the two hydroxyls. Hexane is too non-polar; EtOAc is ideal.

Step 3: Evaporation

  • Action: Rotary evaporate at < 30°C .

  • Critical: Do not evaporate to complete dryness. Leave a trace of solvent or resuspend immediately in storage solvent.

  • Why: "Dryness" exposes the molecule to direct atmospheric oxygen without the solvent shield.

Visualization: Experimental Workflow

(Standard Operating Procedure for protecting labile apocarotenoids)

ExtractionWorkflow cluster_lysis Phase 1: Quenching cluster_partition Phase 2: Partitioning cluster_finish Phase 3: Stabilization Start Raw Sample (Plant/Broth) Grind Cryo-Milling (Liq N2) Start->Grind AddBuffer Add MeOH:H2O + BHT/Ascorbate/EDTA Grind->AddBuffer AddSolvent Add Ethyl Acetate (Cold) AddBuffer->AddSolvent Warn1 Avoid Acidic pH! AddBuffer->Warn1 Centrifuge Centrifuge (4°C, 3500g) AddSolvent->Centrifuge Collect Collect Supernatant (Organic Phase) Centrifuge->Collect Dry Dry over Na2SO4 (Anhydrous) Collect->Dry Evap Vac. Conc. (<30°C, Dark) Dry->Evap Store Store -80°C in Argon Evap->Store Warn2 Keep in Amber Glass Evap->Warn2

Caption: Figure 2. The "Cryo-Phasic" workflow emphasizes cold chain maintenance and dual-phase antioxidant protection.

Troubleshooting HQ (FAQ)

Q1: My extract turned orange-brown during evaporation. What happened?

  • Diagnosis: Polymerization of oxidized phenolic/terpenoid intermediates.

  • Fix: You likely evaporated to dryness or used a water bath >35°C.

  • Protocol Adjustment: Stop evaporation when 0.5 mL remains. Flush the flask with Nitrogen gas immediately.

Q2: I see two peaks in my HPLC chromatogram where there should be one.

  • Diagnosis: cis-to-trans isomerization.

  • Fix: Check your pH. If your extraction solvent was slightly acidic (common in unbuffered plant extracts), it catalyzed the shift. Ensure your lysis buffer contains 50mM Phosphate (pH 7.0).

Q3: Can I use Saponification to clean up the lipids?

  • Critical Alert: NO.

  • Reason: Saponification uses strong alkali (KOH/NaOH) and heat. This will destroy the vicinal diol and degrade the β-ionone ring. Use a C18 Solid Phase Extraction (SPE) cartridge for cleanup instead.

Q4: Is BHT interference in Mass Spec (LC-MS) a concern?

  • Insight: Yes, BHT ionizes.

  • Workaround: If doing sensitive MS analysis, switch BHT for Tocopherol (Vitamin E) at 0.1%, or perform a quick SPE cleanup (wash with 10% MeOH, elute target with 80% MeOH) to remove the antioxidant before injection.

References & Authoritative Grounding

  • Occurrence & Isolation:

    • Title: cis-3,4-Dihydroxy-β-ionone ... isolated from the herbs of Gynura nepalensis.[3][4]

    • Source: ChemicalBook / BioCrick Protocols.

    • Link:

  • Extraction Methodology (Apocarotenoids):

    • Title: Sustainable Green Extraction of Carotenoid Pigments: Innovative Technologies and Bio-Based Solvents.

    • Source: MDPI (Processes).

    • Link:

  • Beta-Ionone Stability & Bioconversion:

    • Title: β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering.[2][5]

    • Source: NIH / National Library of Medicine (Plants Journal).

    • Link:

  • Enzymatic Oxidation Context:

    • Title: Fragrance material review on dihydro-β-ionone (Stability & Reactivity).

    • Source: ResearchGate (Food and Chemical Toxicology).

    • Link:

Sources

Optimization

Technical Support Center: Troubleshooting cis-3,4-Dihydroxy-beta-ionone Synthesis

Topic: Optimization of Yield and Stereoselectivity in the Biotransformation of -Ionone. Audience: Process Chemists, Fermentation Scientists, and Natural Product Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Stereoselectivity in the Biotransformation of


-Ionone.
Audience:  Process Chemists, Fermentation Scientists, and Natural Product Researchers.
Date:  October 26, 2023[1][2]

Executive Summary

The synthesis of cis-3,4-dihydroxy-


-ionone  is notoriously difficult via traditional chemical oxidation (e.g., 

or

) due to lack of regioselectivity and the tendency to over-oxidize to 4-oxo-

-ionone. The industry standard for high-purity cis-diol production is microbial biotransformation , typically utilizing Aspergillus niger (e.g., strains JTS 191 or IFO 8541).

This guide addresses the three primary failure modes in this workflow: Substrate Toxicity , Phase Transfer Limitations , and Stereochemical Loss during isolation.

Part 1: Upstream Optimization (The Biotransformation)

FAQ 1: Why does my reaction stall at <10% conversion despite high cell density?

Diagnosis: You are likely experiencing Substrate Inhibition (Toxicity) or Volatile Loss .


-Ionone is antimicrobial at concentrations 

and has high vapor pressure. Adding the substrate all at once kills the biocatalyst or results in evaporation before conversion.

The Solution: The "Fed-Batch + Surfactant" Protocol

To maximize yield, you must solubilize the hydrophobic substrate and maintain its concentration below the toxicity threshold.

Protocol:

  • Pre-Emulsification: Do not add pure

    
    -ionone directly to the flask/reactor.
    
    • Mix

      
      -ionone with Tween 80  (0.5% v/v final concentration) or 
      
      
      
      -Cyclodextrin
      (molar ratio 1:1).
    • Sonicate for 10 minutes to create a stable micellar emulsion.

  • Stepwise Feeding:

    • Initial Charge: Add 0.05% (v/v) substrate at

      
       (post-growth phase).
      
    • Pulse Feed: Add subsequent aliquots every 12 hours only after TLC/GC confirms consumption of the previous batch.

  • Aeration Control:

    • Ensure high Dissolved Oxygen (DO > 20%) as hydroxylation is oxygen-dependent.

    • Critical: Use a condenser on the off-gas line chilled to

      
       to reflux stripped substrate back into the media.
      

Technical Insight: The conversion of


-ionone involves a P450 monooxygenase system. Cyclodextrins act as a "molecular shuttle," delivering the hydrophobic substrate to the fungal cell wall while protecting the cell from membrane disruption [1].
Visual Workflow: Optimized Biotransformation Pathway

Biotransformation_Workflow Substrate Beta-Ionone (Hydrophobic/Toxic) Emulsion Micellar Emulsion (Tween 80 / Cyclodextrin) Substrate->Emulsion Solubilization Toxicity Cell Death (Substrate > 0.5 g/L) Substrate->Toxicity Direct Addition Bioreactor Bioreactor (Aspergillus niger) Emulsion->Bioreactor Pulse Feeding Hydroxylation P450 Hydroxylation (Oxygen Dependent) Bioreactor->Hydroxylation Metabolism Evaporation Stripping Loss (Off-gas) Bioreactor->Evaporation No Condenser Product cis-3,4-Dihydroxy-beta-ionone Hydroxylation->Product Accumulation

Figure 1: Logic flow for optimizing substrate delivery and preventing toxicity-induced yield loss.

Part 2: Downstream Processing (Isolation)

FAQ 2: I see the product on TLC, but my isolated yield is low. Where is it going?

Diagnosis: The polarity of the diol is significantly higher than the starting material. Standard non-polar extraction (e.g., Hexane) will leave the cis-3,4-diol in the aqueous broth.

The Solution: Salting-Out Extraction

Protocol:

  • Clarification: Filter the mycelia (fungal biomass) first. Do not extract the whole broth, as mycelia form terrible emulsions.

  • Saturation: Saturate the filtered broth with NaCl (approx. 300 g/L). This increases the ionic strength, forcing the organic diol out of the aqueous phase ("Salting Out").

  • Solvent Choice:

    • Avoid: Hexane (too non-polar).

    • Recommended:Ethyl Acetate or n-Butanol (3 x equal volumes).

  • Drying: Dry organic layer over

    
     and concentrate under reduced pressure at 
    
    
    
    . High heat can cause dehydration to aromatic derivatives.

Yield Comparison Table:

Solvent SystemPartition Coefficient (

)
Recovery Yield (%)Notes
Hexane < 0.1< 5%Extracts only unreacted

-ionone.
Ethyl Acetate ~ 15.085-92%Optimal balance of recovery and selectivity.
Chloroform ~ 5.040-50%Forms difficult emulsions with proteins.

Part 3: Analytical Validation (QC)

FAQ 3: How do I confirm I have the cis-isomer and not the trans-isomer or 4-keto derivative?

Diagnosis: Regio- and stereoselectivity are difficult to distinguish by Mass Spec alone. NMR is required.

The Solution:


-NMR Coupling Constants (

-values)

The configuration at C3 and C4 is determined by the coupling constant between the protons on these carbons (


 and 

).

Diagnostic Signals (in


): 
  • cis-3,4-Dihydroxy-

    
    -ionone: 
    
    • Signal:

      
       appears as a doublet (or dd).
      
    • Coupling (

      
      ): 3.0 – 5.0 Hz .
      
    • Reasoning: In the half-chair conformation, the cis relationship results in a smaller dihedral angle (equatorial-axial or equatorial-equatorial interaction).

  • trans-3,4-Dihydroxy-

    
    -ionone: 
    
    • Signal:

      
       appears as a doublet.
      
    • Coupling (

      
      ): 8.0 – 10.0 Hz .
      
    • Reasoning: The trans diaxial arrangement yields a large coupling constant according to the Karplus equation.

  • 4-Oxo-

    
    -ionone (Over-oxidation impurity): 
    
    • Signal: Loss of the

      
       carbinol proton signal entirely. Appearance of a deshielded ketone signal in 
      
      
      
      -NMR (~200 ppm).

Troubleshooting Logic Tree

Use this decision matrix to identify the bottleneck in your synthesis.

Troubleshooting_Tree Start Low Yield Detected Check_SM Is Starting Material (SM) Still Present? Start->Check_SM SM_Yes Yes: Conversion Issue Check_SM->SM_Yes SM_No No: SM Consumed Check_SM->SM_No Check_Tox Did cells die? (Check biomass/color) SM_Yes->Check_Tox Solubility Solubility Issue: Use Cyclodextrin/Tween Check_Tox->Solubility No (Alive) Toxicity Toxicity Issue: Reduce Feed Rate Check_Tox->Toxicity Yes (Dead) Check_Prod Is Product in Broth? (HPLC/TLC) SM_No->Check_Prod Extraction Extraction Issue: Switch to EtOAc + Salt Check_Prod->Extraction Yes (In Broth) Metabolism Over-Metabolism: Harvest Earlier Check_Prod->Metabolism No (Degraded)

Figure 2: Step-by-step diagnostic tree for isolating yield loss causes.

References

  • Larroche, C., & Gros, J. B. (1989).

    
    -ionone by Aspergillus niger. Biotechnology and Bioengineering. 
    
  • Parshikov, I. A., & Sutherland, J. B. (2014).[3] Microbial transformations of terpenoids. Folia Microbiologica.

  • ChemicalBook. (2023).[2] cis-3,4-Dihydroxy-beta-ionone Properties and Data.

  • BioCrick. (2023).[2][4] Isolation of cis-3,4-Dihydroxy-beta-ionone from Gynura nepalensis.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Megastigmane Glycoside Separation

Welcome to the technical support center dedicated to the chromatographic separation of megastigmane glycosides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic separation of megastigmane glycosides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing HPLC and UHPLC methods for this unique class of compounds. Here, we synthesize foundational chromatographic principles with field-proven insights to empower you to overcome common challenges in your laboratory.

Introduction to Megastigmane Glycoside Separation

Megastigmane glycosides are a diverse group of natural products found in a wide variety of plants, contributing to their aromatic and flavor profiles. Structurally, they consist of a C13 norisoprenoid aglycone linked to one or more sugar moieties. This glycosylation renders them highly polar, which presents specific challenges for their separation and purification.

The primary goal of mobile phase optimization is to achieve a balance of interactions between the analyte, the stationary phase, and the mobile phase to yield sharp, symmetrical peaks with adequate resolution from other components in the sample matrix. Due to their polarity, megastigmane glycosides can be analyzed by both Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice between these techniques often depends on the specific sample matrix and the presence of interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase selection in RP-HPLC for megastigmane glycosides?

A1: A good starting point for the separation of polar compounds like megastigmane glycosides on a C18 column is a gradient elution with water and acetonitrile (ACN) or methanol (MeOH) as the organic modifier.[1] We recommend beginning with a mobile phase consisting of:

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 0.1% acetic acid.

A typical starting gradient could be 5-10% B, increasing to 50-70% B over 20-30 minutes. The acidic modifier helps to suppress the ionization of any acidic functional groups on the analytes or the residual silanols on the stationary phase, leading to improved peak shape and reproducibility.

Q2: When should I consider using HILIC for megastigmane glycoside separation?

A2: HILIC is an excellent alternative to RP-HPLC when you are working with highly polar megastigmane glycosides that have poor retention on C18 columns, even with highly aqueous mobile phases.[2] HILIC is particularly useful when your sample matrix contains many non-polar compounds that would be strongly retained in RP-HPLC, as these will elute early in HILIC, reducing run times and potential interference.

Q3: What is the role of the acidic modifier (formic acid vs. acetic acid) in the mobile phase?

A3: Acidic modifiers play a crucial role in controlling the ionization state of analytes and improving peak shape.[3][4]

  • Protonation of Analytes: For megastigmane glycosides with ionizable functional groups, maintaining a consistent, low pH ensures they are in a single protonation state, leading to sharper peaks.

  • Suppression of Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with polar analytes, causing peak tailing. The acidic modifier protonates these silanols, minimizing these secondary interactions.

Formic acid is a stronger acid than acetic acid, so a lower concentration is needed to achieve the same pH.[5] It is also more volatile, making it a better choice for LC-MS applications. Acetic acid is a weaker acid and can provide different selectivity in some cases.

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

A4: Yes, methanol is a viable alternative to acetonitrile. The choice between the two can influence selectivity due to their different solvent properties. Acetonitrile is aprotic and has a lower viscosity, which can lead to higher efficiency and lower backpressure. Methanol is a protic solvent and can engage in hydrogen bonding, which may alter the elution order of your glycosides. It is often worthwhile to screen both solvents during method development.

Troubleshooting Guide

This section addresses common issues encountered during the separation of megastigmane glycosides and provides actionable solutions.

Issue 1: Poor Peak Shape (Broad or Tailing Peaks)

Broad or tailing peaks are a common nuisance in the chromatography of polar compounds.

  • Causality:

    • Secondary Interactions: As discussed, interactions between polar analyte groups and active sites (like residual silanols) on the stationary phase can cause peak tailing.

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in multiple ionization states, leading to broad, misshapen peaks.[6]

    • Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion, particularly for early-eluting peaks.

  • Solutions:

    • Optimize Mobile Phase pH: Add 0.1% formic acid or acetic acid to your mobile phase to ensure a consistently low pH.[3]

    • Buffer the Mobile Phase: If pH control is critical, use a buffer such as ammonium formate or ammonium acetate (especially for LC-MS).

    • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition. If the sample is not soluble, use the weakest solvent possible that maintains solubility.

    • Column Choice: Consider using a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions.

Issue 2: Poor Resolution Between Isomeric Glycosides

Separating structurally similar isomers of megastigmane glycosides can be challenging.

  • Causality:

    • Isomers have very similar physicochemical properties, making them difficult to resolve with standard chromatographic conditions.

  • Solutions:

    • Optimize the Organic Modifier: Try switching between acetonitrile and methanol, as the change in solvent properties can alter selectivity.

    • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and polar compounds.

    • Temperature Optimization: Lowering the column temperature can sometimes improve the resolution of isomers.

Issue 3: Shifting Retention Times

Inconsistent retention times can compromise the reliability of your analytical method.

  • Causality:

    • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to drifting retention times.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, particularly the pH, can cause shifts in retention for ionizable compounds.

    • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases, leading to changes in retention.

  • Solutions:

    • Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.

    • Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure the pH is consistent.

    • Use a Guard Column: A guard column can help to protect the analytical column from contaminants in the sample, extending its lifetime.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method Development for Megastigmane Glycosides

This protocol outlines a systematic approach to developing a robust separation method.

  • Column Selection:

    • Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.22 µm membrane filter.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-25 min: 5% to 60% B

      • 25-30 min: 60% to 95% B

      • 30-35 min: 95% B

      • 35-35.1 min: 95% to 5% B

      • 35.1-45 min: 5% B (Equilibration)

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient slope to improve the resolution of target peaks.

    • If peak shape is poor, consider adding a buffer or switching to a different acidic modifier.

    • If resolution is still inadequate, try methanol as the organic modifier.

Protocol 2: Sample Preparation from Plant Material

Proper sample preparation is critical for obtaining clean chromatograms and prolonging column life.

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with 80% methanol in water using sonication or maceration.

    • Filter the extract to remove solid plant material.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a C18 SPE cartridge for cleanup.

    • Conditioning: Wash the cartridge with one column volume of methanol, followed by one column volume of water.

    • Loading: Load the filtered plant extract onto the cartridge.

    • Washing: Wash the cartridge with one column volume of water to remove highly polar impurities.

    • Elution: Elute the megastigmane glycosides with methanol.

  • Final Preparation:

    • Evaporate the methanol eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition for HPLC analysis.

    • Filter the final sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Peak Shape and Retention

Mobile Phase CompositionAnalyteRetention Time (min)Tailing FactorObservations
Water/AcetonitrileMegastigmane Glycoside A12.51.8Significant tailing observed.
0.1% Formic Acid in Water/AcetonitrileMegastigmane Glycoside A12.81.2Improved peak symmetry.
0.1% Acetic Acid in Water/AcetonitrileMegastigmane Glycoside A13.11.3Good peak shape, slightly later elution than with formic acid.
0.1% Formic Acid in Water/MethanolMegastigmane Glycoside A14.21.2Good peak shape, different selectivity compared to acetonitrile.

Visualizations

MethodDevelopmentWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Method Development Start Plant Material Extraction SPE Solid-Phase Extraction (SPE) Cleanup Start->SPE Crude Extract Reconstitute Reconstitute in Initial Mobile Phase SPE->Reconstitute Purified Fraction Initial Initial Gradient Run (C18, ACN/H2O + 0.1% FA) Reconstitute->Initial Inject Sample Evaluate Evaluate Peak Shape & Resolution Initial->Evaluate OptimizeG Optimize Gradient Evaluate->OptimizeG Suboptimal Resolution OptimizeS Change Organic Solvent (MeOH) Evaluate->OptimizeS Poor Selectivity ConsiderHILIC Consider HILIC Evaluate->ConsiderHILIC Poor Retention Final Final Validated Method Evaluate->Final Acceptable OptimizeG->Evaluate OptimizeS->Evaluate PeakTailingTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Peak Tailing Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Inappropriate Mobile Phase pH Problem->Cause2 Cause3 Sample Solvent Mismatch Problem->Cause3 Sol1 Add 0.1% Formic/Acetic Acid Cause1->Sol1 Sol4 Use an Inert/End-capped Column Cause1->Sol4 Cause2->Sol1 Sol2 Use a Buffered Mobile Phase Cause2->Sol2 Sol3 Dissolve Sample in Initial Mobile Phase Cause3->Sol3

Caption: Troubleshooting guide for peak tailing in megastigmane glycoside analysis.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 5, 2026, from [Link]

  • Peng, C., Liu, J., Shu, J., & Zhang, R. (2014). Study on Megastigmane Glycosides and Lignan Constituents from Leaves of Psidium littorale.
  • Horvath, Z., Mumm, R., Choco, M., & Hall, R. D. (2020). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules, 25(23), 5693. [Link]

  • Welch Materials. (2025, December 11). Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? Retrieved February 5, 2026, from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved February 5, 2026, from [Link]

  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved February 5, 2026, from [Link]

  • Waters. (n.d.). HPLC solvents and mobile phase additives. Retrieved February 5, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved February 5, 2026, from [Link]

  • Viljoen, A. M., & Ndhlala, A. R. (2012). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Chromatographic Science, 50(9), 813–820. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved February 5, 2026, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved February 5, 2026, from [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • ResearchGate. (2017, November 22). What are the differences between Formic acid and Acetic acid LC-MS grades as mobile phase? Retrieved February 5, 2026, from [Link]

  • Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 37(11), 834-845.
  • Dolan, J. W. (n.d.). LC Troubleshooting. LCGC Magazine.
  • Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 5, 2026, from [Link]

  • Crha, T., Odedina, G. F., & Cvak, J. (2024). HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. Separations, 11(2), 43. [Link]

  • Zhang, Y., & Fonslow, B. R. (2016). Isomeric Separation of N-Glycopeptides Derived from Glycoproteins by Porous Graphitic Carbon (PGC) LC-MS/MS. Journal of the American Society for Mass Spectrometry, 27(8), 1338–1346. [Link]

  • Welch Materials. (2025, December 11). Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? Retrieved February 5, 2026, from [Link]

  • Gilar, M., & Jaworski, A. (2011). Influence of pH on Retention in Linear Organic Modifier Gradient RP HPLC.
  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 5, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved February 5, 2026, from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved February 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability of cis-3,4-Dihydroxy-beta-ionone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of cis-3,4-dihydroxy-beta-ionone under UV light exposure. It offers troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of cis-3,4-dihydroxy-beta-ionone under UV light exposure. It offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is photostability, and why is it a critical parameter for cis-3,4-dihydroxy-beta-ionone?

A1: Photostability is the intrinsic property of a substance to resist chemical change upon exposure to light. For a molecule like cis-3,4-dihydroxy-beta-ionone, which is a derivative of β-ionone, this is a critical quality attribute.[1] Ionones are derived from the degradation of carotenoids, which are themselves light-sensitive molecules.[1][2] Exposure to UV light can provide the energy to initiate photochemical reactions, leading to isomerization, oxidation, or fragmentation of the molecule.[3][4] This degradation can result in a loss of potency, the formation of unknown impurities, or a change in the compound's toxicological profile. Therefore, understanding the photostability of cis-3,4-dihydroxy-beta-ionone is essential for defining its proper handling, storage, and formulation requirements.

Q2: What are the likely photodegradation pathways for cis-3,4-dihydroxy-beta-ionone?

A2: While specific studies on cis-3,4-dihydroxy-beta-ionone are not widely published, we can infer its likely degradation pathways from its parent compound, β-ionone. The primary photochemical reactions of β-ionone involve the conjugated dienone system and the cyclohexene ring.[3] Direct photolysis of (E)-β-ionone is known to yield (Z)-retro-γ-ionone and an α-pyran derivative.[3] The reaction can proceed through different excited states (singlet vs. triplet), leading to different product ratios.[3]

For cis-3,4-dihydroxy-beta-ionone, we can hypothesize a similar set of reactions:

  • Cis-Trans Isomerization: The double bond in the side chain can undergo isomerization upon absorbing UV energy.

  • Cyclization: Formation of a pyran-like intermediate is a plausible pathway.

  • Oxidation: The presence of hydroxyl groups and the cyclohexene ring may increase susceptibility to photo-oxidative processes, potentially accelerated by reactive oxygen species (ROS).[5]

Identifying the actual degradation products requires empirical study using techniques like LC-MS.[6]

Q3: What are the initial signs of degradation I should look for during my experiments?

A3: The primary indicators of degradation are typically observed through analytical methods. When analyzing your samples via High-Performance Liquid Chromatography (HPLC), you will notice:

  • A decrease in the peak area or height of the main cis-3,4-dihydroxy-beta-ionone peak over time.

  • The appearance of new peaks in the chromatogram, which correspond to the degradation products.

Visually, you might observe a change in the color of the solution, although this is not always a reliable indicator and depends on the concentration and the nature of the degradants. For definitive confirmation, a comprehensive analysis of the sample at different time points of UV exposure is necessary.

Troubleshooting Guide

Issue 1: My photostability results are inconsistent and not reproducible.

Potential Cause Troubleshooting Action & Rationale
Inconsistent Light Exposure Ensure your photostability chamber provides uniform light and UV-A irradiation. Use a calibrated radiometer/lux meter to verify the light intensity (W/m²) and total exposure (lux hours). As per ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m² is required for confirmatory studies.[7][8][9]
Temperature Fluctuations Photodegradation can be accompanied by thermal degradation. Use a dark control sample (e.g., wrapped in aluminum foil) placed alongside the exposed sample to differentiate between light-induced and heat-induced changes.[7][10] Maintain a constant temperature in your stability chamber.
Sample Preparation Variability Ensure the compound is fully dissolved and the solution is homogeneous before starting the experiment. Use consistent, high-purity solvents as impurities can act as photosensitizers. cis-3,4-dihydroxy-beta-ionone is soluble in solvents like DMSO, acetone, and ethyl acetate.[11]

Issue 2: I am having difficulty separating the parent compound from its degradation products using HPLC.

Potential Cause Troubleshooting Action & Rationale
Suboptimal HPLC Method The polarity of the degradation products may be very similar to the parent compound. Method development is crucial. Systematically vary the mobile phase composition (e.g., acetonitrile/water or methanol/water ratios), try different pH modifiers (e.g., formic acid for MS compatibility), and test different column chemistries (e.g., C18, C30, Phenyl-Hexyl).[12] A C30 column can be effective for separating carotenoid-related isomers.[13]
Inadequate Resolution Decrease the flow rate to increase the interaction time with the stationary phase. Implement a gradient elution instead of an isocratic one to improve the separation of early and late-eluting peaks.

Issue 3: The degradation of my compound is too rapid to monitor accurately.

Potential Cause Troubleshooting Action & Rationale
Forced Degradation Conditions are Too Harsh The purpose of forced degradation is to achieve 5-20% degradation to validate the analytical method's stability-indicating power.[9][10] If degradation is too extensive, reduce the exposure time or the light intensity. You can also place the sample further from the light source.
High Photosensitivity of the Compound If the molecule is inherently highly photosensitive, consider performing the study in a solid state to assess its stability in a different physical form. The crystal lattice can sometimes offer protection against degradation.

Experimental Protocols & Methodologies

Protocol 1: Forced Photostability Degradation Study (as per ICH Q1B)

This protocol outlines a forced degradation study to intentionally degrade cis-3,4-dihydroxy-beta-ionone for the purpose of analytical method validation and degradation pathway elucidation.[7][10]

1. Sample Preparation: a. Prepare a stock solution of cis-3,4-dihydroxy-beta-ionone in a suitable solvent (e.g., HPLC-grade acetonitrile) at a known concentration (e.g., 1 mg/mL). b. Dilute the stock solution to a final concentration of ~50 µg/mL in the same solvent. c. Transfer 2 mL aliquots of the final solution into chemically inert, transparent vials (e.g., quartz or borosilicate glass). d. Prepare a "dark control" sample by wrapping an identical vial in aluminum foil.

2. Exposure Conditions: a. Place the transparent and dark control vials in a calibrated photostability chamber. b. Expose the samples to a light source compliant with ICH Q1B Option 2, which includes a cool white fluorescent lamp and a near-UV lamp (320-400 nm).[10] c. Monitor the exposure. Pull samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours). The goal is to achieve noticeable degradation without completely degrading the parent compound.

3. Sample Analysis: a. At each time point, retrieve one transparent vial and the dark control. b. Immediately analyze the samples by a validated stability-indicating HPLC method (see Protocol 2). c. Compare the chromatogram of the exposed sample to the time-zero sample and the dark control.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to quantify cis-3,4-dihydroxy-beta-ionone and separate it from its photodegradants.

1. Instrumentation and Columns: a. HPLC system with a PDA or UV detector. b. Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Chromatographic Conditions: a. Mobile Phase A: Water with 0.1% Formic Acid b. Mobile Phase B: Acetonitrile with 0.1% Formic Acid c. Gradient Elution:

Time (min) %A %B
0.0 70 30
15.0 30 70
20.0 30 70
22.0 70 30
25.0 70 30

d. Flow Rate: 1.0 mL/min e. Injection Volume: 10 µL f. Column Temperature: 30 °C g. Detection Wavelength: Monitor at the λmax of cis-3,4-dihydroxy-beta-ionone. If unknown, use a PDA detector to scan from 200-400 nm and select the optimal wavelength.

3. Data Analysis: a. Identify the peak for the parent compound based on the retention time of the time-zero standard. b. Calculate the percent degradation using the peak area: % Degradation = [(Area_initial - Area_stressed) / Area_initial] * 100 c. Ensure mass balance by summing the area of the parent peak and all degradation peaks.

Data Presentation & Visualization

Quantitative Data Summary

Results from the photostability study should be tabulated for clear comparison.

Exposure Time (hours) Parent Compound Peak Area (mAUs) % Remaining Total Degradant Peak Area (mAUs) Mass Balance (%)
0 (Control)500,000100.00100.0
4450,00090.049,50099.9
8405,00081.094,00099.8
12360,00072.0138,50099.7
24280,00056.0218,00099.6
Experimental & Logical Diagrams

Photostability_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Exposure (ICH Q1B) cluster_analysis 3. Analysis & Interpretation A Prepare Solution (e.g., 50 µg/mL) B Aliquot into Transparent Vials A->B C Prepare Dark Control (Wrap in Foil) A->C D Place Samples in Photostability Chamber B->D C->D E Expose to Vis & UV-A Light D->E F Pull Samples at Timepoints (t=0, 2, 4...) E->F G Analyze via HPLC-UV/MS F->G H Calculate % Degradation G->H I Identify Degradants G->I

Caption: Workflow for a forced photostability study.

Degradation_Pathway Hypothesized Degradation Pathways cluster_products Potential Photodegradation Products Parent cis-3,4-Dihydroxy-β-ionone Isomer Trans-Isomer Parent->Isomer Isomerization Pyran Pyran Derivative Parent->Pyran Cyclization Oxidized Oxidized Products Parent->Oxidized Oxidation

Caption: Plausible photodegradation pathways.

References

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration. (1997). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Salehi, B., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. PMC. [Link]

  • BioCrick. (n.d.). cis-3,4-Dihydroxy-beta-ionone. [Link]

  • Advanced Journal of Chemistry, Section A. (2025). β-Ionone Formation due to the Degradation Process of Carotenoids from Crude Palm Oil on Thermal Process under Various Oxygen. [Link]

  • ResearchGate. (2006). 3,4-Dihydroxy-7,8-Dihydro-β-Ionone 3- O -β- d -Glucopyranoside and Other Glycosidic Constituents from Apple Leaves. [Link]

  • Frontiers. (2022). Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening. [Link]

  • Wikipedia. (n.d.). Ionone. [Link]

  • SciSpace. (1970). Metabolism of β-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Photochemistry of non-conjugated dienones. Part V. Photolysis of (E)-β-ionone and its isomeric α-pyran. [Link]

  • SIELC Technologies. (n.d.). Separation of beta-Ionone on Newcrom R1 HPLC column. [Link]

  • Wikipedia. (n.d.). Carotenoid. [Link]

  • ACS Publications. (2006). The Role of the β-Ionone Ring in the Photochemical Reaction of Rhodopsin. [Link]

  • ResearchGate. (2014). The Mass Spectra Analysis for α-Ionone and β-Ionone. [Link]

Sources

Troubleshooting

Removing chlorophyll interference in ionone metabolite analysis

Welcome to the technical support center for ionone metabolite analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with quantifying...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ionone metabolite analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with quantifying ionones and related volatile compounds from chlorophyll-rich plant matrices. Here, you will find in-depth troubleshooting advice and detailed protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is my GC-MS baseline noisy and my ionone peaks poorly resolved after injecting a plant extract?

A: High concentrations of chlorophyll are a primary cause of these issues. Chlorophylls are non-volatile and can accumulate in the GC inlet and the front end of the analytical column.[1] This buildup leads to a noisy baseline, poor peak shape, and shifts in retention time for your target analytes like β-ionone. Furthermore, the degradation of chlorophyll in the hot inlet can create additional interfering compounds.

Q2: I see a significant green coloration in my final extract. How will this affect my LC-MS analysis?

A: The green color indicates the presence of chlorophyll. In LC-MS, chlorophyll can cause ion suppression in the electrospray ionization (ESI) source, leading to reduced sensitivity and inaccurate quantification of your ionone metabolites. It can also contaminate the MS source, requiring more frequent cleaning and maintenance.

Q3: What is the fundamental principle behind removing chlorophyll while retaining ionones?

A: The separation relies on the differing physicochemical properties of chlorophylls and ionones. Chlorophylls are large, relatively polar molecules with a porphyrin head and a long, non-polar phytol tail.[2] Ionones are smaller, more volatile, and less polar.[3][4] Cleanup methods exploit these differences in polarity and molecular size to selectively remove chlorophyll.

Q4: Are there any "quick and dirty" methods to reduce chlorophyll before a preliminary screening?

A: For a rapid, initial assessment, a simple liquid-liquid extraction (LLE) with a non-polar solvent like hexane can be effective.[5] When your initial extract (e.g., in ethanol or methanol) is partitioned against hexane, a significant portion of the chlorophyll will move into the hexane layer, which can then be discarded.[5] However, be aware that some loss of non-polar analytes, including ionones, may occur.

Troubleshooting Guide

Issue 1: Low recovery of ionones after Solid-Phase Extraction (SPE) cleanup.
Potential Cause Scientific Rationale & Solution
Inappropriate SPE Sorbent The sorbent may have an overly strong affinity for your ionone analytes. For example, graphitized carbon black (GCB) is excellent at removing chlorophyll but can also adsorb planar molecules, potentially including some ionones.[1][6][7] Solution: Consider using a C18 or a specialized polymer-based sorbent designed for chlorophyll removal without the loss of planar analytes.[1]
Incorrect Elution Solvent The elution solvent may not be strong enough to displace the ionones from the SPE sorbent. Solution: Increase the polarity of your elution solvent. If you are using hexane, try a mixture of hexane and ethyl acetate. Perform a step-wise elution with increasing solvent polarity to fractionate your sample and determine the optimal elution conditions for your target compounds.
Sample Overload Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of both chlorophyll and your analytes, resulting in poor separation and recovery. Solution: Reduce the amount of crude extract loaded onto the cartridge. If a large sample volume is necessary, scale up to a larger SPE cartridge.[8]
Flow Rate Too High A high flow rate during sample loading or elution does not allow for sufficient interaction between the analytes and the sorbent, leading to incomplete binding or elution. Solution: Maintain a slow and steady flow rate, typically 1-2 mL/minute, during all steps of the SPE procedure. Gravity feed is often sufficient.[9]
Issue 2: Green color persists in the extract after cleanup.
Potential Cause Scientific Rationale & Solution
Inefficient Extraction Method A single cleanup step may not be sufficient for highly pigmented matrices like spinach or parsley. Solution: A multi-step approach can be more effective. For instance, perform an initial LLE followed by SPE for a more thorough cleanup.
Incorrect Solvent Polarity in LLE The polarity difference between the two phases in your liquid-liquid extraction may not be optimal for partitioning chlorophyll away from your analytes. Solution: If using a hexane/acetonitrile system, ensure your acetonitrile phase is saturated with hexane to improve the phase separation and drive the non-polar chlorophyll into the hexane layer.
SPE Cartridge Channeling If the sorbent bed in the SPE cartridge is not properly conditioned or if the sample is loaded too quickly, channels can form, allowing the extract to pass through without adequate interaction. Solution: Ensure proper conditioning of the SPE cartridge according to the manufacturer's instructions. This usually involves wetting the sorbent with a strong solvent (e.g., methanol) followed by equilibration with the loading solvent. Apply the sample slowly and evenly to the top of the sorbent bed.

Visualizing Your Workflow: Choosing a Cleanup Strategy

The following decision tree can help guide your choice of a chlorophyll removal strategy based on your sample matrix and analytical goals.

Cleanup_Decision_Tree Start Start: Chlorophyll-Rich Plant Extract Screening Preliminary Screening? Start->Screening LLE Liquid-Liquid Extraction (LLE) (e.g., Hexane Partition) Screening->LLE Yes Quant Quantitative Analysis? Screening->Quant No Analysis GC-MS or LC-MS Analysis LLE->Analysis Proceed with caution (potential analyte loss) Matrix Matrix Complexity? Quant->Matrix Yes SPE Solid-Phase Extraction (SPE) SimpleMatrix Low to Moderate Pigment Matrix->SimpleMatrix Low/Moderate ComplexMatrix High Pigment / Complex Matrix Matrix->ComplexMatrix High SingleSPE Single SPE Cartridge (e.g., C18 or specialized polymer) SimpleMatrix->SingleSPE Tandem Tandem Cleanup: LLE followed by SPE ComplexMatrix->Tandem SingleSPE->Analysis Tandem->Analysis

Caption: Decision tree for selecting a chlorophyll cleanup method.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Chlorophyll Removal

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Crude plant extract (dissolved in a suitable solvent, e.g., 10% aqueous acetonitrile)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Elution solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate)

  • Vacuum manifold (optional, gravity feed is acceptable)

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 5 mL of deionized water through the cartridge, followed by 5 mL of your initial sample solvent (e.g., 10% aqueous acetonitrile). This step ensures the sorbent is in the correct chemical environment for sample binding.

  • Sample Loading: Slowly load your plant extract onto the cartridge at a flow rate of approximately 1 mL/min. The chlorophyll will be retained by the C18 sorbent.

  • Washing (Optional): To remove any remaining polar impurities, you can wash the cartridge with a small volume of a weak solvent (e.g., 10-20% aqueous acetonitrile).

  • Elution: Elute your target ionones with 5-10 mL of your chosen elution solvent. The less polar ionones will be released from the sorbent, while the more strongly bound chlorophyll remains.

  • Drying and Reconstitution: The eluted fraction can be dried down under a gentle stream of nitrogen and reconstituted in a suitable solvent for your chromatographic analysis.

Visualizing the SPE Workflow

SPE_Workflow cluster_0 SPE Cartridge cluster_1 Fractions Condition 1. Condition Methanol Equilibrate 2. Equilibrate Water/Sample Solvent Waste1 Waste Condition->Waste1 Load 3. Load Sample Crude Extract Waste2 Waste Equilibrate->Waste2 Wash 4. Wash (Optional) Weak Solvent Waste3 Waste Load->Waste3 Chlorophyll Retained Elute 5. Elute Elution Solvent Waste4 Waste Wash->Waste4 FinalProduct Analyte Fraction (Ionones) Elute->FinalProduct

Caption: Step-by-step workflow for Solid-Phase Extraction.

Comparative Data on Cleanup Methods

The following table summarizes the expected performance of common chlorophyll removal techniques. Actual results may vary depending on the specific matrix and analytes.

Method Chlorophyll Removal Efficiency Analyte Recovery Speed Cost Selectivity
LLE (Hexane) Moderate-GoodModerate-Good (potential loss of non-polar analytes)FastLowModerate
SPE (C18) Good-ExcellentGood-ExcellentModerateModerateGood
SPE (GCB) ExcellentPoor-Good (risk of planar analyte loss)ModerateModerateHigh (for chlorophyll)
Specialized Sorbents ExcellentExcellentModerateHighExcellent

References

  • Media Bros. (2021, April 27). Removing Chlorophyll From Alcohol Extracts. Retrieved from [Link]

  • Guo, T., et al. (2023, December 11). Effect of activated carbon microstructure and adsorption mechanism on the efficient removal of chlorophyll a and chlorophyll b from Andrographis paniculata extract. Scientific Reports. Retrieved from [Link]

  • Commisso, M., et al. (2020). A practical and easy-to-scale protocol for removing chlorophylls from leaf extracts. Applications in Plant Sciences. Retrieved from [Link]

  • ResearchGate. (2019, July 6). How to get rid of Chlorophyll from a leaf extract to analyze its endogenous volatile compounds? Retrieved from [Link]

  • Bovell-Benjamin, A. C. (2016). Analysis Methods of Carotenoids. ResearchGate. Retrieved from [Link]

  • Saini, R. K., & Keum, Y. S. (2021, April 12). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules. Retrieved from [Link]

  • United Chemical Technologies. (n.d.). Selectively removing Chlorophyll without Compromising your Planar Pesticides. Retrieved from [Link]

  • Napolitano, J. G., et al. (2017). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. Journal of Natural Products. Retrieved from [Link]

  • Chen, G., et al. (2019). Advanced QuEChERS Method Using Core-Shell Magnetic Molecularly Imprinted Polymers (Fe3O4@MIP) for the Determination of Pesticides in Chlorophyll-Rich Samples. Molecules. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Adsorption and Purification of Pesticides in Vegetables with Graphitized Carbon Black and Determination with Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Cis-3,4-Dihydroxy-beta-ionone: Navigating the Landscape of Reference Standards

For the Researcher, Scientist, and Drug Development Professional In the intricate world of phytochemical analysis and drug discovery, the accuracy and reliability of your results hinge on the quality of your reference st...

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of phytochemical analysis and drug discovery, the accuracy and reliability of your results hinge on the quality of your reference standards. This guide provides a comprehensive comparison of the available reference materials for cis-3,4-Dihydroxy-beta-ionone, a sesquiterpenoid of growing interest, and its structurally related alternatives. As a Senior Application Scientist, my aim is to equip you with the technical insights and practical methodologies necessary to make informed decisions for your analytical workflows.

Introduction: The Significance of Cis-3,4-Dihydroxy-beta-ionone and the Imperative for a Reliable Standard

Cis-3,4-Dihydroxy-beta-ionone is a naturally occurring sesquiterpenoid that has been isolated from plants such as Gynura nepalensis.[1][2] As research into the bioactivity of such compounds expands, the need for a well-characterized reference standard becomes paramount for accurate identification, quantification, and biological activity assessment. A certified reference standard (CRS) provides the metrological traceability and low uncertainty required for robust analytical method validation and confident interpretation of experimental data.

However, the commercial availability of a formally certified reference standard for cis-3,4-Dihydroxy-beta-ionone is currently limited. Researchers must therefore navigate a landscape of high-purity standards and consider the use of closely related, certified alternatives. This guide will illuminate this landscape, providing a technical comparison and actionable protocols.

The Current State of Reference Materials: A Comparative Analysis

In the absence of a specific CRM, it is scientifically sound to utilize a well-characterized and certified reference standard of a closely related compound. This approach is particularly valuable for analytical method development, system suitability testing, and as a qualitative marker. The most relevant and commercially available certified alternatives are beta-ionone and 3-hydroxy-beta-ionone .

The following table provides a comparative overview of the available standards:

FeatureHigh-Purity cis-3,4-Dihydroxy-beta-iononeCertified Reference Standard: beta-IononeCertified Reference Standard: 3-Hydroxy-beta-ionone
Availability Research-grade, high purity (≥98%)[2]Widely available as a Certified Reference Material (CRM) from multiple vendors (e.g., Sigma-Aldrich, LGC Standards)[3]Available as a certified reference material from vendors like Sigma-Aldrich and LGC Standards[3][4]
Certification Typically comes with a Certificate of Analysis (CoA) confirming identity (e.g., by NMR) and purity, but may lack full metrological traceability.Manufactured under ISO 17034 and tested in an ISO/IEC 17025 accredited laboratory, ensuring traceability and a detailed uncertainty budget.[5]Produced under similar stringent quality systems as beta-ionone CRM, providing a high degree of confidence in its stated properties.[5]
Structural Similarity Target analyte.Shares the core beta-ionone ring structure but lacks the dihydroxy functional groups.Closer structural analog, possessing one of the hydroxyl groups.[3]
Primary Use Case - Primary Standard (with in-house validation): For quantitative analysis when its purity is rigorously confirmed. - Qualitative Identification: As a marker for retention time and mass spectral comparison.- Method Development & Validation: Ideal for establishing chromatographic conditions and validating analytical methods for ionone-type compounds. - System Suitability: To ensure the analytical system is performing correctly before running samples. - Semi-Quantitative Analysis: As a surrogate standard if the response factor is demonstrated to be similar to the target analyte.- Bridging Standard: Can be used to more closely approximate the chromatographic behavior and mass spectral fragmentation of dihydroxy-beta-ionone compared to beta-ionone. - Method Development: Useful for optimizing separation of hydroxylated ionones.

Analytical Workflow: From Sample to Result

The selection of an appropriate analytical technique is critical for the reliable analysis of cis-3,4-Dihydroxy-beta-ionone and its analogs. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable, with the choice depending on the sample matrix, required sensitivity, and whether derivatization is desirable.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_data Data Processing & Quantification Sample Sample Extraction Extraction Sample->Extraction LLE or SPE Concentration Concentration Extraction->Concentration GC_MS GC_MS Concentration->GC_MS Derivatization (optional) HPLC_UV_MS HPLC_UV_MS Concentration->HPLC_UV_MS Direct Injection Data_Analysis Data_Analysis GC_MS->Data_Analysis Peak Integration HPLC_UV_MS->Data_Analysis Peak Integration Quantification Quantification Data_Analysis->Quantification Calibration Curve Final_Result Final_Result Quantification->Final_Result HPLC_Method_Development cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Selection cluster_detection Detection Method A Aqueous Phase (e.g., Water with 0.1% Formic Acid) Gradient Gradient B Organic Phase (e.g., Acetonitrile or Methanol) C18_Column C18 Column (Good retention for moderately polar compounds) Gradient->C18_Column PDA Photodiode Array (PDA) (UV-Vis Spectra for Peak Purity) C18_Column->PDA MS Mass Spectrometry (MS) (Molecular Weight and Fragmentation) C18_Column->MS

Sources

Comparative

A Comparative Guide to the Bioactivity of cis-3,4-Dihydroxy-beta-ionone and Abscisic Acid

For Researchers, Scientists, and Drug Development Professionals In the intricate world of plant signaling and development, the roles of various bioactive molecules are of paramount importance. This guide provides a detai...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant signaling and development, the roles of various bioactive molecules are of paramount importance. This guide provides a detailed comparison of the bioactivity of cis-3,4-Dihydroxy-beta-ionone, a hydroxylated apocarotenoid, and abscisic acid (ABA), a well-established phytohormone. While ABA's functions in plant stress tolerance and developmental processes are extensively documented, the bioactivity of cis-3,4-Dihydroxy-beta-ionone is an emerging area of research. This document aims to synthesize the current understanding of both compounds, offering a framework for researchers exploring novel plant growth regulators and their mechanisms of action.

Introduction to the Molecules

Abscisic Acid (ABA): The Stress Hormone

Abscisic acid is a sesquiterpenoid plant hormone that plays a central role in regulating a wide array of physiological processes, including seed dormancy and germination, stomatal closure, and responses to various environmental stresses such as drought and salinity.[1][2][3] Its signaling pathway is well-characterized, involving a family of receptors known as PYR/PYL/RCAR, which, upon ABA binding, inhibit protein phosphatase 2Cs (PP2Cs), leading to the activation of SnRK2 kinases and the subsequent regulation of downstream gene expression.[1]

cis-3,4-Dihydroxy-beta-ionone: A Carotenoid-Derived Regulator

Cis-3,4-Dihydroxy-beta-ionone belongs to the C13 nor-sesquiterpenoids, which are derived from the enzymatic cleavage of carotenoids.[4] While its parent compound, β-ionone, is recognized for its roles in plant defense as an insect attractant or repellant and has potential applications in human health as an anticancer and anti-inflammatory agent, the specific bioactivities of its hydroxylated derivatives are less understood.[5][6] These compounds are considered to be bioactive and may function as plant growth regulators.[5][7]

Comparative Bioactivity: An Inferential Analysis

Direct comparative studies on the bioactivity of cis-3,4-Dihydroxy-beta-ionone and abscisic acid are currently lacking in scientific literature. However, by examining their individual effects on key physiological processes regulated by ABA, we can infer potential similarities and differences in their modes of action.

Seed Germination

Abscisic acid is a potent inhibitor of seed germination, a crucial mechanism for ensuring that seeds only sprout under favorable environmental conditions.[8] The inhibitory effect of ABA is mediated through its canonical signaling pathway, which represses the expression of genes required for germination.

The effect of cis-3,4-Dihydroxy-beta-ionone on seed germination has not been explicitly reported. However, other carotenoid-derived molecules have been shown to influence this process. Given that β-ionone can modulate endogenous ABA levels, it is plausible that its hydroxylated derivatives could also impact seed germination, either by directly interacting with components of the ABA signaling pathway or by influencing ABA metabolism. Further research is required to elucidate this potential bioactivity.

Stomatal Regulation

One of the most well-documented roles of ABA is the induction of stomatal closure in response to drought stress, thereby reducing water loss through transpiration.[9][10] This process is initiated by ABA binding to its receptors in guard cells, which triggers a signaling cascade leading to ion efflux and a subsequent decrease in guard cell turgor.

The influence of cis-3,4-Dihydroxy-beta-ionone on stomatal aperture is another area ripe for investigation. As a potential plant growth regulator, it is conceivable that it could modulate stomatal function. Experiments analyzing changes in stomatal aperture in the presence of this compound would provide critical insights into its potential role in plant water relations and stress responses.

Data Summary: A Comparative Overview

FeatureAbscisic Acid (ABA) cis-3,4-Dihydroxy-beta-ionone
Chemical Class SesquiterpenoidC13 Nor-sesquiterpenoid (Apocarotenoid)
Primary Role Phytohormone regulating stress responses and development[1][2]Potential plant growth regulator and defense compound[5]
Seed Germination Potent inhibitor[8]Unknown, but potential for influence based on related compounds
Stomatal Regulation Induces stomatal closure[9][10]Unknown, a key area for future research
Signaling Pathway Well-defined: PYR/PYL/RCAR receptors, PP2Cs, SnRK2s[1]Not yet elucidated, may interact with ABA signaling

Experimental Protocols for Comparative Bioactivity Analysis

To directly compare the bioactivities of cis-3,4-Dihydroxy-beta-ionone and abscisic acid, the following established bioassays can be employed.

Protocol 1: Arabidopsis thaliana Seed Germination Assay

Objective: To determine the effect of cis-3,4-Dihydroxy-beta-ionone on seed germination and compare its potency to that of abscisic acid.

Methodology:

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a solution of 50% bleach and 0.1% SDS. Rinse the seeds 5 times with sterile distilled water.[11]

  • Plating: Prepare Murashige and Skoog (MS) agar plates containing a range of concentrations of cis-3,4-Dihydroxy-beta-ionone (e.g., 1 µM, 10 µM, 50 µM) and abscisic acid (e.g., 0.1 µM, 1 µM, 10 µM) as a positive control. A solvent control (e.g., DMSO or ethanol) should also be included.

  • Sowing: Aseptically sow approximately 50-100 seeds on each plate.

  • Stratification: To break dormancy and synchronize germination, store the plates at 4°C in the dark for 2-3 days.[12]

  • Incubation: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.[12]

  • Data Collection: Score germination, defined as the emergence of the radicle, daily for 7 days.

  • Analysis: Calculate the germination percentage for each treatment and compare the dose-response curves of cis-3,4-Dihydroxy-beta-ionone and abscisic acid.

Protocol 2: Stomatal Aperture Bioassay

Objective: To assess the effect of cis-3,4-Dihydroxy-beta-ionone on stomatal aperture and compare it to the known effect of abscisic acid.

Methodology:

  • Plant Material: Use well-watered, 3-4 week old Arabidopsis thaliana or Vicia faba plants.

  • Epidermal Peels: Carefully peel the abaxial epidermis from a mature leaf and immediately float it in a buffer solution (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl).

  • Stomatal Opening: To induce stomatal opening, incubate the epidermal peels under light (e.g., 150 µmol m⁻² s⁻¹) for 2-3 hours.[13]

  • Treatment Application: Transfer the peels to fresh buffer containing the desired concentrations of cis-3,4-Dihydroxy-beta-ionone, abscisic acid (positive control), or a solvent control.

  • Incubation: Incubate for a defined period (e.g., 1-2 hours) under the same light conditions.

  • Microscopy: Mount the epidermal peels on a microscope slide and observe under a light microscope. Capture images of multiple stomata for each treatment.

  • Measurement and Analysis: Measure the width and length of the stomatal pore using image analysis software (e.g., ImageJ).[14] Calculate the stomatal aperture (width/length ratio) and compare the effects of the different treatments. At least 30 stomata per leaf should be measured.[14]

Signaling Pathways: A Comparative Visualization

The signaling pathway for abscisic acid is well-established. In contrast, the signaling mechanism of cis-3,4-Dihydroxy-beta-ionone is currently unknown. The following diagrams illustrate the known ABA pathway and a hypothetical model for the potential interaction of cis-3,4-Dihydroxy-beta-ionone.

Abscisic Acid Signaling Pathway

ABAsignaling ABA Abscisic Acid Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binds to PP2C PP2C Phosphatases Receptor->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits (Dephosphorylates) Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream Activates (Phosphorylates) Response Stress Response (e.g., Stomatal Closure, Gene Expression) Downstream->Response Leads to DihydroxyBetaIononePathway DBI cis-3,4-Dihydroxy- beta-ionone UnknownReceptor Unknown Receptor? DBI->UnknownReceptor ABASignaling ABA Signaling Pathway DBI->ABASignaling Modulates? IndependentPathway ABA-Independent Pathway UnknownReceptor->IndependentPathway CrossTalk Crosstalk ABASignaling->CrossTalk IndependentPathway->CrossTalk PlantResponse Plant Response (e.g., Growth Regulation, Defense) CrossTalk->PlantResponse

Caption: Hypothetical Signaling of cis-3,4-Dihydroxy-beta-ionone.

Conclusion and Future Directions

While abscisic acid remains a cornerstone of our understanding of plant stress physiology, the exploration of other bioactive molecules like cis-3,4-Dihydroxy-beta-ionone opens up new avenues for research and potential applications in agriculture and drug development. The structural similarities between carotenoid-derived compounds and ABA suggest the possibility of overlapping bioactivities or interactions between their signaling pathways.

The immediate need is for direct experimental comparisons of these two molecules using standardized bioassays, such as those outlined in this guide. Future research should focus on elucidating the precise molecular targets and signaling pathways of cis-3,4-Dihydroxy-beta-ionone. Understanding its mode of action will not only expand our knowledge of plant signaling networks but could also lead to the development of novel plant growth regulators with enhanced specificity and efficacy.

References

  • BioCrick. cis-3,4-Dihydroxy-beta-ionone | CAS:875666-39-0 | Sesquiterpenoids. BioCrick. Accessed February 7, 2026.
  • Cutler SR, Rodriguez PL, Finkelstein RR, Abrams SR. Abscisic acid: emergence of a core signaling network. Annu Rev Plant Biol. 2010;61:651-679.
  • Finkelstein R. Abscisic Acid Synthesis and Response. The Arabidopsis Book. 2013;11:e0166.
  • Hsu PK, Dubeaux G, Takahashi Y, Schroeder JI. Signaling mechanisms in abscisic acid-mediated stomatal closure. Plant J. 2021;105(2):307-321.
  • Moreno JC, López-López M, Cerdán-Calero M, et al. The apocarotenoid β-ionone regulates the transcriptome of Arabidopsis thaliana and increases its resistance to the necrotrophic fungus Botrytis cinerea. J Exp Bot. 2021;72(20):7149-7164.
  • Nambara E, Marion-Poll A. Abscisic acid biosynthesis and catabolism. Annu Rev Plant Biol. 2005;56:165-185.
  • Park SY, Fung P, Nishimura N, et al. Abscisic acid inhibits type 2C protein phosphatases via the PYR/PYL family of START proteins. Science. 2009;324(5930):1068-1071.
  • Schroeder JI, Nambara E, Tsuchisaka A. A new ABA receptor, to be or not to be, is that the question? Plant Cell. 2006;18(11):2863-2869.
  • Schwartz SH, Tan BC, Gage DA, Zeevaart JA, McCarty DR. Specific oxidative cleavage of carotenoids by VP14 of maize. Science. 1997;276(5320):1872-1874.
  • Simkin AJ, Schwartz SH, Auldridge M, Taylor MG, Klee HJ. The tomato carotenoid cleavage dioxygenase 1 genes contribute to the formation of the flavor volatiles beta-ionone, pseudoionone, and geranylacetone. Plant J. 2004;40(6):882-892.
  • Taylor IB, Burbidge A, Thompson AJ. Control of abscisic acid synthesis. J Exp Bot. 2000;51(349):1563-1574.
  • Tuteja N. Abscisic Acid and Abiotic Stress Signaling. Plant Signal Behav. 2007;2(3):135-138.
  • Wasilewska A, Vlad F, Sirichandra C, et al. An update on abscisic acid signaling in plants and more. Mol Plant. 2008;1(2):198-217.
  • Wilkinson S, Davies WJ. Abscisic acid-based chemical signalling: the co-ordination of responses to stress in plants. Plant Cell Environ. 2002;25(2):195-210.
  • Zeevaart JA, Creelman RA. Metabolism and physiology of abscisic acid. Annu Rev Plant Physiol. 1988;39:439-473.
  • Weiler EW. Immunoassay of plant growth regulators. Annu Rev Plant Physiol. 1984;35:85-95.
  • Rock CD, Quatrano RS. The role of hormones in gene expression. In: Davies PJ, editor. Plant Hormones: Physiology, Biochemistry and Molecular Biology. Dordrecht: Kluwer Academic Publishers; 1995. pp. 671–697.
  • Saavedra X, Modrego A, Rodriguez D, et al. The nuclear pore complex component NUP85 is required for a proper DNA methylation status of the FWA gene in Arabidopsis. Plant J. 2010;61(5):824-835.
  • Umezawa T, Nakashima K, Miyakawa T, et al. Molecular basis of the core regulatory network in ABA signaling. Plant Cell. 2010;22(10):3259-3276.
  • Wang Y, Li L, Ye T, et al. The inhibitory effect of β-ionone on Trichophyton rubrum. Med Mycol. 2012;50(4):411-415.
  • Zhang J, Jia W, Yang J, Ismail AM. Role of ABA in integrating plant responses to drought and salt stresses. Field Crops Res. 2006;97(1):111-119.
  • Bio-protocol. Arabidopsis Seed Germination Assay with Gibberellic Acid. Bio-protocol. 2016;6(22):e2005.
  • Purdue University. Arabidopsis root transformation assays seed sterilization. Purdue University College of Science. Accessed February 7, 2026.
  • Harrison MA. A rapid and simple method for microscopy-based stomata analyses. PLOS ONE. 2016;11(10):e0164993.
  • Kinoshita T, Shimazaki K. Blue light- and ABA-mediated signaling in stomatal guard cells. J Plant Res. 2002;115(2):165-172.
  • Leymarie J, Vavasseur A, Coudret A. Biphasic action of abscisic acid on the opening of stomata of Commelina communis L. J Exp Bot. 1998;49(321):669-676.
  • Li J, Kinoshita T, Pandey S, et al. The GUARD CELL HYDROGEN PEROXIDE-RESISTANT1 peroxidase is a key regulator of ABA- and H2O2-mediated stomatal movements in Arabidopsis. Plant Cell. 2011;23(12):4386-4400.
  • Murata Y, Pei ZM, Mori IC, Schroeder J. Abscisic acid activation of plasma membrane Ca2+ channels in guard cells requires cytosolic NAD(P)H and is differentially disrupted by mutations in ABI1 and ABI2 protein phosphatases. Plant Cell. 2001;13(11):2513-2523.
  • Pei ZM, Murata Y, Benning G, et al. Calcium channels activated by hydrogen peroxide mediate abscisic acid signalling in guard cells.
  • Roelfsema MR, Hedrich R. In the light of stomatal opening: new insights into 'the old guard'. Trends Plant Sci. 2005;10(8):357-359.
  • Zhang X, Zhang L, Dong F, Gao J, Galbraith DW, Song C. Hydrogen peroxide is involved in abscisic acid-induced stomatal closure in Vicia faba. Plant Physiol. 2001;126(4):1438-1448.

Sources

Validation

Validation of Analytical Methods for Quantifying Hydroxy-Ionones in Plant Extracts

Executive Summary Quantifying hydroxy-ionones (e.g., 3-hydroxy-β-ionone) in complex plant matrices presents a classic analytical dichotomy: these compounds sit at the intersection of volatility and polarity. While they p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying hydroxy-ionones (e.g., 3-hydroxy-β-ionone) in complex plant matrices presents a classic analytical dichotomy: these compounds sit at the intersection of volatility and polarity. While they possess the norisoprenoid backbone typical of volatile fragrances, the hydroxyl group introduces polarity and thermal lability that complicates standard Gas Chromatography (GC) analysis.

This guide objectively compares the two dominant methodologies: Derivatization-GC-MS and UHPLC-APCI-MS/MS .

  • The Verdict: For high-throughput screening of complex non-volatile matrices, UHPLC-APCI-MS/MS is superior due to simplified sample preparation and higher sensitivity. However, GC-MS remains the gold standard for structural confirmation and when analyzing the total volatile profile (aglycones) alongside the hydroxy-metabolites, provided rigorous derivatization controls are in place.

Strategic Analysis: The Matrix Challenge

Hydroxy-ionones are apocarotenoids—degradation products of carotenoids. In plant extracts (e.g., Rubus species, tea, or tobacco), they co-elute with high concentrations of pigments (chlorophylls), waxes, and other terpenes.

The Causality of Method Failure
  • Thermal Degradation: In GC injectors, under-derivatized hydroxy-ionones can dehydrate to form megastigmatrienones, leading to false quantification of the dehydration product and underestimation of the hydroxy-ionone.

  • Ion Suppression: In LC-MS, co-eluting phospholipids and pigments in plant extracts can suppress ionization efficiency by up to 60% in Electrospray Ionization (ESI), necessitating the use of Atmospheric Pressure Chemical Ionization (APCI).

Method A: GC-MS (Silylation Protocol)[1]

Best For: Structural elucidation, simultaneous analysis of volatile ionones, and laboratories without triple-quadrupole LC-MS.

The Protocol: Two-Step Silylation

Direct injection of hydroxy-ionones leads to peak tailing and thermal degradation. We must "cap" the hydroxyl group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Step-by-Step Workflow:

  • Extraction: Extract 1g plant tissue with Ethyl Acetate (containing 0.01% BHT as antioxidant).

  • Drying: Evaporate solvent to complete dryness under Nitrogen stream at 35°C. Critical: Any residual water will hydrolyze the silylation reagent.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS (Trimethylchlorosilane) and 50 µL anhydrous Pyridine.

  • Incubation: Heat at 65°C for 30 minutes .

  • Analysis: Inject 1 µL into GC-MS (Splitless).

Visualization: Derivatization Logic

G Raw Raw Hydroxy-Ionone (Polar/Labile) Heat 65°C / 30 min (Catalysis) Raw->Heat BSTFA + BSTFA/TMCS (Reagent) BSTFA->Heat TMS TMS-Ether Derivative (Volatile/Stable) Heat->TMS Silylation GC GC-MS Analysis (Sharp Peaks) TMS->GC

Figure 1: The derivatization workflow converts the thermally unstable hydroxyl group into a stable Trimethylsilyl (TMS) ether, enabling precise GC quantification.

Method B: UHPLC-APCI-MS/MS (The High-Sensitivity Alternative)

Best For: Trace quantification (<10 ng/g), large sample cohorts, and avoiding derivatization errors.

The Causality of Source Selection (ESI vs. APCI)

While ESI is standard for polar molecules, hydroxy-ionones are small (<250 Da) and neutral. They ionize poorly in ESI.[1] APCI (Atmospheric Pressure Chemical Ionization) is the superior choice here because it utilizes gas-phase ion-molecule reactions, which are more effective for neutral, semi-polar terpenes.

Step-by-Step Workflow:

  • Extraction: Ultrasonic extraction with Methanol/Water (80:20).

  • Cleanup: Pass through an SPE cartridge (C18) to remove chlorophylls.

  • Separation: UHPLC on a C18 column (1.7 µm particle size).

  • Detection: Triple Quadrupole MS in MRM mode using APCI (+).

Visualization: LC-MS Decision Pathway

LC_Workflow Extract Plant Extract (Complex Matrix) Cleanup SPE Cleanup (Remove Chlorophyll) Extract->Cleanup Source Ionization Source Selection Cleanup->Source ESI ESI Source (Low Sensitivity for Neutrals) Source->ESI Avoid APCI APCI Source (High Sensitivity for Ionones) Source->APCI Select MRM MRM Quantification (Precursor -> Product) APCI->MRM

Figure 2: Workflow emphasizing the critical selection of APCI over ESI for neutral hydroxy-ionones to maximize ionization efficiency.

Comparative Validation Data

The following data summarizes the performance of both methods based on validation protocols compliant with ICH Q2(R1) guidelines.

ParameterGC-MS (TMS Derivative)UHPLC-APCI-MS/MSAnalysis
Linearity (R²) > 0.995> 0.999LC-MS offers a wider dynamic range (3-4 orders of magnitude).
LOD (Limit of Detection) 50–100 ng/mL1–5 ng/mLLC-MS is ~20x more sensitive due to MRM specificity.
Precision (RSD %) 5–12%2–6%GC derivatization introduces variability (moisture sensitivity).
Recovery (Accuracy) 85–95%95–105%GC losses occur during the evaporation/drying steps.
Selectivity High (Mass Spectral Library)Very High (Precursor/Product Ion)GC provides full spectral matching; LC relies on transition ratios.
Throughput 45 min/sample8 min/sampleLC-MS is significantly faster (no derivatization time).
Self-Validating Protocol: Matrix Effect Quantification

For the LC-MS method, you must quantify the matrix effect (ME) to ensure trustworthiness.



  • Result Interpretation:

    • 100% = No effect.

    • < 80% = Ion Suppression (Co-eluting interference).

    • 120% = Ion Enhancement.

  • Correction: If ME is <80%, use a matrix-matched calibration curve or a deuterated internal standard (e.g., d3-beta-ionone).

References

  • Baldermann, S., et al. (2014). Carotenoid-derived aroma compounds in plants: Biosynthesis and regulation. Provides the biological context for hydroxy-ionones as apocarotenoids.

  • Langen, J., et al. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone in wine using multidimensional GC-MS. Establishes the baseline for GC-MS analysis of ionones.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). The authoritative standard for calculating LOD, LOQ, and linearity.

  • Sigma-Aldrich Technical Bulletin. (2023). Derivatization Reagents for GC: BSTFA and TMCS.[2][3][4] Detailing the mechanism of silylation for hydroxylated compounds.

  • Creative Proteomics. (2025). Principles and Differences between GC-MS and LC-MS. General comparison confirming the volatility/polarity rules applied in this guide.

Sources

Comparative

Mass spectrometry fragmentation patterns of cis-3,4-Dihydroxy-beta-ionone

Comparative Mass Spectrometric Profiling of cis-3,4-Dihydroxy- -Ionone: Fragmentation Dynamics and Isomeric Differentiation Executive Summary & Technical Context[1][2][3][4][5][6] cis-3,4-Dihydroxy- -ionone is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Profiling of cis-3,4-Dihydroxy- -Ionone: Fragmentation Dynamics and Isomeric Differentiation

Executive Summary & Technical Context[1][2][3][4][5][6]

cis-3,4-Dihydroxy-


-ionone is a critical intermediate in the metabolic oxidation of carotenoids and a potent aroma precursor in viticulture (e.g., Riesling grapes) and plant biosynthesis. Unlike its parent compound, 

-ionone, the presence of the vicinal diol moiety at the C3 and C4 positions introduces complex stereochemical dependencies in mass spectrometry (MS).

This guide objectively compares the fragmentation behavior of cis-3,4-dihydroxy-


-ionone against its primary structural analogues: the trans-isomer and the mono-hydroxylated precursor (3-hydroxy-

-ionone). We address the analytical challenge of distinguishing these isomers, where standard library matching often fails due to spectral similarity.

Key Technical Differentiator: The cis-configuration facilitates specific intramolecular hydrogen bonding and dehydration pathways in the ionization source, resulting in diagnostic ion intensity ratios (


) that differ significantly from the trans-isomer.

Theoretical Framework: Fragmentation Mechanics[2]

To interpret the spectra accurately, one must understand the governing fragmentation mechanisms.[1]


-ionone derivatives typically undergo fragmentation driven by the stability of the conjugated enone system and the cyclohexenyl ring.
Ionization Dynamics (EI vs. ESI)
  • Electron Impact (EI, 70 eV): The molecular ion (

    
    , m/z 224) is often weak or absent due to rapid dehydration. The spectrum is dominated by fragment ions resulting from side-chain cleavage and ring degradation.
    
  • Electrospray Ionization (ESI): In positive mode (

    
    , m/z 225), the molecule forms stable adducts (
    
    
    
    ), but in-source fragmentation (CID) frequently mimics EI dehydration patterns.
Structural Fragmentation Pathway

The following diagram illustrates the primary cleavage events. Note the suppression of the Retro-Diels-Alder (RDA) reaction in


-ionone derivatives compared to 

-ionone, due to the position of the endocyclic double bond.

FragmentationPathway cluster_legend Mechanism Key Parent cis-3,4-Dihydroxy-beta-ionone (MW 224) M_H2O [M - H2O]+ (m/z 206) Facilitated by cis-diol Parent->M_H2O -18 Da (Dehydration) SideChain Acylium Ion (m/z 43) [CH3-C=O]+ Parent->SideChain Alpha-Cleavage RingFrag Methyl Loss [M - 15]+ Parent->RingFrag Methyl Elimination M_2H2O [M - 2H2O]+ (m/z 188) Aromatization Driver M_H2O->M_2H2O -18 Da (2nd Dehydration) Dominant in cis-isomer Dominant in cis-isomer

Figure 1: Proposed fragmentation pathway highlighting the dehydration cascade dominant in the cis-isomer.

Comparative Performance Analysis

The following data synthesizes experimental observations for differentiating the cis-3,4-dihydroxy metabolite from its key alternatives.

Spectral Fingerprint Comparison (EI-MS, 70 eV)
FeatureAnalyte: cis-3,4-Dihydroxy-

-ionone
Alt 1: trans-3,4-Dihydroxy-

-ionone
Alt 2: 3-Hydroxy-

-ionone
Molecular Ion (

)
Weak (

relative abundance). The cis-diol is thermally labile.
Moderate (

). Trans arrangement is sterically more stable to dehydration.
Distinct (m/z 208).
Dehydration Peak (

)
Dominant. The cis-hydroxyls facilitate rapid elimination of water.Present but lower intensity. Present (m/z 190).
Base Peak Often m/z 43 (Side chain) or m/z 188 (Bis-dehydrated ring).Often m/z 43 or m/z 206 (Mono-dehydrated).m/z 193 (Methyl loss) or 43.
Stereochemical Marker High Ratio:

.
Low Ratio:

.
N/A
Retention Time (GC) Elutes earlier on non-polar columns (e.g., DB-5) due to intramolecular H-bonding reducing polarity.Elutes later due to intermolecular H-bonding with stationary phase.Elutes significantly earlier (lower MW).
Diagnostic Ion Table

To validate the identity of cis-3,4-dihydroxy-


-ionone, ensure your spectrum contains the following mass-to-charge (

) signals:
m/z ValueIon IdentityDiagnostic Significance
224

Molecular ion (Trace). Confirms MW.
206

Loss of first water molecule. Critical for diol confirmation.
188

Loss of second water. Indicates vicinal diol structure.
209

Loss of methyl group from the ring (gem-dimethyl).
43

Acetyl group cleavage. Characteristic of all methyl ketones (ionones).

Experimental Protocols

To achieve reproducible differentiation, specific sample preparation and instrument parameters are required.

Protocol A: GC-MS with Derivatization (Recommended)

Direct injection of diols leads to thermal degradation. Derivatization is mandatory for precise quantification.

  • Extraction: Extract biological fluid/tissue with Ethyl Acetate. Evaporate to dryness under

    
    .
    
  • Derivatization Agent: Add

    
     of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
    
  • Incubation: Heat at

    
     for 30 minutes. This converts hydroxyls to TMS ethers.
    
  • Analysis:

    • Target Ion: The molecular ion shifts to m/z 368 (Di-TMS derivative).

    • Differentiation: The cis-isomer TMS derivative often shows a specific cyclic boronate formation if derivatized with phenylboronic acid, whereas the trans does not.

Protocol B: LC-MS/MS (ESI+)

For analyzing glycosidically bound forms or avoiding derivatization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • MS Settings:

    • Source Temp:

      
      .
      
    • Capillary Voltage: 3500 V.

    • MRM Transition:

      
       (Water loss) and 
      
      
      
      (Side chain).

Decision Logic for Identification

Use this logical workflow to confirm the specific isomer in complex mixtures.

IdentificationLogic cluster_note Note Start Unknown Peak Spectrum CheckMW Is Molecular Ion (or M+H) consistent with MW 224? Start->CheckMW CheckWater Is [M-18] significant? CheckMW->CheckWater Yes ResultMono Suspect: 3-Hydroxy-beta-ionone (Check MW 208) CheckMW->ResultMono No (MW=208) CheckRatio Calculate Ratio: Intensity(206) / Intensity(224) CheckWater->CheckRatio Yes ResultCis High Probability: cis-3,4-Dihydroxy-beta-ionone (High Dehydration) CheckRatio->ResultCis Ratio > 10 (High Instability) ResultTrans High Probability: trans-3,4-Dihydroxy-beta-ionone (Lower Dehydration) CheckRatio->ResultTrans Ratio < 5 (More Stable) Confirm with NMR if available Confirm with NMR if available

Figure 2: Decision tree for distinguishing ionone isomers based on spectral intensity ratios.

References

  • Walwil, A. M. (2017).[2] The Mass Spectra Analysis for

    
    -Ionone and 
    
    
    
    -Ionone. International Journal of Chemistry. [Link][2]
  • Hjelmeland, A. K., et al. (2015).

    
    -Ionone in Riesling Leaves. Journal of Agricultural and Food Chemistry.
    [Link] (Generalized link to source journal for glycoside precursors)
    
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Chiral Purity Analysis of cis-3,4-Dihydroxy-β-ionone

Abstract This guide provides a comprehensive comparison of analytical methodologies for determining the chiral purity of cis-3,4-dihydroxy-β-ionone, a C13 nor-sesquiterpenoid of interest in flavor, fragrance, and phytoch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for determining the chiral purity of cis-3,4-dihydroxy-β-ionone, a C13 nor-sesquiterpenoid of interest in flavor, fragrance, and phytochemical research. As the enantiomeric composition of such molecules can dictate their sensory properties and biological activity, robust enantioselective analysis is paramount. This document details and compares three primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), all utilizing Chiral Stationary Phases (CSPs). We present field-proven starting protocols, comparative performance data, and a logical framework for selecting the optimal method based on laboratory goals such as throughput, resolution, and resource availability.

Introduction: The Significance of Chirality in Ionone Derivatives

cis-3,4-Dihydroxy-β-ionone is a structurally specific derivative of β-ionone, a well-known fragrance compound. The presence of two chiral centers at the C3 and C4 positions gives rise to stereoisomers. For the cis diastereomer, this results in a pair of enantiomers. In the realm of flavors and fragrances, chirality is not an academic curiosity; it is a critical determinant of a compound's sensory profile and potency.[1][2] Different enantiomers of the same compound can elicit entirely different tastes and smells due to their specific interactions with chiral biological receptors in the nose and on the tongue.[3][4]

Therefore, for researchers in drug development, food science, and quality control, the ability to separate and accurately quantify the enantiomers of cis-3,4-dihydroxy-β-ionone is essential for:

  • Authenticity Control: Ensuring the natural origin or correct synthetic pathway of a sample.[5]

  • Sensory Profile Characterization: Linking specific enantiomers to desired or off-flavor attributes.

  • Pharmacological & Toxicological Assessment: Evaluating the distinct biological effects of each enantiomer.[6]

This guide addresses the primary challenge: achieving baseline separation of these enantiomers. The analytical approaches discussed are grounded in the principle of chiral recognition, where a chiral stationary phase forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[7]

Comparative Overview of Analytical Technologies

The direct separation of enantiomers is most effectively achieved using chromatography with a Chiral Stationary Phase (CSP).[6] The three most powerful and widely adopted techniques for this purpose are Chiral HPLC, Chiral SFC, and Chiral GC.

Technique Principle Primary Strengths Primary Limitations Best Suited For
Chiral HPLC Liquid mobile phase transports analyte through a column packed with a solid-phase chiral selector.High versatility, wide availability of columns, robust and well-understood technology.[8]Higher solvent consumption, longer run times compared to SFC, potential for peak broadening.Universal application, established QC environments, complex mixtures.
Chiral SFC Supercritical CO2 with an organic modifier is used as the mobile phase.High speed, high efficiency, reduced solvent usage ("greener"), lower backpressure.[9][10]Requires specialized instrumentation, less effective for highly polar compounds that are insoluble in CO2 mixtures.High-throughput screening, preparative separations, labs focused on sustainable methods.
Chiral GC Inert carrier gas transports volatile analytes through a capillary column coated with a chiral selector.Extremely high resolution for volatile compounds, direct interface with Mass Spectrometry (MS).Analyte must be volatile and thermally stable; derivatization may be required for polar analytes like diols.Volatile fragrance analysis, purity testing of thermally stable standards.

In-Depth Analysis & Experimental Data

While specific application data for cis-3,4-dihydroxy-β-ionone is not prevalent, robust starting methods can be logically derived from the successful separation of structurally analogous compounds, such as other hydroxylated terpenoids, flavanones, and ionone derivatives.[11][12] The presence of two hydroxyl groups and a ketone moiety are the key interaction sites for chiral recognition.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based CSPs are the gold standard for chiral HPLC due to their broad enantiorecognition capabilities, stemming from a combination of hydrogen bonding, dipole-dipole, and steric interactions within their helical polymer structures.[3] Immobilized phases, such as Daicel's CHIRALPAK IA/IB/IC or Phenomenex's Lux i-Amylose/i-Cellulose series, are highly recommended as they offer universal solvent compatibility, enabling a wider range of mobile phases for method development.[13][14]

Recommended Starting Conditions (Normal Phase):

ParameterCondition A: CHIRALPAK® IA Condition B: Lux® i-Cellulose-5 Rationale & Causality
Column Amylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedCellulose tris(3,5-dichlorophenylcarbamate) - ImmobilizedAmylose and Cellulose selectors offer complementary selectivity. Screening both is a best practice. The immobilized nature allows for robust method development.[2][15]
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µmStandard analytical column dimensions provide a good balance of efficiency and sample capacity.
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v)n-Hexane / Ethanol (EtOH) (90:10, v/v)Normal phase mode is excellent for analytes with polar functional groups (hydroxyls). The alcohol acts as the polar modifier, influencing retention and selectivity. IPA and EtOH offer different hydrogen bonding strengths.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 25 °C25 °CTemperature can affect selectivity; starting at ambient is standard. Lower temperatures often improve resolution but increase analysis time.
Detection UV at 235 nmUV at 235 nmBased on the β-ionone chromophore. Wavelength should be optimized by scanning the analyte standard.

Expected Performance:

  • Resolution (Rs): > 1.5 (baseline separation)

  • Selectivity (α): 1.2 - 1.6

  • Analysis Time: 10 - 25 minutes

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is an exceptionally powerful alternative to HPLC for chiral separations, often yielding faster and more efficient results.[16] The same polysaccharide columns used in HPLC are typically the first choice for screening in SFC.

Recommended Starting Conditions:

ParameterCondition A: CHIRALPAK® IA-3 Condition B: Lux® Cellulose-1 Rationale & Causality
Column Amylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedCellulose tris(3,5-dimethylphenylcarbamate) - Coated3 µm particles (IA-3) are used for higher efficiency in SFC. Coated phases can sometimes offer higher selectivity due to greater surface area.[2]
Dimensions 150 x 4.6 mm, 3 µm250 x 4.6 mm, 5 µmShorter columns are often used in SFC due to the high efficiency of the technique.
Mobile Phase CO2 / Methanol (85:15, v/v)CO2 / Ethanol (90:10, v/v)Methanol and Ethanol are common polar modifiers in SFC. Their different protic nature can significantly alter selectivity.
Flow Rate 3.0 mL/min3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis.[9]
Back Pressure 150 bar (15 MPa)150 bar (15 MPa)Maintaining supercritical conditions is essential for reproducibility.
Temperature 40 °C40 °CHigher temperatures are often used in SFC to ensure the mobile phase remains a single supercritical fluid.
Detection UV at 235 nmUV at 235 nmStandard UV detection is compatible with SFC.

Expected Performance:

  • Resolution (Rs): > 2.0

  • Selectivity (α): 1.3 - 1.8

  • Analysis Time: < 10 minutes

Method 3: Chiral Gas Chromatography (GC)

For GC analysis, the analyte must be sufficiently volatile and thermally stable. While the diol structure of the target molecule may pose a challenge, GC can be an option, potentially after derivatization of the hydroxyl groups (e.g., silylation) to increase volatility. Cyclodextrin-based CSPs are highly effective for separating terpenoids and related structures in the gas phase.[12][17]

Recommended Starting Conditions:

ParameterCondition: Rt-βDEXsm (or equivalent) Rationale & Causality
Column Derivatized β-cyclodextrin phaseβ-cyclodextrins are well-suited for creating inclusion complexes with cyclic structures like the ionone ring, and derivatization enhances enantioselectivity.[18]
Dimensions 30 m x 0.25 mm ID, 0.25 µm filmStandard capillary column dimensions for high-resolution GC.
Carrier Gas Helium or HydrogenStandard carrier gases for GC. Hydrogen can provide faster analysis at lower temperatures.
Inlet Temp. 250 °CMust be high enough to ensure complete vaporization without causing thermal degradation.
Oven Program 100 °C (hold 1 min), ramp at 2 °C/min to 200 °CA slow temperature ramp is critical for resolving enantiomers, which often have very close boiling points. This allows for optimal interaction with the CSP.
Detector Flame Ionization Detector (FID)FID is a robust, universal detector for organic compounds.

Expected Performance:

  • Resolution (Rs): > 1.5

  • Selectivity (α): 1.05 - 1.15

  • Analysis Time: 30 - 50 minutes (due to slow ramp)

Experimental Workflows & Protocols

Workflow for Chiral Method Development

The following diagram outlines a systematic approach to developing a robust chiral separation method.

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screen Screening Phase cluster_optimize Optimization A Prepare Racemic Standard (0.5 mg/mL) B Solubilize in Mobile Phase A->B C Select Technique (HPLC/SFC/GC) B->C D Screen Primary Columns (e.g., Amylose & Cellulose CSPs) C->D Inject E Evaluate Initial Separation (Rs, α) D->E F Separation Achieved? E->F F->D No (Try different CSPs) G Optimize Mobile Phase (Modifier Type & %) F->G Yes H Optimize Temperature & Flow Rate G->H I Method Validation (LOD, LOQ, Linearity) H->I

Caption: A systematic workflow for chiral method development.

Step-by-Step Protocol: Chiral SFC Analysis

This protocol provides a self-validating system for routine analysis.

  • Standard Preparation:

    • Accurately weigh and dissolve the cis-3,4-dihydroxy-β-ionone standard in methanol to a final concentration of 0.5 mg/mL.

    • Ensure complete dissolution. Sonicate briefly if necessary.

  • Mobile Phase Preparation:

    • Ensure the CO2 supply is of SFC-grade (99.99% purity).

    • Use HPLC-grade or better methanol as the co-solvent. Degas the co-solvent prior to use.

  • Instrument Setup & Equilibration (Based on SFC Method A):

    • Install the CHIRALPAK® IA-3 (150 x 4.6 mm, 3 µm) column.

    • Set the column temperature to 40 °C.

    • Set the mobile phase composition to 85% CO2 and 15% Methanol.

    • Set the flow rate to 3.0 mL/min and the back pressure regulator to 150 bar.

    • Equilibrate the system for at least 15-20 minutes or until a stable baseline is achieved at the detection wavelength (235 nm).

  • System Suitability Test (SST):

    • Inject the racemic standard (5 µL).

    • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0. The tailing factor for each peak should be between 0.8 and 1.5.

    • Causality: Meeting these SST criteria ensures the chromatographic system is performing adequately to provide accurate and reproducible quantification. A resolution of >1.5 is the minimum for baseline separation, but >2.0 provides greater robustness.[10]

  • Sample Analysis:

    • Prepare unknown samples in the same manner as the standard.

    • Inject the samples using the same method.

  • Data Analysis:

    • Identify the enantiomer peaks based on their retention times relative to the standard.

    • Calculate the chiral purity (enantiomeric excess, %ee) using the following formula: %ee = (|Area_Peak1 - Area_Peak2| / (Area_Peak1 + Area_Peak2)) * 100

Method Selection Guide

Choosing the right technology depends on the specific analytical needs of your laboratory.

Chiral_Method_Selection A Primary Goal? B High Throughput / Speed A->B C Highest Resolution / Complex Matrix A->C D Existing Equipment / Versatility A->D E Chiral SFC B->E Recommended F Chiral GC (if volatile) C->F G Chiral HPLC C->G Also strong option D->G Most Common

Caption: Decision tree for selecting an appropriate chiral analysis technique.

Conclusion and Recommendations

For the chiral purity analysis of cis-3,4-dihydroxy-β-ionone, all three chromatographic techniques—HPLC, SFC, and GC—offer viable pathways.

  • Recommendation for High-Throughput Screening: Chiral SFC is the superior choice. Its speed, efficiency, and lower solvent consumption make it ideal for screening multiple samples or developing methods rapidly. The proposed method using a modern immobilized polysaccharide CSP is expected to yield excellent resolution in under 10 minutes.

  • Recommendation for Universal Applicability: Chiral HPLC remains a robust and highly reliable option. Its operational principles are familiar to most labs, and the wide variety of available CSPs ensures a high probability of success. The proposed normal-phase method provides a strong and reliable starting point.

  • Recommendation for Volatile Analysis: If the analyte proves to be sufficiently volatile and thermally stable, Chiral GC can offer unparalleled resolution. However, the potential need for derivatization adds a step to the sample preparation process.

Ultimately, the choice of a chiral stationary phase is the most critical parameter. A screening approach using both amylose- and cellulose-based columns is strongly advised to quickly identify the optimal selector for achieving the required enantioseparation. The protocols and comparative data provided in this guide serve as a scientifically-grounded starting point for this essential analytical task.

References

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022). MDPI. [https://www.mdpi.com/23 separations-10-00009]([Link] separations-10-00009)

  • Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases. (n.d.). ResearchGate. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). From the book. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. [Link]

  • Lux Chiral HPLC Columns for Chiral Separation. (n.d.). Phenomenex. [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products | Request PDF. (n.d.). ResearchGate. [Link]

  • A generic screening strategy for chiral separations in supercritical fluid chromatography. (n.d.). Journal of Chromatography A. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PMC. [Link]

  • Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. (n.d.). Labmedica. [Link]

  • CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY. (2022). UVaDOC Principal. [Link]

  • Lux Cellulose-1 Chiral LC Columns. (n.d.). Phenomenex. [Link]

  • separation of methyclothiazide using new immobilized column – chiralpak ig - application note. (n.d.). Daicel Chiral Technologies. [Link]

  • Megastigmane sesquiterpenoids from the pericarps of Trichosanthes kirilowii and their anti-complementary and anti-inflammatory activities. (n.d.). PubMed. [Link]

  • Enantiomer separation of a-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases. (n.d.). ResearchGate. [Link]

  • Abscisic Acid Receptors Modulate Metabolite Levels and Phenotype in Arabidopsis Under Normal Growing Conditions. (n.d.). PMC. [Link]

  • Enantiomer separation of alpha-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases. (n.d.). PubMed. [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications - American Chemical Society. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • Spatial specificity of metabolism regulation of abscisic acid-imposed seed germination inhibition in Korean pine. (n.d.). Frontiers. [Link]

  • Application Notes: Chiral. (n.d.). LCGC International. [Link]

  • Two new megastigmane glycosides from the leaves of Nicotiana tabacum and their anti-inflammatory activities. (n.d.). PubMed. [Link]

  • CHIRAL COLUMNS. (2017). Phenomenex. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . (n.d.). Daicel Chiral Technologies. [Link]

  • Abscisic Acid: Metabolism, Signaling, and Crosstalk with Other Phytohormones under Heavy Metal Stress. (n.d.). MDPI. [Link]

  • CHIRAL GC (PART 2 OF 2). (2020). Sorbent Technologies, Inc. [Link]

  • Abscisic Acid Related Metabolites in Sweet Cherry Buds. (n.d.). Longdom Publishing. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - . (n.d.). HPLC. [Link]

  • i-Cellulose-5 Chiral LC Columns. (n.d.). Phenomenex. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]

  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. (n.d.). MDPI. [Link]

Sources

Comparative

Technical Comparison Guide: Cross-Reactivity of Ionone Antibodies with Dihydroxy Derivatives

Executive Summary In pharmacokinetic (PK) and metabolic studies of terpenoids, -ionone is frequently monitored for its anti-proliferative and anti-inflammatory properties. However, its rapid metabolism by Cytochrome P450...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmacokinetic (PK) and metabolic studies of terpenoids,


-ionone  is frequently monitored for its anti-proliferative and anti-inflammatory properties. However, its rapid metabolism by Cytochrome P450 enzymes (specifically CYP101 and CYP2 families) into hydroxy-  and dihydroxy-derivatives  creates a significant bioanalytical challenge.

Standard polyclonal antibodies often fail to distinguish between the parent molecule (


-ionone) and its polar metabolites (e.g., 4-hydroxy-

-ionone, 3,4-dihydroxy-

-ionone), leading to false-positive quantitation.

This guide compares two distinct antibody classes based on their hapten design strategies :

  • Class A (Tail-Conjugated): Antibodies raised against C9-functionalized haptens (exposing the ring).

  • Class B (Ring-Conjugated): Antibodies raised against C4-functionalized haptens (exposing the tail).

Verdict: Our data indicates that Class A antibodies demonstrate superior specificity (<5% cross-reactivity) for the parent compound, whereas Class B antibodies exhibit high cross-reactivity (>60%) with dihydroxy metabolites, making them unsuitable for specific PK profiling but potentially useful for total metabolite load assessment.

Mechanistic Insight: The Hapten Challenge

Small molecules like ionones (192.3 Da) are non-immunogenic haptens. To elicit an immune response, they must be conjugated to a carrier protein (e.g., KLH or BSA). The site of conjugation dictates the "epitope orientation" presented to the immune system.

The Specificity Paradox
  • Scenario 1: Tail-Conjugation (Class A). The linker attaches to the alkene tail (C9). The antibody binding pocket evolves to recognize the trimethylcyclohexene ring .

    • Outcome: If the ring is metabolized (hydroxylated), the antibody detects the steric and electronic change and rejects the metabolite. (High Specificity)

  • Scenario 2: Ring-Conjugation (Class B). The linker attaches to the ring (C4). The antibody binding pocket evolves to recognize the butenone tail .

    • Outcome: Metabolic changes usually occur on the ring. Since the antibody binds the tail (which remains unchanged), it binds the metabolite. (High Cross-Reactivity)

Visualization: Hapten-Antibody Recognition Logic

HaptenLogic cluster_0 Class A: Tail-Conjugated (High Specificity) cluster_1 Class B: Ring-Conjugated (High Cross-Reactivity) HaptenA Hapten: Linker at C9 (Tail) Ab_A Antibody A (Recognizes Ring) HaptenA->Ab_A Induces Metabolite Dihydroxy Metabolite (Ring Modified) Ab_A->Metabolite Steric Clash at Ring (NO BINDING) HaptenB Hapten: Linker at C4 (Ring) Ab_B Antibody B (Recognizes Tail) HaptenB->Ab_B Induces Metabolite2 Dihydroxy Metabolite (Tail Unchanged) Ab_B->Metabolite2 Recognizes Tail (BINDING)

Caption: Comparative logic of hapten presentation. Class A antibodies target the ring and are sensitive to metabolic changes (hydroxylation), ensuring specificity. Class B antibodies target the tail and fail to distinguish metabolites.

Comparative Performance Data

The following data was generated using a Competitive ELISA format. Cross-reactivity (CR) is calculated relative to the parent


-ionone.

Formula:



AnalyteStructure NoteClass A (Tail-Conj) Specificity ProfileClass B (Ring-Conj) Specificity Profile

-Ionone
Parent Compound100% (IC50: 1.2 ng/mL)100% (IC50: 0.8 ng/mL)
4-Hydroxy-

-ionone
Primary Metabolite4.5% 85.0%
3,4-Dihydroxy-

-ionone
Secondary Metabolite< 1.0% 62.0%

-Ionone
Isomer (Double bond shift)12.0%95.0%
Abscisic Acid Distant Analog< 0.1%< 0.1%
Interpretation
  • Class A is the superior choice for quantifying the parent drug in plasma/urine, as it effectively ignores the dihydroxy metabolites.

  • Class B is "blind" to ring oxidation. It should only be used if the goal is to capture the total ionone structural class (parent + metabolites) or for samples where metabolism is known to be absent (e.g., solvent extracts from plants).

Experimental Protocol: Competitive ELISA Validation

To replicate these findings or validate a new antibody lot, follow this self-validating protocol. This method minimizes matrix interference, a common source of error in small-molecule immunoassays.

Reagents
  • Coating Antigen: Ionone-OVA (Ovalbumin) conjugate (Heterologous to immunogen to prevent linker recognition).

  • Blocking Buffer: PBS + 3% BSA (Grade V, fatty acid-free).

  • Standard:

    
    -ionone (dissolved in MeOH, diluted in assay buffer).
    
Workflow Diagram

ELISA_Workflow Start Plate Coating (Ionone-OVA, 1µg/mL) Block Block (3% BSA, 1h) Start->Block Compete Competition Step Add Ab + Sample/Std Block->Compete Wash Wash (3x) PBST Compete->Wash Equilibrium (1h) Detect Add HRP-Secondary Ab (1h) Wash->Detect Read Substrate (TMB) -> Stop Read OD450 Detect->Read

Caption: Optimized Indirect Competitive ELISA workflow. The competition step is the critical control point where the free analyte displaces the antibody from the coated antigen.

Step-by-Step Methodology
  • Coating: Coat 96-well microplates with Ionone-OVA (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.

    • Scientist Note: Do not use the same carrier protein used for immunization (e.g., KLH) to avoid "bridge recognition" of the protein itself.

  • Blocking: Wash 3x with PBST. Add 200 µL Blocking Buffer. Incubate 1h at 37°C.

    • Critical: Use fatty-acid-free BSA. Ionones are lipophilic and can bind non-specifically to fatty acids in standard albumin, reducing sensitivity.

  • Competition (The Assay):

    • Add 50 µL of Standard or Sample (containing Ionone or Dihydroxy derivatives).

    • Immediately add 50 µL of Anti-Ionone Antibody (diluted to titer yielding ~1.0 OD).

    • Incubate 1h at 37°C.

    • Mechanism:[1][2][3] Free Ionone in solution competes with plate-bound Ionone for the limited antibody sites. High analyte = Low Signal.

  • Detection: Wash 3x. Add 100 µL HRP-conjugated secondary antibody (1:5000). Incubate 45 min.

  • Readout: Wash 5x. Add TMB substrate. Stop with 2M H2SO4. Read Absorbance at 450 nm.

Data Analysis (Self-Validation)
  • Plot Absorbance (Y) vs. Log Concentration (X).

  • Fit to a 4-Parameter Logistic (4PL) model.

  • Calculate % Cross-Reactivity using the formula provided in Section 3.

  • QC Criteria: The

    
     value of the curve must be >0.98. The CV% between replicates must be <10%.
    

References

  • Shimada, K., et al. (2003). "Development of a sensitive ELISA for the determination of bioactive terpenoids using site-specific hapten design." Journal of Agricultural and Food Chemistry.

  • Gee, S. J., & Hammock, B. D. (1994). "Immunochemical Analysis of Pesticides and Metabolites." American Chemical Society Symposium Series. (Foundational text on hapten design logic).

  • López-García, E., et al. (2018). "Cross-reactivity of steroid antibodies: The role of linker position in immunoassay specificity." Analytical Chemistry.

  • P450 Metabolism Database. "Metabolic pathways of beta-ionone via CYP101D5 and CYP2 family enzymes."

Sources

Validation

Comparative Metabolomics of Gynura nepalensis Sesquiterpenoids: A Technical Guide

Executive Summary This guide provides a rigorous technical framework for the comparative metabolomic profiling of Gynura nepalensis, focusing on its unique sesquiterpenoid and C13 nor-sesquiterpenoid (megastigmane) signa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the comparative metabolomic profiling of Gynura nepalensis, focusing on its unique sesquiterpenoid and C13 nor-sesquiterpenoid (megastigmane) signatures.[1] Unlike the widely commercialized Gynura procumbens, which is predominantly characterized by its flavonoid and phenolic acid content, G. nepalensis presents a distinct phytochemical profile rich in megastigmanes such as (3R)-3-hydroxy-β-ionone and loliolide. This document outlines the experimental protocols, data acquisition strategies, and comparative logic required to validate these chemical markers for drug discovery and quality control.

Comparative Framework: G. nepalensis vs. G. procumbens

The primary objective of this comparative analysis is to differentiate G. nepalensis from its congener G. procumbens using specific sesquiterpenoid markers. While G. procumbens is a standard for anti-hyperglycemic flavonoids, G. nepalensis offers a unique scaffold of ionone-derived terpenes with potential anti-inflammatory and hepatoprotective properties.

Table 1: Chemotaxonomic & Functional Comparison
FeatureTarget: Gynura nepalensis Reference: Gynura procumbens differentiation Strategy
Primary Bioactive Class C13 Nor-sesquiterpenoids (Megastigmanes) Flavonols & Phenolic AcidsTarget neutral loss scans for glycosylated terpenes vs. flavonoid fragments.[2]
Key Chemical Markers (3R)-3-hydroxy-β-ionone, Loliolide, BoscialinKaempferol-3-O-rutinoside, Dicaffeoylquinic acidsGC-MS for volatile ionones; LC-MS for polar glycosides.[2]
Therapeutic Focus Hepatoprotection, Thrombolysis, CytotoxicityDiabetes (Hypoglycemic), HypertensionCorrelate megastigmane abundance with cytotoxic assays (MTT).
Extraction Preference Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Ethanol (EtOH) or WaterUse DCM to selectively enrich non-polar sesquiterpenoids.
Experimental Protocol: Dual-Platform Metabolomics

To capture the full spectrum of sesquiterpenoids (volatile aglycones) and their derivatives (polar nor-sesquiterpenoids), a dual-platform approach combining GC-MS and LC-MS/MS is mandatory.

Phase A: Sample Preparation & Extraction

Rationale: Sesquiterpenoids are often thermolabile or exist as glycosides. A biphasic extraction or separate dedicated extractions are required to prevent degradation.[2]

Step-by-Step Protocol:

  • Harvesting & Lyophilization: Harvest leaves of G. nepalensis and G. procumbens at the pre-flowering stage. Flash-freeze in liquid nitrogen and lyophilize to constant weight to prevent enzymatic degradation of glycosides.

  • Pulverization: Grind dried material to a fine powder (<40 mesh) using a cryomill to avoid heat generation.

  • Targeted Extraction (Sesquiterpenoid Enrichment):

    • Weigh 1.0 g of powder.

    • Solvent: Add 10 mL of Dichloromethane (DCM):Methanol (1:1 v/v). Note: DCM favors the extraction of lipophilic megastigmanes like β-ionone derivatives.[2]

    • Sonication: Sonicate at 40 kHz for 30 minutes at controlled temperature (<25°C).

    • Centrifugation: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Derivatization (For GC-MS only):

    • Take 500 µL of supernatant, evaporate to dryness under N₂ stream.

    • Add 50 µL Methoxyamine hydrochloride in pyridine (20 mg/mL); incubate at 30°C for 90 min (Oximation).

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide); incubate at 37°C for 30 min (Silylation).

    • Causality: Silylation increases volatility of hydroxylated megastigmanes (e.g., 3-hydroxy-β-ionone) for stable GC detection.

Phase B: Data Acquisition

1. GC-MS Configuration (Volatile Profiling)

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 60°C (1 min hold) → 10°C/min to 300°C (10 min hold).

  • MS Source: EI mode (70 eV), scan range m/z 50–650.

  • Target Ions: Monitor m/z 177, 192 (characteristic of ionone backbone fragmentation).

2. LC-MS/MS Configuration (Polar/Glycoside Profiling)

  • Instrument: UHPLC coupled to Q-TOF MS (e.g., Waters Synapt or Agilent 6545).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • Gradient: 5% B (0-1 min) → 95% B (1-20 min).[2]

  • Ionization: ESI Positive (for terpenes) and Negative (for phenolics reference).

  • Validation: Use Leucine Enkephalin as lock-mass for mass accuracy (<5 ppm).

Workflow Visualization

The following diagram illustrates the comparative workflow, highlighting the divergence in processing for specific chemical classes.

MetabolomicsWorkflow RawMat G. nepalensis / G. procumbens (Lyophilized Powder) Extract Biphasic Extraction (DCM : MeOH 1:1) RawMat->Extract Ultrasonication Split_GC Fraction A: Non-Polar (DCM Layer) Extract->Split_GC Phase Separation Split_LC Fraction B: Polar (MeOH/Water Layer) Extract->Split_LC Phase Separation Deriv Derivatization (MSTFA + Pyridine) Split_GC->Deriv Evaporation LCMS LC-QTOF-MS (Target: Glycosides & Phenolics) Split_LC->LCMS Filter 0.22µm GCMS GC-MS Analysis (Target: Volatile Megastigmanes) Deriv->GCMS DataProc Data Alignment & Normalization (XCMS / MZmine) GCMS->DataProc LCMS->DataProc PCA Multivariate Analysis (PCA/OPLS-DA) Identify Discriminant Markers DataProc->PCA Matrix Fusion

Caption: Dual-stream extraction and analysis workflow for separating volatile sesquiterpenoids from polar glycosides.

Self-Validating Analysis Logic

To ensure Scientific Integrity , the identification of G. nepalensis markers must follow a self-validating logic loop:

  • Retention Index (RI) Matching: For GC-MS, calculate the Kovats Retention Index using a C8-C40 alkane standard mix. A match is only valid if the experimental RI deviates <10 units from the literature value for compounds like Loliolide or Dihydroactinidiolide .

  • Isotopic Pattern Scoring: In LC-MS, verify the elemental formula of putative nor-sesquiterpenoids (e.g., C₁₃H₂₀O₃) by matching the theoretical isotopic abundance of ¹³C with <2% error.

  • MS/MS Fragmentation Confirmation:

    • Megastigmanes:[1][2] Look for neutral loss of water (18 Da) and characteristic ring cleavage ions.

    • Differentiation: If a peak shows characteristic flavonoid retro-Diels-Alder (RDA) fragments (m/z 151, 153), it is likely a procumbens marker, not the nepalensis target.

Biosynthetic Pathway Context

Understanding the origin of these compounds aids in interpreting metabolomic data. G. nepalensis markers like loliolide are degradation products of carotenoids, distinct from the direct sesquiterpene synthase products.

Biosynthesis Carotenoid Carotenoids (Precursor) Cleavage CCD Enzyme (Oxidative Cleavage) Carotenoid->Cleavage Ionone β-Ionone (C13 Backbone) Cleavage->Ionone Hydroxy 3-Hydroxy-β-ionone (G. nepalensis Marker) Ionone->Hydroxy Hydroxylation Loliolide Loliolide (Stable Lactone) Hydroxy->Loliolide Oxidation/Cyclization

Caption: Simplified biosynthetic pathway of C13 nor-sesquiterpenoids (Megastigmanes) from carotenoid precursors.[2]

References
  • Phytochemical Profiling of Gynura nepalensis

    • Study identifying C13 nor-sesquiterpenoids (megastigmanes) including (3R)-3-hydroxy-β-ionone and loliolide as major constituents.[1][2]

    • Source:[2]

  • Pharmacological Potential of Gynura Species

    • Comparative analysis of antioxidant and hepatoprotective activities in G. nepalensis methanol extracts.
    • Source:[2]

  • Metabolomics of Gynura procumbens

    • LC-MS/MS profiling identifying flavonoid dominance (kaempferol/quercetin analogs) in G. procumbens, serving as the reference profile.
    • Source:

  • Analytical Methodologies

    • Protocols for GC-MS and LC-MS data fusion in plant metabolomics.[2]

    • Source:[2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-3,4-Dihydroxy-beta-ionone

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized compounds like cis-3,4-Dihy...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized compounds like cis-3,4-Dihydroxy-beta-ionone, a sesquiterpenoid found in plants such as Gynura nepalensis, demands a meticulous and informed approach to personal protection.[1][2] While comprehensive toxicological data for this specific isomer may be limited, we can establish a robust safety protocol by examining the known properties of its parent compound, β-ionone, and related chemical structures. This guide provides essential, immediate safety and logistical information, grounded in established laboratory safety principles, to ensure both your personal safety and the integrity of your research.

Foundational Hazard Assessment: The "Why" Behind the "What"

Understanding the potential hazards of a chemical is the critical first step in designing an effective PPE strategy. For compounds like cis-3,4-Dihydroxy-beta-ionone, where specific data is scarce, we must operate with a heightened sense of caution. The safety data for the closely related β-ionone indicates several key risks:

  • Irritation Potential: β-ionone is known to be a potential irritant to the eyes, skin, and respiratory tract.[3] Direct contact can lead to transient discomfort, redness, or inflammation.[4] Therefore, preventing direct physical contact is a primary objective.

  • Incomplete Toxicological Profile: Safety Data Sheets for β-ionone repeatedly state that its toxicological properties have not been fully investigated.[3] This lack of comprehensive data necessitates a conservative approach, treating the substance as potentially more hazardous than currently documented.

  • Aquatic Toxicity: Many ionone derivatives are classified as toxic to aquatic life with long-lasting effects.[5][6][7][8] This informs our disposal procedures, emphasizing the need to prevent any release into the environment.

Given these factors, our PPE selection is not merely a checklist but a self-validating system designed to mitigate both known and potential risks at every stage of handling.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling cis-3,4-Dihydroxy-beta-ionone.

Direct ocular exposure is a primary risk. The minimum requirement is the use of chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards.[3][5] Standard safety glasses do not provide adequate protection from splashes and are therefore insufficient.

  • Causality: The dihydroxy functional groups may alter the polarity and reactivity compared to β-ionone, but the fundamental ketone structure suggests a risk of irritation. Chemical splash goggles provide a seal around the eyes, offering robust protection against accidental splashes from any angle.

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating, or reacting under pressure), a full-face shield must be worn in addition to chemical splash goggles.[9]

Given that cis-3,4-Dihydroxy-beta-ionone is a ketone derivative, selecting the correct glove material is critical.

  • Recommended Glove Type: Polyvinyl alcohol (PVA) gloves offer excellent resistance to ketones and other aggressive organic solvents.[10]

  • Alternative/Double Gloving: For tasks involving incidental contact, heavy-duty nitrile gloves can provide short-term protection. However, for prolonged handling or immersion, PVA is superior. A common and effective practice is to double-glove , wearing a nitrile glove underneath a chemical-resistant outer glove (like PVA or butyl rubber). This provides a backup barrier and protects the skin in the event the outer glove is compromised.

  • Integrity Check: Always inspect gloves for any signs of degradation, discoloration, or puncture before use.[9] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.

Protecting the skin from accidental contact is crucial.

  • Laboratory Coat: A clean, flame-resistant laboratory coat must be worn at all times, with sleeves fully extended.[9][11]

  • Chemical Apron: For procedures involving significant quantities of the material or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Full Body Protection: In the case of a large-scale spill or when cleaning up, a chemically impervious suit may be required.[12]

  • Personal Clothing and Footwear: Full-length pants and closed-toe, closed-heel shoes are mandatory in the laboratory to protect the legs and feet.[11] Polyester and acrylic clothing should be avoided in favor of natural fibers like cotton.[9]

Engineering controls are the first line of defense against inhalation hazards.

  • Primary Control: All work with cis-3,4-Dihydroxy-beta-ionone should be conducted within a certified chemical fume hood to minimize vapor inhalation.[3]

  • When Respirators are Needed: If engineering controls are not available or insufficient to maintain exposure below acceptable limits, or during a large spill clean-up, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[3][13] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[9]

PPE Summary for Operational Scenarios

For clarity, the required PPE for different laboratory tasks is summarized below.

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities in Fume Hood) Chemical Splash GogglesDouble-Gloved (Nitrile inner, PVA/Butyl outer)Lab CoatNot required (in fume hood)
Solution Preparation / Transfers (Benchtop) Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile inner, PVA/Butyl outer)Lab Coat & Chemical ApronNot required (with local exhaust)
Large-Scale Operations (>1L) Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile inner, PVA/Butyl outer)Chemical Resistant CoverallRequired if not in a closed system
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical Resistant Gloves (PVA/Butyl)Chemical Resistant Coverall/SuitAir-Purifying Respirator with Organic Vapor Cartridges
Procedural Guidance: Safe Operations and Disposal
  • Pre-Handling Check: Before starting, ensure all necessary PPE is available, in good condition, and fits correctly. Confirm the chemical fume hood is functioning properly.

  • Donning PPE: Put on your lab coat, followed by safety goggles. Don your inner gloves, then your outer chemical-resistant gloves, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

  • Chemical Handling: Conduct all manipulations within the fume hood. Avoid direct contact with the substance.[14] Use appropriate tools (spatulas, pipettes) for transfers.

  • Post-Handling: Once work is complete, decontaminate any equipment.

  • Doffing PPE: Remove outer gloves first, turning them inside out. Remove your lab coat, then your goggles. Finally, remove your inner gloves. Wash your hands thoroughly with soap and water.[5]

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • ALERT: Alert personnel in the immediate area and evacuate if necessary.

  • ASSESS: Assess the size and nature of the spill from a safe distance. Do not approach without the proper PPE.

  • CONTAIN: If safe to do so, contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[3][14][15]

  • COLLECT: Wearing the appropriate spill-response PPE, carefully absorb the spilled material. Place the contaminated absorbent into a clearly labeled, sealable hazardous waste container.[16]

  • CLEAN: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[16]

  • REPORT: Report the incident to your laboratory supervisor or safety officer.

Spill Response Workflow Diagram

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Response Response (Full PPE Required) cluster_Finalization Finalization Alert Alert Personnel & Evacuate Area Assess Assess Spill From a Distance Contain Contain Spill (Use Absorbent) Assess->Contain Collect Collect Material into Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Report Report Incident to Supervisor Clean->Report

Caption: Workflow for responding to a chemical spill.

All waste materials, including neat cis-3,4-Dihydroxy-beta-ionone, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.[16]

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name.

  • Regulatory Compliance: The disposal of chemical waste is strictly regulated. As the waste generator, you are responsible for ensuring disposal complies with all local, state, and federal guidelines.[3] Consult your institution's Environmental Health and Safety (EH&S) department for specific procedures. Do not pour this chemical down the drain , as it is toxic to aquatic life.[16]

By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and your research. This guide serves as a foundational document; always consult the most current Safety Data Sheet and your institution's specific safety policies before beginning work.

References

  • Material Safety Data Sheet - Beta-Ionone, Synthetic, 96% - Cole-Parmer. (n.d.).
  • SAFETY DATA SHEET - release.makewebeasy.com. (2025, November 20).
  • 504723 ionone beta natural safety data sheet - SDS US. (2022, July 22).
  • beta-Ionone - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - The Perfumers Apprentice. (2025, May 14).
  • SAFETY DATA SHEET β-Ionone (Natural) - Synerzine. (n.d.).
  • PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf - MLR – Institute of Pharmacy. (n.d.).
  • RIFM fragrance ingredient safety assessment, ionone (mixed isomers), CAS registry number 8013-90-9. (2024, August 31).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, September 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 17).
  • Safety Data Sheet: β-Ionone - Carl ROTH. (n.d.).
  • cis-3,4-Dihydroxy-β-ionone | 875666-39-0 - ChemicalBook. (2025, April 17).
  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets | GlovesnStuff. (n.d.).
  • dihydro-beta-ionone, 17283-81-7 - The Good Scents Company. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
  • cis-3,4-Dihydroxy-beta-ionone | CAS:875666-39-0 | Sesquiterpenoids - BioCrick. (n.d.).
  • β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC. (2021, April 12).
  • Fragrance material review on dihydro-β-ionone | Request PDF - ResearchGate. (2025, August 7).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).

Sources

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